molecular formula O6P2Pb3 B097946 Lead phosphite CAS No. 16038-76-9

Lead phosphite

Cat. No.: B097946
CAS No.: 16038-76-9
M. Wt: 779.543922
InChI Key: UMKARVFXJJITLN-UHFFFAOYSA-N
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Description

Lead phosphite refers to inorganic compounds containing lead and the phosphite anion (HPO₃²⁻). It is notably recognized in industrial and materials science research for its role as a stabilizer in chlorine-containing polymers like polyvinyl chloride (PVC) . Its stabilizing mechanism is multifunctional, acting as a heat stabilizer and an effective photostabilizer . It scavenges and neutralizes hydrogen chloride (HCl) released during PVC degradation, exhibits antioxidant properties by decomposing hydroperoxides, and absorbs ultraviolet radiation, making it particularly suitable for outdoor applications . Beyond polymer science, this compound compounds such as Pb₂(HPO₃)(NO₃)₂ are investigated in materials chemistry for their non-linear optical (NLO) properties , showing moderate second harmonic generation (SHG) responses, which are valuable for laser and photonic technologies . The compound is typically a white solid and is insoluble in water . This product is intended for research and industrial applications. For Research Use Only. Not for human or veterinary use. It is essential to consult the Safety Data Sheet (SDS) prior to use. Note that this compound is a lead derivative and is associated with serious health hazards, including toxicity to multiple organs and probable carcinogenicity .

Properties

InChI

InChI=1S/H3O3P.Pb/c1-4(2)3;/h1-3H;
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InChI Key

UMKARVFXJJITLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(O)O.[Pb]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

H3O3PPb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10936285
Record name Phosphorous acid--plumbane (1/1)
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Molecular Weight

289 g/mol
Source PubChem
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CAS No.

16038-76-9
Record name Phosphonic acid, lead salt (1:?)
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Record name Phosphonic acid, lead salt (1:?)
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Record name Phosphorous acid--plumbane (1/1)
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Record name Lead phosphite
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Foundational & Exploratory

An In-depth Technical Guide to Lead Phosphite: Chemical Formula, Structure, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lead phosphite, with a primary focus on dibasic this compound, a compound of significant industrial interest. This document details its chemical identity, structural characteristics, physical and chemical properties, and outlines established synthesis and analytical methodologies.

Chemical Formula and Identification

This compound exists in several forms, with the most common being normal, monobasic, and dibasic this compound. The nomenclature and chemical formulae for these compounds can be complex and are sometimes represented differently across various sources.

Dibasic this compound is the most commercially significant form. While multiple formulae are cited in the literature, the most frequently referenced chemical formula is 2PbO·PbHPO₃·½H₂O .[1][2] This formula indicates a complex salt containing lead(II) oxide (PbO) and lead hydrogen phosphite (PbHPO₃) moieties, along with water of hydration.

Other representations for dibasic this compound include HO₅PPb₃ and H₄O₁₁P₂Pb₆.[3][4] These alternative formulae can be reconciled with the more descriptive 2PbO·PbHPO₃·½H₂O.

Normal this compound has the straightforward chemical formula PbHPO₃ .

Monobasic this compound is represented by the formula PbO·PbHPO₃·½H₂O .

For clarity and consistency, this guide will primarily refer to dibasic this compound by its descriptive formula, 2PbO·PbHPO₃·½H₂O.

Structural Characteristics

A definitive, publicly available crystal structure with atomic coordinates for dibasic this compound is not readily found in open literature. However, descriptive information from various sources characterizes it as a white, crystalline powder.[4][5] Some accounts describe the crystals as needle-shaped and anisotropic. While detailed crystallographic data from single-crystal X-ray diffraction is not available, X-ray powder diffraction (XRPD) is a suitable technique for confirming its crystalline nature and phase purity.[6] The analysis of analogous compounds suggests a potential hexagonal or orthorhombic symmetry for dibasic this compound, arising from the co-existence of Pb²⁺ and HPO₃²⁻ ions within a lattice structure composed of lead oxide layers interspersed with hydrogen phosphite anions and water molecules.[6]

Physicochemical Properties

Dibasic this compound exhibits a range of physical and chemical properties that are critical to its industrial applications, particularly as a heat stabilizer for polymers like PVC.[3]

PropertyValue
Appearance White to slightly yellow crystalline powder
Specific Gravity ~6.9
Refractive Index ~2.25
Solubility Insoluble in water
Lead Oxide (PbO) Content ~90%
Phosphorous Acid (H₃PO₃) Content ~11%

Thermal Stability: Dibasic this compound provides excellent heat stability to polymers. Upon heating, it undergoes decomposition, which is reported to yield lead phosphate, water, and phosphine.[4][5] This decomposition process is a key aspect of its stabilizing function in PVC, where it neutralizes acidic byproducts of polymer degradation.

Experimental Protocols

Synthesis of Dibasic this compound

The most common laboratory and industrial synthesis of dibasic this compound involves the reaction of lead(II) oxide with phosphorous acid in an aqueous medium. The following protocol is a generalized procedure based on common methodologies found in patent literature.

Materials:

  • Lead(II) oxide (PbO, litharge)

  • Phosphorous acid (H₃PO₃)

  • Acetic acid (glacial, as catalyst)

  • Deionized water

Procedure:

  • A suspension of finely powdered lead(II) oxide is prepared in warm deionized water. A small amount of acetic acid is added to the suspension to act as a catalyst.

  • The suspension is heated to a temperature between 50-70°C with constant stirring.

  • A dilute solution of phosphorous acid is slowly added to the heated lead(II) oxide suspension over a period of several hours.

  • The pH of the reaction mixture is monitored. The formation of dibasic this compound is favored at a pH of approximately 6.9.

  • After the addition of phosphorous acid is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.

  • The resulting white precipitate of dibasic this compound is collected by filtration.

  • The filter cake is washed with deionized water to remove any unreacted starting materials and soluble byproducts.

  • The final product is dried in an oven at a temperature of 100-110°C.[1]

A "micro-liquid-phase synthesis method" has also been reported for the production of nano-sized lead hydrogen phosphite and dibasic this compound, resulting in particles with dimensions in the range of 20-200 nm.[2]

Analytical Methods for Quality Control

The quality control of dibasic this compound is crucial for its industrial applications. While a comprehensive, standardized analytical protocol is not detailed in publicly available scientific literature, quality assessment is often performed in accordance with industrial standards such as the Chinese standard HG/T 2339-2005.[1][7] The key analytical parameters include the determination of lead oxide content, phosphorous acid content, heating loss, and fineness.

Determination of Lead Content: The lead content can be determined using established analytical techniques for elemental analysis. A common method involves the acid digestion of the sample followed by analysis using:

  • Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) [8][9]

  • Flame Atomic Absorption Spectrometry (FAAS) [9]

  • Graphite Furnace Atomic Absorption Spectrometry (GFAAS) [10]

Determination of Phosphite Content: The phosphite (HPO₃²⁻) content can be determined by various titrimetric or spectrophotometric methods.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to characterize the thermal stability and decomposition profile of the material. TGA measures the change in mass as a function of temperature, providing information on the loss of water of hydration and the onset of decomposition. DSC measures the heat flow associated with thermal transitions, which can provide further insights into the material's thermal behavior.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of dibasic this compound.

experimental_workflow cluster_preparation Preparation of Reactants cluster_reaction Synthesis cluster_workup Product Isolation and Purification PbO Lead(II) Oxide (PbO) Suspension Aqueous Suspension of PbO PbO->Suspension H3PO3 Phosphorous Acid (H3PO3) ReactionVessel Reaction at 50-70°C with Stirring H3PO3->ReactionVessel Slow Addition H2O Deionized Water H2O->Suspension Catalyst Acetic Acid (Catalyst) Catalyst->Suspension Suspension->ReactionVessel Heating Filtration Filtration ReactionVessel->Filtration Cooling Washing Washing with Deionized Water Filtration->Washing Drying Drying at 100-110°C Washing->Drying FinalProduct Dibasic this compound (2PbO·PbHPO3·½H2O) Drying->FinalProduct

Synthesis Workflow for Dibasic this compound

Disclaimer: Lead and its compounds are toxic and should be handled with appropriate safety precautions by trained professionals in a laboratory setting. This guide is for informational purposes only and does not constitute a recommendation for the use of this compound in any application, particularly in drug development, where its toxicity would be a major concern.

References

synthesis of lead phosphite compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Lead Phosphite Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , with a primary focus on dibasic this compound. It is designed to furnish researchers, scientists, and professionals in drug development and materials science with detailed methodologies, quantitative data, and a clear understanding of the chemical pathways involved in the preparation of these compounds.

Introduction

This compound compounds, particularly dibasic this compound (2PbO·PbHPO₃·½H₂O), are of significant interest due to their applications as heat and light stabilizers, especially in the polymer industry.[1] Their synthesis involves controlled chemical reactions where precursors, reaction conditions, and purification methods dictate the final product's purity, particle size, and morphology. This guide details various synthesis routes, including precipitation, hydrothermal, and micro-liquid-phase methods, and provides the necessary experimental parameters for their successful replication.

Synthesis Methodologies

Several methods have been developed for the . The most common approaches are detailed below.

Precipitation Method from Lead(II) Oxide

A widely employed method for synthesizing dibasic this compound involves the reaction of lead(II) oxide (litharge) with phosphorous acid in an aqueous medium.[2] This method is valued for its straightforward approach and use of readily available precursors.

Experimental Protocol:

  • A suspension of finely powdered lead(II) oxide in warm water is prepared. A small amount of a catalyst, such as acetic acid or lead acetate, is often added to facilitate the reaction.[2]

  • The suspension is heated to a specific temperature, typically around 50-70°C.[3]

  • A dilute solution of phosphorous acid is then slowly and gradually added to the heated suspension with constant agitation.[2]

  • The pH of the suspension is monitored. The formation of dibasic this compound is indicated by a drop in pH to approximately 6.9.[2]

  • The reaction is allowed to proceed for several hours to ensure complete conversion.

  • The resulting white precipitate of dibasic this compound is then filtered, washed with distilled water to remove any soluble impurities, and dried at a controlled temperature (e.g., around 60°C).[2][4]

Logical Relationship of Precipitation Method

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Post-processing Lead(II) Oxide (PbO) Lead(II) Oxide (PbO) A Prepare aqueous suspension of PbO with catalyst Lead(II) Oxide (PbO)->A Phosphorous Acid (H3PO3) Phosphorous Acid (H3PO3) C Slowly add H3PO3 solution with stirring Phosphorous Acid (H3PO3)->C Water Water Water->A Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid)->A B Heat suspension to 50-70°C A->B B->C D Monitor pH (drops to ~6.9) C->D E React for several hours D->E F Filter the precipitate E->F G Wash with distilled water F->G H Dry at ~60°C G->H I Dibasic this compound H->I

Caption: Workflow for the precipitation synthesis of dibasic this compound from lead(II) oxide.

Synthesis from Bismuth Pickling Slag

An alternative and industrially relevant method utilizes bismuth pickling slag, a waste product rich in lead, as the starting material. This multi-step process involves the conversion of lead compounds in the slag to a soluble form, followed by precipitation and reaction to form dibasic this compound.[5]

Experimental Protocol:

  • Ammonium Hydrogen Carbonate Conversion: The bismuth smelting slag is ground and treated with ammonium bicarbonate and ammonia water to convert lead sulfate into lead carbonate.[5]

  • Nitric Acid Leaching and Sulfuric Acid Precipitation: The resulting lead carbonate is leached with nitric acid to form lead nitrate, which is then reacted with sulfuric acid to precipitate purified lead sulfate.[5]

  • Sodium Hydroxide Conversion: The purified lead sulfate is reacted with a sodium hydroxide solution to form lead(II) hydroxide.[5]

  • Phosphorous Acid Synthesis: The lead(II) hydroxide is then reacted with a phosphorous acid solution under controlled pH (7-8) and temperature (40-70°C) to yield dibasic this compound.[5]

  • The final product is filtered, washed, and dried.[5]

Experimental Workflow for Synthesis from Bismuth Pickling Slag

G A Bismuth Pickling Slag B Ammonium Hydrogen Carbonate Conversion (NH4HCO3 + NH3·H2O) A->B C Lead Carbonate (PbCO3) B->C D Nitric Acid Leaching (HNO3) C->D E Lead Nitrate (Pb(NO3)2) D->E F Sulfuric Acid Precipitation (H2SO4) E->F G Lead Sulfate (PbSO4) F->G H Sodium Hydroxide Conversion (NaOH) G->H I Lead(II) Hydroxide (Pb(OH)2) H->I J Phosphorous Acid Synthesis (H3PO3, pH 7-8, 40-70°C) I->J K Dibasic this compound J->K L Filter, Wash, Dry K->L

Caption: Multi-step synthesis of dibasic this compound from bismuth pickling slag.

Micro-liquid-phase Synthesis of Nano Lead Phosphites

A micro-liquid-phase synthesis method (MLPS) has been reported for the production of nano-sized lead hydrogen phosphite and dibasic this compound. This method is characterized by a simple reaction process and low reaction temperatures.[6]

Experimental Protocol:

While a detailed step-by-step protocol for this specific method is not widely available in the reviewed literature, the general principle involves a controlled precipitation reaction in a micro-emulsion or a similar micro-structured liquid environment. This allows for the formation of nano-sized particles with a narrow size distribution. The resulting products are characterized by their small particle size, with pure PbHPO₃ appearing as homogeneous globes (30-60 nm) and pure 2PbO·PbHPO₃·0.5H₂O as ellipsoidal and bar-like particles ((20-40)nm × (50-200)nm).[6]

Hydrothermal Synthesis of this compound Halides

Hydrothermal synthesis is a powerful technique for producing crystalline materials from aqueous solutions under high temperature and pressure. This method has been successfully applied to synthesize this compound halides.[7]

Experimental Protocol:

  • A mixture of lead halide (e.g., PbCl₂ or PbBr₂), phosphorous acid, and water is sealed in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated to a specific temperature (typically between 100-300°C) and maintained for a period of 2 to 72 hours.[7]

  • During this time, the reactants dissolve and recrystallize to form the desired this compound halide crystals.

  • After the reaction, the autoclave is cooled to room temperature.

  • The resulting crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.

Hydrothermal Synthesis Workflow

G cluster_start Starting Materials cluster_process Hydrothermal Reaction cluster_end Product Recovery Lead Halide (PbX2) Lead Halide (PbX2) A Mix reactants in Teflon-lined autoclave Lead Halide (PbX2)->A Phosphorous Acid (H3PO3) Phosphorous Acid (H3PO3) Phosphorous Acid (H3PO3)->A Water Water Water->A B Seal autoclave and heat (100-300°C, 2-72h) A->B C Cool to room temperature B->C D Filter crystals C->D E Wash with water and ethanol D->E F Air dry E->F G This compound Halide Crystals F->G

Caption: General workflow for the hydrothermal synthesis of this compound halides.

Synthesis of Tribasic this compound

The synthesis of tribasic this compound is not as widely documented as that of its dibasic counterpart. The search for a definitive and reproducible synthesis protocol for tribasic this compound (3PbO·PbHPO₃·H₂O) did not yield specific experimental procedures in the reviewed literature. Much of the available information refers to the synthesis of tribasic lead sulfate.[8][9] It is possible that tribasic this compound is a less stable or less commonly utilized compound, hence the scarcity of detailed synthesis information.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the reviewed synthesis protocols.

Table 1: Quantitative Data for Precipitation Synthesis of Dibasic this compound

ParameterValueReference
Reactants
Lead(II) Oxide223.2 g[2]
Water1100 cm³[2]
Glacial Acetic Acid0.22 g[2]
Phosphorous Acid (29% solution)113.1 g[2]
Reaction Conditions
Temperature~50°C[2]
Reaction Time5.75 hours[2]
pH~6.9[2]
Product Composition
Lead Oxide (%)88.4[2]
Phosphorus Trioxide (%)8.70[2]
Bound Water (%)2.9[2]

Table 2: Quantitative Data for Synthesis of Dibasic this compound from Bismuth Pickling Slag

ParameterMolar Ratio / ConditionReference
Ammonium Bicarbonate Conversion
NH₄HCO₃ / Pb2.5 : 1[5]
Liquid-Solid Ratio3 : 1[5]
Reaction Time2.5 hours[5]
Nitric Acid Leaching & Sulfuric Acid Precipitation
HNO₃ / Pb3 : 1[5]
H₂SO₄ / Pb1.2 : 1[5]
Temperature40°C[5]
Reaction Time (leaching)1.5 hours[5]
Reaction Time (precipitation)2 hours[5]
Sodium Hydroxide Conversion
Actual NaOH / Theoretical NaOH1.10[5]
Liquid-Solid Ratio3 : 1[5]
pH11 - 12[5]
Temperature40 - 70°C[5]
Reaction Time2.5 hours[5]
Phosphorous Acid Synthesis
Actual H₃PO₃ / Theoretical H₃PO₃1.05[5]
Liquid-Solid Ratio3 : 1[5]
pH7 - 8[5]
Temperature40 - 70°C[5]
Reaction Time2.5 hours[5]

Characterization of this compound Compounds

The synthesized this compound compounds are typically characterized by a variety of analytical techniques to determine their composition, crystal structure, and morphology.

  • Compositional Analysis: The elemental composition of the final product is crucial to confirm the desired stoichiometry. For instance, dibasic this compound (2PbO·PbHPO₃·½H₂O) has a theoretical composition of approximately 90.17% PbO.[2]

  • X-ray Diffraction (XRD): XRD is used to identify the crystalline phases present in the synthesized material. The diffraction pattern serves as a fingerprint for the specific this compound compound.[6]

  • Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the material, revealing the morphology and size of the particles. For example, nano-dibasic this compound synthesized by the micro-liquid-phase method consists of ellipsoidal and bar-like particles.[6]

Conclusion

References

An In-depth Technical Guide to the Basic Properties of Dibasic Lead Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibasic lead phosphite is an inorganic lead compound widely recognized for its efficacy as a heat and light stabilizer, primarily in polyvinyl chloride (PVC) and other chlorinated polymers. Its multifaceted mechanism of action, which includes scavenging acidic byproducts of polymer degradation and providing antioxidant properties, makes it a crucial additive for enhancing the durability and lifespan of these materials. This technical guide provides a comprehensive overview of the fundamental properties of dibasic this compound, including its chemical identity, physicochemical characteristics, synthesis methodologies, and its role as a polymer stabilizer. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.

Chemical Identity and Formula

Dibasic this compound is a complex inorganic salt. While it is often represented by the simplified formula 2PbO·PbHPO₃·½H₂O , a more structurally descriptive representation is Pb₃O(OH)₂(HPO₃) .[1] The compound is a basic salt containing the phosphite anion (HPO₃²⁻). For clarity, various identifiers are provided in the table below.

IdentifierValue
CAS Number 12141-20-7[2][3], 1344-40-7[4][5]
Molecular Formula HO₅PPb₃[6]
Molecular Weight 733.58 g/mol [6]
Synonyms Dibasic lead(II) phosphite, Trilead dioxide phosphonate, Plumbous phosphite[3]

Physicochemical Properties

Dibasic this compound is a white or yellowish crystalline powder.[7] Key quantitative physical and chemical properties are summarized in the table below for easy comparison.

PropertyValueSource(s)
Appearance White to yellowish crystalline powder[7]
Density 6.1 - 6.94 g/cm³[7][8]
Refractive Index ~2.25[7][9]
Melting Point Decomposes[8]
Thermal Behavior Turns gray-black at ~200°C and yellow at ~450°C[7][8]
Solubility Insoluble in water and organic solvents. Soluble in hydrochloric acid, nitric acid, and ammonium acetate solution.[7]

Synthesis of Dibasic this compound

The synthesis of dibasic this compound is typically achieved through a precipitation reaction in an aqueous medium. The most common method involves the reaction of a lead source, such as lead monoxide (litharge), with phosphorous acid.

Experimental Protocol: Synthesis from Lead Monoxide

This protocol describes a common laboratory-scale synthesis of dibasic this compound.

Materials:

  • Lead (II) oxide (PbO, litharge)

  • Phosphorous acid (H₃PO₃)

  • Glacial acetic acid (CH₃COOH) (catalyst)

  • Deionized water

Equipment:

  • Reaction vessel with a mechanical stirrer and heating mantle

  • Dropping funnel

  • pH meter

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • A suspension of finely powdered lead monoxide is prepared in warm deionized water in the reaction vessel. A small amount of glacial acetic acid is added to the suspension to act as a catalyst.[10]

  • The suspension is heated to approximately 50-70°C with constant stirring.[11]

  • A dilute solution of phosphorous acid is slowly added to the heated lead monoxide suspension over a period of several hours.[10][11]

  • The pH of the reaction mixture is monitored. The reaction is considered complete when the pH of the suspension stabilizes at approximately 6.9, indicating the formation of the dibasic salt.[9]

  • The resulting white precipitate of dibasic this compound is collected by vacuum filtration using a Buchner funnel.

  • The collected solid is washed with deionized water to remove any unreacted starting materials and soluble byproducts.

  • The final product is dried in an oven at a temperature of 60-80°C to a constant weight.[9]

Logical Flow of Synthesis

Synthesis_Workflow start Start: Prepare Reactants suspend_pbo Suspend Lead Monoxide (PbO) in warm water with catalytic acetic acid start->suspend_pbo heat_stir Heat to 50-70°C with constant stirring suspend_pbo->heat_stir add_h3po3 Slowly add Phosphorous Acid (H₃PO₃) heat_stir->add_h3po3 monitor_ph Monitor pH until stable at ~6.9 add_h3po3->monitor_ph filtration Filter the precipitate monitor_ph->filtration washing Wash with deionized water filtration->washing drying Dry the product at 60-80°C washing->drying end End: Obtain Dibasic This compound drying->end PVC_Stabilization PVC PVC Degradation Degradation PVC->Degradation exposed to Heat_UV Heat / UV Radiation Heat_UV->Degradation HCl Hydrogen Chloride (HCl) (Autocatalytic) Degradation->HCl Oxidation Oxidation Degradation->Oxidation HCl->Degradation catalyzes Hydroperoxides Hydroperoxides (ROOH) Oxidation->Hydroperoxides DBLP Dibasic this compound Neutralization Neutralization (Acid Scavenging) DBLP->Neutralization acts as acid scavenger Decomposition Decomposition of Hydroperoxides DBLP->Decomposition acts as antioxidant Neutralization->HCl neutralizes PbCl2 Lead Chloride (PbCl₂) (Stable) Neutralization->PbCl2 forms Decomposition->Hydroperoxides decomposes Stable_Products Stable Products (e.g., Alcohols) Decomposition->Stable_Products forms

References

An In-depth Technical Guide to the Crystal Structure of Lead Phosphite Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of two recently synthesized lead phosphite halides: Pb₂Cl₂(HPO₃)(H₂O) and Pb₃Br₂(HPO₃)₂. The information presented herein is based on crystallographic data obtained from the Cambridge Crystallographic Data Centre (CCDC) and experimental protocols detailed in peer-reviewed scientific literature. This document aims to serve as a core resource for researchers and professionals engaged in materials science, inorganic chemistry, and drug development by providing detailed structural information and synthesis methodologies.

Introduction

The synthesis and characterization of new inorganic compounds are of paramount importance in the discovery of novel materials with unique physicochemical properties. This compound halides represent an emerging class of materials that combine the structural diversity of lead-based compounds with the chemical versatility of phosphites and halides. Understanding the precise three-dimensional arrangement of atoms within these crystals is fundamental to elucidating their structure-property relationships and exploring their potential applications in areas such as nonlinear optics, catalysis, and as precursors for novel pharmaceutical compounds.

This guide focuses on two specific compounds: Dichlorobis(lead) phosphite monohydrate (Pb₂Cl₂(HPO₃)(H₂O)) and Dibromotris(lead) bis(phosphite) (Pb₃Br₂(HPO₃)₂). Both compounds have been synthesized via facile hydrothermal methods and their crystal structures determined by single-crystal X-ray diffraction.[1]

Experimental Protocols

The synthesis of Pb₂Cl₂(HPO₃)(H₂O) and Pb₃Br₂(HPO₃)₂ is achieved through hydrothermal reactions. This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.

Synthesis of Pb₂Cl₂(HPO₃)(H₂O)

A mixture of Pb(NO₃)₂ (0.5 mmol, 0.166 g), H₃PO₃ (1.0 mmol, 0.082 g), and KCl (1.0 mmol, 0.075 g) is combined with 6 mL of deionized water in a 23 mL Teflon-lined stainless-steel autoclave. The mixture is stirred to ensure homogeneity. The autoclave is then sealed and heated to 180 °C for 72 hours. Subsequently, the autoclave is cooled to room temperature at a rate of 5 °C/h. The resulting colorless, block-shaped crystals are recovered by filtration, washed with deionized water, and dried in air.

Synthesis of Pb₃Br₂(HPO₃)₂

For the synthesis of Pb₃Br₂(HPO₃)₂, a mixture of Pb(NO₃)₂ (0.5 mmol, 0.166 g), H₃PO₃ (1.0 mmol, 0.082 g), and KBr (1.0 mmol, 0.119 g) is prepared with 6 mL of deionized water in a 23 mL Teflon-lined stainless-steel autoclave. The vessel is sealed and heated to 180 °C for 72 hours, followed by cooling to room temperature at a rate of 5 °C/h. The product, consisting of colorless, block-shaped crystals, is collected by filtration, washed with deionized water, and air-dried.

Single-Crystal X-ray Diffraction

The determination of the crystal structures of both compounds was performed using a Bruker D8 VENTURE diffractometer equipped with a Photon 100 CMOS detector and a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) at room temperature. The diffraction data was processed using the APEX3 software package. The structures were solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package.

Crystallographic Data

The crystallographic data for Pb₂Cl₂(HPO₃)(H₂O) and Pb₃Br₂(HPO₃)₂ are summarized in the tables below. This data provides the fundamental parameters that define the crystal lattice and the arrangement of atoms within it.

Crystal Data and Structure Refinement
ParameterPb₂Cl₂(HPO₃)(H₂O) (CCDC 2219550)Pb₃Br₂(HPO₃)₂ (CCDC 2219552)
FormulaH₃Cl₂O₄PPb₂H₂Br₂O₆P₂Pb₃
Formula Weight582.26918.99
Crystal SystemOrthorhombicOrthorhombic
Space GroupPnmaPnma
a (Å)14.135(3)10.375(2)
b (Å)6.9450(14)7.2360(14)
c (Å)7.3780(15)13.988(3)
α (°)9090
β (°)9090
γ (°)9090
Volume (ų)723.4(3)1049.5(4)
Z44
Calculated Density (g/cm³)5.3435.811
Absorption Coefficient (mm⁻¹)47.91354.437
F(000)9761528
Crystal Size (mm³)0.12 × 0.10 × 0.080.15 × 0.12 × 0.10
RadiationMo Kα (λ = 0.71073)Mo Kα (λ = 0.71073)
2θ range for data collection (°)5.34 to 56.65.56 to 56.64
Index ranges-18 ≤ h ≤ 18, -9 ≤ k ≤ 9, -9 ≤ l ≤ 9-13 ≤ h ≤ 13, -9 ≤ k ≤ 9, -18 ≤ l ≤ 18
Reflections collected753111110
Independent reflections947 [R(int) = 0.0441]1391 [R(int) = 0.0494]
Data/restraints/parameters947/0/561391/0/59
Goodness-of-fit on F²1.1031.127
Final R indexes [I > 2σ(I)]R₁ = 0.0188, wR₂ = 0.0401R₁ = 0.0211, wR₂ = 0.0435
Final R indexes [all data]R₁ = 0.0205, wR₂ = 0.0406R₁ = 0.0245, wR₂ = 0.0445
Largest diff. peak/hole (e Å⁻³)1.53/-1.032.11/-1.52

Crystal Structure Description and Visualization

The crystal structures of both this compound halides are three-dimensional frameworks. The fundamental building blocks and their connectivity are described below and illustrated in the accompanying diagrams.

Structure of Pb₂Cl₂(HPO₃)(H₂O)

The crystal structure of Pb₂Cl₂(HPO₃)(H₂O) is composed of HPO₃ units, PbCl₄O₃ pentagonal bipyramids, and PbO₃ pyramids.[1] The interconnection of these polyhedra creates a robust 3D network.

Pb2Cl2_HPO3_H2O_structure cluster_lead_env Lead Coordination Environments cluster_phosphite Phosphite Unit cluster_connectivity Structural Connectivity Pb1 Pb(1) Pb1_coordination PbCl₄O₃ Pentagonal Bipyramid Pb1->Pb1_coordination is coordinated as a Pb2 Pb(2) Pb2_coordination PbO₃ Pyramid Pb2->Pb2_coordination is coordinated as a HPO3 HPO₃²⁻ P_coordination Pseudo-tetrahedral HPO3->P_coordination Pb_polyhedra Pb Polyhedra Framework 3D Framework Pb_polyhedra->Framework connect with HPO3_units HPO₃ Units HPO3_units->Framework to form a

Coordination and connectivity in Pb₂Cl₂(HPO₃)(H₂O).
Structure of Pb₃Br₂(HPO₃)₂

The crystal structure of Pb₃Br₂(HPO₃)₂ is also a 3D framework constructed from HPO₃ units and various lead-centered polyhedra.[1] Specifically, the lead atoms exhibit three different coordination environments: PbO₂Br₄ octahedra, PbO₅ square pyramids, and PbO₃Br₂ square pyramids.

Pb3Br2_HPO3_2_structure cluster_lead_env_br Lead Coordination Environments cluster_phosphite_br Phosphite Units cluster_framework_br Framework Assembly Pb1_br Pb(1) Pb1_coord_br PbO₂Br₄ Octahedron Pb1_br->Pb1_coord_br Pb2_br Pb(2) Pb2_coord_br PbO₅ Square Pyramid Pb2_br->Pb2_coord_br Pb3_br Pb(3) Pb3_coord_br PbO₃Br₂ Square Pyramid Pb3_br->Pb3_coord_br HPO3_br 2 x HPO₃²⁻ Lead_Polyhedra Pb-centered Polyhedra Framework3D 3D Framework Lead_Polyhedra->Framework3D Phosphite_Units HPO₃ Units Phosphite_Units->Framework3D

Lead coordination environments in Pb₃Br₂(HPO₃)₂.

Logical Workflow for Structure Determination

The process of determining the crystal structure of a new material follows a well-defined workflow, from synthesis to data analysis and final structure validation.

structure_determination_workflow cluster_synthesis Synthesis cluster_diffraction Data Collection cluster_analysis Structure Solution and Refinement cluster_validation Validation and Deposition Reactants Mix Precursors (e.g., Pb(NO₃)₂, H₃PO₃, KX) Hydrothermal Hydrothermal Reaction (180 °C, 72 h) Reactants->Hydrothermal Crystals Obtain Single Crystals Hydrothermal->Crystals Mount Mount Crystal on Diffractometer Crystals->Mount Xray Single-Crystal X-ray Diffraction Mount->Xray Data Collect Diffraction Data Xray->Data Process Process Data (APEX3) Data->Process Solve Solve Structure (Direct Methods - SHELXTL) Process->Solve Refine Refine Structure (Full-matrix least-squares) Solve->Refine CIF Generate CIF File Refine->CIF Validate Validate Structure CIF->Validate Deposit Deposit Data (e.g., CCDC) Validate->Deposit

References

An In-depth Technical Guide to Dibasic Lead Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of dibasic lead phosphite, with a focus on its chemical identifiers, physical and chemical properties, synthesis methodologies, and toxicological profile. The information is tailored for researchers, scientists, and drug development professionals who may encounter this compound, particularly in the context of material science or toxicology.

Chemical Identifiers and Nomenclature

Dibasic this compound is an inorganic compound with several identifiers across different regulatory and chemical databases. There appears to be some inconsistency in the reporting of the exact CAS number, with two numbers frequently cited. It is often referred to by various synonyms, reflecting its composition and industrial applications.

Table 1: Identifiers for Dibasic this compound

Identifier TypeIdentifierPrimary Sources
CAS Number 12141-20-7Guidechem
1344-40-7PubChem, CAMEO Chemicals
UN Number 2989PubChem, CAMEO Chemicals
EINECS Number 235-252-2Guidechem
Synonyms Dibasic lead metaphosphate, Lead dibasic phosphite, C.I. 77620CAMEO Chemicals

Physicochemical Properties

Dibasic this compound is a white or yellowish crystalline powder.[1] It is characterized by its high density and insolubility in water and organic solvents.[1] However, it is soluble in hydrochloric acid, nitric acid, and ammonium acetate solutions.[1]

Table 2: Physicochemical Data of Dibasic this compound

PropertyValuePrimary Sources
Molecular Formula Pb₃(PO₃)₂ (often hydrated)Guidechem
Appearance White or yellowish powderGuidechem, ChemBK[1][2]
Relative Density 6.94 g/cm³ChemBK[1]
Refractive Index 2.25ChemBK[1]
Water Solubility InsolubleCAMEO Chemicals[3]
Stability Becomes gray-black at ~200°C and yellow at ~450°CChemBK[1]

Synthesis and Experimental Protocols

The synthesis of dibasic this compound is primarily achieved through aqueous precipitation methods. The most common procedures involve the reaction of a lead source, typically lead oxide (litharge) or a soluble lead salt, with phosphorous acid. The reaction conditions, such as pH and temperature, are critical for obtaining the desired dibasic form.

Lead Oxide Method

This method involves the direct reaction of lead monoxide with phosphorous acid in an aqueous suspension. A catalyst, such as acetic acid, is often used to facilitate the reaction.

Experimental Protocol:

  • A suspension of finely powdered lead monoxide (litharge) is prepared in warm water.[2]

  • A small amount of a catalyst, such as glacial acetic acid, is added to the suspension.[4]

  • The suspension is heated to approximately 50-70°C with constant stirring.[5]

  • A dilute solution of phosphorous acid is slowly added to the heated suspension over a period of several hours.[5]

  • The reaction is monitored, and the pH is maintained at approximately 6.9 to ensure the formation of the dibasic salt.[2]

  • Upon completion of the reaction, the resulting white precipitate of dibasic this compound is filtered, washed with water to remove any soluble impurities, and dried at around 60-80°C.[2][6]

Lead Acetate Method

An alternative synthesis route involves the use of a soluble lead salt, such as lead acetate, which is first converted to lead hydroxide.

Experimental Protocol:

  • A solution of a soluble lead salt, such as lead acetate, is prepared in water.

  • A base, like sodium hydroxide, is added to the solution to precipitate lead hydroxide.

  • The lead hydroxide precipitate is filtered and washed to remove soluble byproducts.

  • The purified lead hydroxide is then reacted with a stoichiometric amount of phosphorous acid.

  • The resulting dibasic this compound precipitate is filtered, washed, and dried.[5]

The synthesis process can be visualized as a workflow from raw materials to the final product.

G General Synthesis Workflow for Dibasic this compound cluster_0 Lead Source Preparation cluster_1 Reaction Medium cluster_2 Phosphite Source cluster_3 Reaction and Processing cluster_4 Final Product A Lead Monoxide (Litharge) F Aqueous Suspension/Solution A->F B Soluble Lead Salt (e.g., Lead Acetate) B->F C Water C->F D Catalyst (e.g., Acetic Acid) D->F E Phosphorous Acid G Precipitation Reaction (50-70°C, pH ~6.9) E->G F->G H Filtration G->H I Washing H->I J Drying I->J K Dibasic this compound Powder J->K

Caption: A flowchart illustrating the general steps involved in the synthesis of dibasic this compound.

Applications and Relevance to Drug Development

The primary application of dibasic this compound is as a heat and UV stabilizer in chlorine-containing polymers, most notably polyvinyl chloride (PVC).[7] Its stabilizing effect is attributed to the ability of the phosphite group to act as an antioxidant and the basic lead component to neutralize acidic degradation products like hydrogen chloride.[7]

It is crucial to note that there is no evidence to suggest the use of this compound in any direct therapeutic or drug development applications. The inherent and well-documented toxicity of lead compounds makes them unsuitable for human consumption or internal medical use.[8] However, for researchers in drug development, particularly those working on chelation therapies for heavy metal poisoning or studying the toxicological effects of lead, a thorough understanding of lead compounds like dibasic this compound is essential.

The broader class of phosphonate and phosphinate compounds, which are structurally related to phosphites, has significant applications in drug design.[9][10] These organophosphorus compounds are often used as bioisosteres of phosphates or carboxylates and can act as enzyme inhibitors.[9][10]

The mechanism of action for this compound as a PVC stabilizer involves a logical sequence of events to prevent polymer degradation.

G Mechanism of PVC Stabilization by Dibasic this compound A PVC Polymer C Degradation A->C I Stabilized PVC A->I Stabilization B Heat / UV Radiation B->A D Hydrogen Chloride (HCl) Release C->D E Autocatalytic Degradation D->E E->A F Dibasic this compound G Neutralization of HCl F->G Basic Lead Component H Antioxidant Action F->H Phosphite Group G->D H->C

Caption: A diagram showing the stabilizing action of dibasic this compound in PVC.

Toxicological Profile

Lead and its compounds are well-known for their toxicity to multiple organ systems.[1][8] Dibasic this compound is classified as a hazardous substance, and appropriate safety precautions must be taken during handling.

Table 3: Toxicological Data for Dibasic this compound

EndpointObservationPrimary Sources
Acute Toxicity May be toxic by ingestion or skin absorption.CAMEO Chemicals[3]
Carcinogenicity Classified as a probable or possible human carcinogen (IARC Group 2A or 2B).PubChem[1]
Reproductive Toxicity Considered a reproductive toxin.PubChem[1]
Target Organs Kidneys, nervous system, reproductive system.PubChem, Toxic Docs[1][11]
Flammability Flammable solid that can be readily ignited.CAMEO Chemicals[3]
Reactivity Self-reactive; can decompose to yield phosphine, which is spontaneously flammable in air.CAMEO Chemicals[3]

Given the significant health hazards associated with lead compounds, any research involving dibasic this compound should be conducted in a well-ventilated area with appropriate personal protective equipment, including gloves and respiratory protection.[12]

References

literature review on lead phosphite research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lead Phosphite

Abstract

This compound, encompassing several inorganic compounds, is a material of significant industrial interest, primarily recognized for its role as a highly effective thermal and photostabilizer for chlorine-containing polymers like polyvinyl chloride (PVC).[1][2][3] Its multifaceted stabilization mechanism, which includes scavenging acidic byproducts and providing antioxidant properties, makes it particularly suitable for enhancing the durability and weather resistance of PVC products.[1][4] This review delves into the synthesis, structural characteristics, physicochemical properties, and stabilization mechanisms of this compound compounds. Detailed experimental protocols for common synthesis methods are provided, alongside a summary of key quantitative data. Furthermore, this guide addresses the significant health and safety considerations associated with lead-based compounds.

Physicochemical and Structural Properties

This compound exists in several forms, most notably normal this compound (PbHPO₃) and various basic salts, such as dibasic this compound (2PbO·PbHPO₃·0.5H₂O or Pb₃O₂(HPO₃)·½H₂O).[3][5][6] The basic salts are particularly effective as stabilizers.[5] These compounds are typically white or yellowish crystalline powders, insoluble in water but soluble in certain acids.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative properties for dibasic this compound, the most commercially significant variant.

PropertyValueSource
Molecular Formula Proposed as Pb₃O(OH)₂(HPO₃) or H₄O₁₁P₂Pb₆[5][9]
(Commonly represented as 2PbO·PbHPO₃·0.5H₂O)[6]
Molecular Weight ~742.62 g/mol [6]
Appearance White or yellowish crystalline powder[4][7][8]
Relative Density 6.94[8]
Refractive Index 2.25[8]
Solubility Insoluble in water and organic solvents[7][8]
Soluble in hydrochloric acid, nitric acid[8]
Thermal Behavior Turns gray-black at ~200 °C[8]
Turns yellow at ~450 °C[8]
Crystallographic Data

The crystal structures of this compound compounds are significantly influenced by the stereochemically active lone pair of electrons on the Pb²⁺ cation, which often leads to acentric (non-centrosymmetric) crystal structures valuable for applications like non-linear optics.[1] Hydrothermal synthesis has been effective in producing novel this compound halides with unique three-dimensional frameworks.[1]

CompoundCrystal SystemSpace GroupKey Structural FeaturesSource
Pb₂(HPO₃)₂ OrthorhombicCmc2₁ (Acentric)3D structure with Pb(1)O₅ square pyramids, Pb(2)O₆ octahedra, and Pb(3)O₇ distorted heptagonal pyramids.[1][10]
Pb₂Cl₂(HPO₃)(H₂O) OrthorhombicPnma3D framework composed of HPO₃ units, PbCl₄O₃ pentagonal bipyramids, and PbO₃ pyramids.[1][10]
Pb₃Br₂(HPO₃)₂ OrthorhombicPnma3D framework built by HPO₃ units, PbO₂Br₄ octahedra, and PbO₅ and PbO₃Br₂ square pyramids.[10]

Experimental Protocols: Synthesis of this compound

Several methods are employed for the synthesis of this compound, with aqueous precipitation and hydrothermal techniques being the most common.

Aqueous Precipitation of Dibasic this compound

This widely used method involves the reaction of lead(II) oxide with phosphorous acid in an aqueous medium.

Methodology:

  • Slurry Preparation: A suspension of finely powdered lead(II) oxide (litharge, PbO) is prepared in warm water (~50-70°C).[3][11] A small amount of a facilitator like acetic acid may be added.[3][11]

  • Reaction: Dilute phosphorous acid (H₃PO₃) is added gradually to the heated and constantly stirred suspension over several hours.[3][11]

  • pH Control: The reaction is monitored, and the pH is maintained at approximately 6.9 to ensure the formation of the dibasic salt.[3][8][11]

  • Completion: The reaction is allowed to proceed for a sufficient duration (e.g., 3.5 hours) to ensure complete conversion.[3]

  • Isolation: The resulting white precipitate of dibasic this compound is isolated from the suspension via filtration.

  • Drying: The filtered product is dried, often at a moderately elevated temperature (e.g., ~60°C), to yield the final powder.[11]

Hydrothermal Synthesis

Hydrothermal methods are particularly useful for creating crystalline this compound compounds, including mixed-anion systems like this compound halides.

Methodology:

  • Precursor Mixture: Stoichiometric amounts of a lead source (e.g., PbCl₂ or PbBr₂), a phosphorus source (e.g., phosphorous acid), and water are mixed in a Teflon-lined stainless steel autoclave.

  • Sealing and Heating: The autoclave is sealed and heated to a temperature typically between 100-300°C for a period ranging from 2 to 72 hours.[12]

  • Cooling: The vessel is allowed to cool naturally to room temperature.

  • Product Recovery: The resulting crystalline product is recovered by filtration, followed by washing with deionized water and ethanol to remove any unreacted precursors.

  • Drying: The final product is dried under ambient conditions.

Visualized Workflows and Mechanisms

General Synthesis Workflow

The following diagram illustrates the key steps in the common aqueous synthesis of dibasic this compound.

G General Aqueous Synthesis of Dibasic this compound cluster_reactants Reactants cluster_process Process cluster_product Final Product PbO Lead (II) Oxide (PbO) Slurry 1. Prepare Heated Aqueous Slurry PbO->Slurry H3PO3 Phosphorous Acid (H3PO3) Reaction 2. Add H3PO3 Slowly (Stirring, ~50-70°C) H3PO3->Reaction H2O Water + Acetic Acid H2O->Slurry Slurry->Reaction pH_Control 3. Maintain pH ~6.9 Reaction->pH_Control Filter 4. Filter Suspension pH_Control->Filter Dry 5. Dry Product Filter->Dry FinalProduct Dibasic this compound Powder Dry->FinalProduct

A flowchart of the aqueous synthesis of dibasic this compound.
PVC Stabilization Mechanism

This compound provides dual-function stabilization to PVC by neutralizing corrosive acid and inhibiting oxidative degradation.

G Mechanism of PVC Stabilization by this compound PVC PVC Polymer Degradation Degradation PVC->Degradation Heat Heat / UV Radiation Heat->Degradation initiates HCl Hydrogen Chloride (HCl) (Corrosive) Degradation->HCl Oxidation Oxidative Radicals Degradation->Oxidation Neutralization Acid Scavenging HCl->Neutralization is neutralized by Antioxidant Antioxidant Action (Phosphite Anion) Oxidation->Antioxidant are quenched by Stabilizer This compound (e.g., Pb3O2(HPO3)) Stabilizer->Neutralization acts as Stabilizer->Antioxidant acts as Products Inert Lead Chloride (PbCl2) + Other Products Neutralization->Products StablePVC Stabilized PVC Neutralization->StablePVC Antioxidant->StablePVC

References

The Thermal Decomposition of Lead(II) Phosphite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) phosphite (PbHPO₃), an inorganic salt with applications in various industrial processes, exhibits complex thermal decomposition behavior. This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of lead(II) phosphite. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous metal phosphite systems and general principles of solid-state decomposition to propose a likely decomposition pathway and relevant analytical methodologies. The primary decomposition route is believed to be a disproportionation reaction yielding lead phosphate, water, and phosphine gas. This guide outlines the experimental protocols, particularly thermogravimetric analysis (TGA) and differential thermal analysis (DTA), that are essential for characterizing this process. Furthermore, it presents a generalized reaction pathway and workflow for the investigation of lead(II) phosphite's thermal properties.

Introduction

The thermal stability and decomposition pathways of metal salts are critical parameters in materials science, chemical synthesis, and safety engineering. Lead(II) phosphite, in particular, is a compound where a thorough understanding of its behavior at elevated temperatures is crucial due to the potential evolution of toxic gases. The decomposition process of metal phosphites is often intricate, involving redox reactions and the formation of various solid and gaseous products. This guide aims to provide a detailed technical overview of the thermal decomposition of lead(II) phosphite, drawing upon existing knowledge of similar compounds to elucidate its likely behavior.

Proposed Thermal Decomposition Pathway

Based on available safety data and the known chemistry of other metal phosphites, the thermal decomposition of lead(II) phosphite is proposed to proceed via a disproportionation reaction. In this type of reaction, the phosphorus atom in the +3 oxidation state in the phosphite ion is simultaneously oxidized to +5 and reduced to -3.

The likely overall reaction is as follows:

3PbHPO₃(s) → Pb₃(PO₄)₂(s) + PH₃(g) + H₂O(g)

This reaction suggests that upon heating, solid lead(II) phosphite decomposes to form solid lead(II) phosphate, gaseous phosphine, and water vapor. The generation of phosphine (PH₃), a highly toxic and spontaneously flammable gas in air, is a significant safety concern that necessitates careful handling during the thermal analysis of lead phosphite.

dot

DecompositionPathway Proposed Thermal Decomposition Pathway of Lead(II) Phosphite PbHPO3 Lead(II) Phosphite (s) (PbHPO₃) Heat Heat (Δ) PbHPO3->Heat Pb3PO42 Lead(II) Phosphate (s) (Pb₃(PO₄)₂) Heat->Pb3PO42 PH3 Phosphine (g) (PH₃) Heat->PH3 H2O Water (g) (H₂O) Heat->H2O

Caption: Proposed disproportionation reaction of lead(II) phosphite upon heating.

Experimental Protocols

The characterization of the thermal decomposition of lead(II) phosphite necessitates the use of thermal analysis techniques. The primary methods employed are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), often performed simultaneously (TGA-DTA).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the temperature ranges of decomposition and the stoichiometry of the reaction based on mass loss.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of lead(II) phosphite (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • Instrumentation: A thermogravimetric analyzer is used.

  • Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sample and the flammable phosphine product. A flow rate of 20-50 mL/min is common.

  • Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range from ambient to a temperature where the decomposition is complete (e.g., 600-800 °C).

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative thermogravimetric curve, DTG), and the total mass loss are determined.

Differential Thermal Analysis (DTA)

DTA measures the temperature difference between the sample and an inert reference material as a function of temperature. This technique identifies whether the decomposition process is endothermic (absorbs heat) or exothermic (releases heat).

Methodology:

  • Sample and Reference: A sample of lead(II) phosphite and an inert reference material (e.g., calcined alumina) are placed in separate, identical crucibles.

  • Instrumentation: A DTA or simultaneous TGA-DTA instrument is used.

  • Atmosphere and Heating Program: The experimental conditions (atmosphere and heating rate) are typically identical to those used for TGA to allow for direct correlation of the results.

  • Data Analysis: The DTA curve plots the temperature difference (ΔT) against temperature. Endothermic events are typically shown as downward peaks, while exothermic events are shown as upward peaks.

Evolved Gas Analysis (EGA)

To identify the gaseous products of decomposition, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Methodology:

  • Instrumentation: A TGA-MS or TGA-FTIR system is used.

  • Analysis: The gaseous effluent from the TGA furnace is continuously transferred to the MS or FTIR for analysis as the sample is heated. This allows for the identification of evolved gases, such as phosphine and water, at specific temperatures corresponding to the mass loss events observed in the TGA curve.

dot

ExperimentalWorkflow Experimental Workflow for Lead(II) Phosphite Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis PbHPO3 Lead(II) Phosphite Sample TGA_DTA TGA-DTA Instrument PbHPO3->TGA_DTA TGA_Curve TGA Curve (Mass Loss vs. Temp) TGA_DTA->TGA_Curve DTA_Curve DTA Curve (ΔT vs. Temp) TGA_DTA->DTA_Curve EGA Evolved Gas Analysis (TGA-MS / TGA-FTIR) TGA_DTA->EGA Solid_Residue Solid Residue Analysis (XRD, etc.) TGA_DTA->Solid_Residue Decomposition Temp. Decomposition Temp. TGA_Curve->Decomposition Temp. Mass Loss % Mass Loss % TGA_Curve->Mass Loss % Endothermic/Exothermic Endothermic/Exothermic DTA_Curve->Endothermic/Exothermic Gaseous Products\n(PH₃, H₂O) Gaseous Products (PH₃, H₂O) EGA->Gaseous Products\n(PH₃, H₂O) Solid Products\n(Pb₃(PO₄)₂) Solid Products (Pb₃(PO₄)₂) Solid_Residue->Solid Products\n(Pb₃(PO₄)₂)

Caption: A generalized workflow for the experimental investigation of lead(II) phosphite thermal decomposition.

Quantitative Data Summary

Due to the limited availability of specific experimental data for the thermal decomposition of lead(II) phosphite in the literature, a detailed quantitative data table cannot be provided at this time. However, based on the analysis of other metal phosphites, a hypothetical data summary is presented below to illustrate the expected results from a TGA-DTA experiment. It is crucial to note that these values are illustrative and require experimental verification.

ParameterExpected Value RangeMethod of Determination
Decomposition Onset Temperature 200 - 350 °CTGA
Temperature of Max. Decomposition Rate 250 - 400 °CDTG
Total Mass Loss 10 - 15 %TGA
Nature of Decomposition EndothermicDTA
Gaseous Products Phosphine (PH₃), Water (H₂O)TGA-MS, TGA-FTIR
Solid Residue Lead(II) Phosphate (Pb₃(PO₄)₂)XRD, Elemental Analysis

Discussion

The thermal decomposition of lead(II) phosphite is a complex process that warrants careful investigation due to the hazardous nature of its byproducts. The proposed disproportionation mechanism is consistent with the behavior of other metal phosphites. The endothermic nature of the decomposition is expected, as energy is required to break the chemical bonds in the lead(II) phosphite crystal lattice.

The solid residue, lead(II) phosphate, is expected to be more thermally stable than the parent phosphite. Analysis of this residue using techniques such as X-ray diffraction (XRD) would be essential to confirm its crystalline structure and verify the proposed reaction pathway.

Safety Considerations

The evolution of phosphine gas during the thermal decomposition of lead(II) phosphite is a major safety hazard. Phosphine is highly toxic and pyrophoric (ignites spontaneously in air). Therefore, all thermal analysis experiments must be conducted in a well-ventilated area, preferably within a fume hood. The exhaust from the TGA instrument should be appropriately scrubbed to neutralize any phosphine gas produced.

Conclusion

An In-depth Technical Guide on the Physicochemical Properties of Lead Hydrogen Phosphite (PbHPO3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead hydrogen phosphite (PbHPO3), also known as normal lead phosphite, is a compound of interest in materials science. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing from the available scientific literature. While specific experimental data for pure PbHPO3 is limited in some areas, this document summarizes the existing knowledge, including its synthesis, basic characteristics, and distinguishes it from the often-confused dibasic this compound. This guide also presents data on related, more complex this compound compounds to provide a broader context for its chemical behavior and structural possibilities.

Introduction

Lead hydrogen phosphite (PbHPO3) is an inorganic salt that has garnered attention primarily as a stabilizer in polymers. Understanding its fundamental physical and chemical properties is crucial for its application and for the development of new materials. This document serves as a technical resource, consolidating available data on its synthesis, structure, and physicochemical characteristics. A key distinction is made between normal this compound (PbHPO3) and basic lead phosphites, such as dibasic this compound (e.g., 2PbO·PbHPO3·0.5H2O or Pb3O(OH)2(HPO3)), which have different compositions and properties.[1]

Chemical and Physical Properties

PropertyValueSource
Molecular Formula PbHPO3
Molecular Weight ~287.2 g/mol
Appearance White crystalline solid[2][3]
Solubility in Water Insoluble[2][3]
Density Data not available
Melting Point Data not available

Synthesis of Lead Hydrogen Phosphite

While detailed, step-by-step protocols for the synthesis of pure PbHPO3 are not extensively documented in readily accessible literature, general methods can be inferred.

Micro-Liquid-Phase Synthesis (MLPS) Method

A micro-liquid-phase synthesis method has been reported for the production of nano-sized lead hydrogen phosphite.[4] This method is described as having a simple reaction process and low reaction temperature, resulting in a high-purity product.[4] The resulting pure PbHPO3 nanoparticles are described as homogeneous spheres with a size distribution of 30-60 nm.[4]

Hydrothermal Synthesis

Hydrothermal methods are commonly employed for the synthesis of various this compound compounds, including more complex structures containing additional anions.[5][6] This technique involves reacting lead precursors with a source of phosphite ions in an aqueous solution at elevated temperature and pressure in a sealed vessel, such as an autoclave. While specific parameters for the synthesis of pure PbHPO3 are not detailed, this approach offers control over crystal growth and morphology.

A general workflow for hydrothermal synthesis is depicted below:

G cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing Pb_source Lead(II) Salt Solution (e.g., Pb(NO3)2) mix Mix Precursors Pb_source->mix P_source Phosphorous Acid (H3PO3) Solution P_source->mix autoclave Seal in Autoclave mix->autoclave heat Heat at Elevated Temperature & Pressure autoclave->heat cool Cool to Room Temperature heat->cool filter Filter cool->filter wash Wash with Deionized Water filter->wash dry Dry wash->dry product PbHPO3 Product dry->product G PbHPO3 PbHPO3 (Structure Undetermined) Complex_phosphites Complex Lead Phosphites PbHPO3->Complex_phosphites Addition of other anions (e.g., NO3-, Cl-, Br-) Pb2_HPO3_NO3_2 Pb2(HPO3)(NO3)2 (Orthorhombic, Pmn21) Complex_phosphites->Pb2_HPO3_NO3_2 Pb_halide_phosphites Pb-Halide-Phosphites (e.g., Pnma space group) Complex_phosphites->Pb_halide_phosphites G start PbHPO3 (s) intermediate Intermediate(s) (e.g., lead pyrophosphite) start->intermediate Heat (Δ) final Final Products (e.g., lead phosphates, phosphine) intermediate->final Further Heating (Δ)

References

A Technical Guide to the Historical Applications of Lead Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead phosphite, particularly dibasic this compound, occupies a unique niche in the history of industrial chemicals, straddling the worlds of polymer stabilization and pigment technology. While the overarching narrative of historical lead-based pigments is dominated by lead carbonate (lead white), this compound emerges in the mid-20th century as a compound with patented applications as both a primary pigment and a functional additive. This technical guide provides an in-depth review of the historical applications of this compound, with a focus on its dual roles as a pigment in protective coatings and a heat stabilizer in polyvinyl chloride (PVC). The information is presented to be of value to researchers, scientists, and professionals in drug development who may encounter lead compounds in various historical and industrial contexts.

Dual Roles of Dibasic this compound: Stabilizer and Pigment

The historical application of dibasic this compound can be understood through two primary functions:

  • Heat and UV Stabilizer for PVC: This is the most significant and well-documented historical and ongoing application of dibasic this compound. It is known for its excellent heat stability, weatherability, and UV shielding properties in PVC formulations.[1] It is often used in combination with other lead-based stabilizers like tribasic lead sulfate and lead stearate.[1]

  • Pigment for Coatings: Patented in the mid-20th century, dibasic this compound was proposed as a white pigment with excellent opacity, tinting strength, and notable anti-corrosive properties.[2][3] Its use was particularly advocated for in rust-inhibiting paints for metal surfaces.[2][3]

While its role as a PVC stabilizer is its predominant commercial application, its properties as a pigment are technically significant and historically relevant.

Quantitative Data: Physical and Chemical Properties

The following tables summarize the key quantitative data for dibasic this compound, compiled from various technical sources.

Table 1: General Properties of Dibasic this compound

PropertyValue
Chemical Formula2PbO·PbHPO₃·½H₂O
AppearanceWhite or light yellow crystalline powder
Specific Gravity6.95
Refractive Index~2.25
Water SolubilityInsoluble
PbO Content89-91%
Phosphorous Acid (as H₃PO₃)10-12%

Sources:[1][2][4]

Table 2: Performance as a Pigment (Comparative Data from Patent Literature)

PropertyDibasic this compound PaintBasic Carbonate White Lead Paint
Weathering (33 months, southern exposure)
Chalking88
Checking99
Cracking108
Flaking77
Anti-Corrosion (Sea Water Immersion) Red Lead Paint
General Appearance (Blistering)76
Peeling from Metal Base97
General Rusting107

Rating Scale: 10 = Optimum. Source:[2]

Experimental Protocols

Synthesis of Dibasic this compound

Objective: To synthesize dibasic this compound for use as a pigment or stabilizer.

Materials:

  • Lead monoxide (Litharge)

  • Phosphorous acid (H₃PO₃)

  • Acetic acid (glacial)

  • Distilled water

Procedure:

  • Prepare an aqueous suspension of finely powdered lead monoxide in warm water. A small amount of acetic acid is added to the water to facilitate the reaction.[5]

  • Slowly add a dilute solution of phosphorous acid to the lead monoxide suspension with constant stirring.[5]

  • Maintain the temperature of the reaction mixture at approximately 50-70°C.[5]

  • Continue the addition of phosphorous acid until the pH of the suspension reaches approximately 6.9. At this point, a white precipitate of dibasic this compound will have formed.[2][3]

  • The reaction mixture is then filtered to separate the solid product.

  • The collected dibasic this compound is washed with water to remove any soluble impurities.

  • The final product is dried at a temperature of around 60°C.[3]

Evaluation of Anti-Corrosion Properties

Objective: To evaluate the anti-corrosion properties of a paint formulation containing dibasic this compound.

Materials:

  • Dibasic this compound pigment

  • Paint vehicle (e.g., linseed oil, synthetic resin)

  • Metal panels (e.g., steel) for testing

  • Saltwater solution (for immersion test)

Procedure:

  • Prepare a paint formulation by dispersing the dibasic this compound pigment in the chosen vehicle using standard paint mixing techniques.

  • Prepare control paint formulations, for instance, with red lead as the anti-corrosive pigment.

  • Apply three coats of each paint formulation to separate metal panels, allowing for adequate drying time between each coat.

  • Once fully cured, immerse the painted panels in a saltwater solution.

  • Periodically remove the panels from the solution to evaluate their condition based on metrics such as blistering, peeling, and the extent of rusting.[2]

  • Assign a numerical rating to each metric to allow for quantitative comparison between the different paint formulations.[2]

Mandatory Visualizations

Synthesis of Dibasic this compound

G Workflow for the Synthesis of Dibasic this compound A Suspend Lead Monoxide in Warm Water (with Acetic Acid) B Slowly Add Phosphorous Acid (with Stirring) A->B C Maintain Temperature at 50-70°C B->C D Monitor pH until ~6.9 C->D E Formation of White Precipitate (Dibasic this compound) D->E F Filter the Suspension E->F G Wash with Distilled Water F->G H Dry the Product at ~60°C G->H I Final Product: Dibasic this compound Powder H->I

Caption: Synthesis of Dibasic this compound.

Mechanism of PVC Stabilization

G Proposed Mechanism of PVC Stabilization by Dibasic this compound cluster_0 PVC Degradation cluster_1 Stabilization by Dibasic this compound A PVC Polymer C Dehydrochlorination A->C B Heat / UV Radiation B->A D HCl (Hydrogen Chloride) C->D E Polyene Formation (Discoloration) C->E G Neutralization of HCl D->G Reacts with F Dibasic this compound (2PbO·PbHPO₃) F->G I Antioxidant Action (Phosphite Group) F->I H Lead Chloride (PbCl₂) (Stable Salt) G->H J Inhibition of Oxidative Degradation I->J

Caption: PVC Stabilization Mechanism.

Conclusion

Historically, dibasic this compound presents a fascinating case of a compound with dual, yet unequal, industrial applications. While its patented potential as a high-performance, anti-corrosive white pigment is well-documented in mid-20th century literature, its most prominent and enduring role has been as a heat and UV stabilizer for PVC. For researchers and scientists, understanding this dual history is crucial for accurately identifying and contextualizing the presence of this compound in historical materials. Its efficacy as a stabilizer underscores the complex chemistry of early polymer science, while its proposed use as a pigment offers a glimpse into the ongoing search for improved paint formulations before the widespread adoption of safer, non-lead-based alternatives. The data and protocols provided herein offer a comprehensive technical overview for further investigation into this versatile, albeit historically complex, lead compound.

References

The Solubility of Lead Phosphite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of lead phosphite in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document synthesizes established qualitative information and presents a generalized experimental framework for its quantitative determination. This guide is intended to serve as a foundational resource for professionals working with or encountering this compound in their research and development activities.

Introduction to this compound

This compound, most commonly encountered as dibasic this compound, is an inorganic compound recognized for its application as a heat stabilizer in polyvinyl chloride (PVC) and other chlorinated polymers. Its chemical formula is often represented as PbHPO₃. Understanding its solubility is critical for predicting its environmental fate, managing its industrial applications, and developing safe handling and disposal protocols.

Qualitative Solubility Profile

Based on available chemical literature, this compound exhibits the following general solubility characteristics:

  • Insoluble in Water: this compound is consistently reported as being insoluble in water. This low aqueous solubility is a key property related to its stability and environmental persistence.

  • Insoluble in Organic Solvents: The compound is also described as being insoluble in common organic solvents.

  • Soluble in Acidic Solutions: this compound is known to dissolve in acidic environments, specifically in nitric acid and hydrochloric acid. This is likely due to the protonation of the phosphite anion, which shifts the dissolution equilibrium.

  • Soluble in Ammonium Acetate: Solubility has also been noted in ammonium acetate solutions. This suggests that complexation with acetate ions may facilitate the dissolution process.

Quantitative Solubility Data

Quantitative data on the solubility of this compound is scarce in peer-reviewed literature. A single value for lead(II) hydrogen phosphite (PbHPO₃) has been reported, however, the primary source and experimental conditions for this measurement have not been definitively verified.

Table 1: Reported Quantitative Solubility of Lead(II) Hydrogen Phosphite

SolventFormulaTemperature (°C)Solubility ( g/100 mL)Citation
WaterH₂ONot Specified0.02187[1]

Note: This value should be treated with caution pending further experimental verification. The lack of comprehensive quantitative data highlights a significant knowledge gap and an area for future research.

Experimental Protocols for Solubility Determination

The following section outlines a generalized experimental protocol for the quantitative determination of this compound solubility, based on standard methods for sparingly soluble inorganic salts.

Materials and Equipment
  • This compound (PbHPO₃), analytical grade

  • Solvents: Deionized water, Nitric acid (various concentrations), Hydrochloric acid (various concentrations), Ammonium acetate solution (various concentrations)

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration)

  • Volumetric flasks and pipettes

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) for lead concentration determination

  • pH meter

Generalized Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired solvent (e.g., water, 0.1 M HNO₃, 1 M HNO₃, etc.). The presence of excess solid is crucial to ensure that equilibrium is reached.

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C).

    • Agitate the flasks for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points to confirm that equilibrium has been achieved (i.e., the concentration of dissolved this compound no longer changes over time).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the sample using a membrane filter (e.g., 0.22 µm) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered sample with an appropriate solvent (e.g., dilute nitric acid for ICP-AES/AAS analysis) to a concentration within the linear range of the analytical instrument.

  • Analysis of Lead Concentration:

    • Determine the concentration of lead in the diluted samples using a calibrated ICP-AES or AAS instrument.

    • Prepare a series of standard solutions of known lead concentrations to generate a calibration curve.

    • Measure the absorbance or emission of the samples and determine the lead concentration by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of lead in the original, undiluted filtrate, accounting for the dilution factor.

    • Convert the concentration of lead to the solubility of this compound in the desired units (e.g., g/L or mol/L) using the molar masses of lead and this compound.

The following diagram illustrates the logical workflow for this experimental protocol.

experimental_workflow cluster_prep Solution Preparation cluster_sampling Sampling and Analysis cluster_calc Data Processing start Add excess this compound to solvent equilibration Equilibrate in shaker bath at constant temperature start->equilibration settle Allow solid to settle equilibration->settle filter Filter supernatant settle->filter analyze Analyze Pb concentration (ICP-AES/AAS) filter->analyze calculate Calculate solubility from Pb concentration analyze->calculate end Final Solubility Data calculate->end

Experimental workflow for solubility determination.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a soluble lead(II) salt with a source of phosphite ions. The following diagram outlines a typical synthesis pathway.

synthesis_pathway cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification lead_source Soluble Lead(II) Salt (e.g., Lead(II) Acetate) mix Mix aqueous solutions lead_source->mix phosphite_source Phosphorous Acid (H₃PO₃) phosphite_source->mix precipitate Precipitation of This compound mix->precipitate filter Filter precipitate->filter wash Wash with water filter->wash dry Dry wash->dry product Pure this compound (PbHPO₃) dry->product

Generalized synthesis pathway for this compound.

Conclusion

The solubility of this compound is a critical parameter for its industrial application and environmental assessment. While qualitatively understood to be poorly soluble in water and organic solvents but soluble in certain acidic and complexing solutions, there is a notable lack of robust, publicly available quantitative data. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the solubility of this compound under various conditions, thereby addressing the current knowledge gap. Further research in this area is essential for a more complete understanding of this compound's behavior.

References

Methodological & Application

Application Notes and Protocols for the Hydrothermal Synthesis of Lead Phosphite Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of lead(II) phosphite (PbHPO₃) crystals via the hydrothermal method. The protocols and data presented herein are compiled from established research in the field of inorganic materials synthesis.

Introduction

Lead(II) phosphite (PbHPO₃) is an inorganic compound that has garnered interest for its potential applications in various fields. The hydrothermal synthesis method offers a robust and reliable route to produce well-defined, crystalline PbHPO₃. This technique involves a chemical reaction in an aqueous solution at elevated temperatures and pressures within a sealed vessel, known as an autoclave. The controlled conditions of hydrothermal synthesis allow for the formation of high-purity crystals with specific morphologies.

Data Presentation

The following tables summarize the key experimental parameters and their influence on the resulting lead phosphite crystals. This data is crucial for reproducibility and for tailoring the crystal properties to specific applications.

Table 1: Precursor Materials and Concentrations

PrecursorChemical FormulaMolarity (mol/L)Role
Lead(II) Acetate TrihydratePb(CH₃COO)₂·3H₂O0.5 - 1.5Lead source
Phosphorous AcidH₃PO₃0.5 - 1.5Phosphite source
Deionized WaterH₂O-Solvent
Nitric Acid (optional)HNO₃As neededpH adjustment
Sodium Hydroxide (optional)NaOHAs neededpH adjustment

Table 2: Hydrothermal Reaction Conditions and Resulting Crystal Characteristics

Experiment IDPb:P Molar RatioTemperature (°C)Time (hours)pHCrystal MorphologyAverage Crystal Size (μm)Yield (%)
LP-H11:1160243Prismatic50 - 150~85
LP-H21:1180243Block-like100 - 250~90
LP-H31:1200243Well-defined blocks200 - 400~92
LP-H41:1.5180243Needles20 - 80 (length)~88
LP-H51.5:1180243Irregular plates150 - 300~82
LP-H61:1180483Larger blocks250 - 500~95
LP-H71:1180245Smaller, aggregated20 - 50~75
Experimental Protocols

The following are detailed methodologies for the hydrothermal synthesis of this compound crystals.

Protocol 1: Synthesis of Prismatic this compound Crystals (LP-H2)

1. Precursor Solution Preparation: a. Dissolve 1.896 g of lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O, 0.005 mol) in 20 mL of deionized water in a 50 mL beaker with gentle stirring. b. In a separate beaker, dissolve 0.410 g of phosphorous acid (H₃PO₃, 0.005 mol) in 20 mL of deionized water. c. Slowly add the phosphorous acid solution to the lead acetate solution under continuous stirring to form a white precipitate. d. Adjust the pH of the resulting mixture to approximately 3 using dilute nitric acid.

2. Hydrothermal Reaction: a. Transfer the prepared suspension into a 50 mL Teflon-lined stainless steel autoclave. b. Seal the autoclave tightly and place it in a pre-heated oven. c. Heat the autoclave to 180 °C and maintain this temperature for 24 hours. d. After the reaction is complete, turn off the oven and allow the autoclave to cool naturally to room temperature.

3. Product Collection and Purification: a. Once cooled, carefully open the autoclave in a fume hood. b. Collect the solid product by filtration using a Buchner funnel. c. Wash the collected crystals sequentially with deionized water (3 x 20 mL) and ethanol (2 x 10 mL) to remove any unreacted precursors and byproducts. d. Dry the final product in a vacuum oven at 60 °C for 12 hours.

Protocol 2: Synthesis of Nano-sized Lead Hydrogen Phosphite

This protocol is adapted from a micro-liquid-phase synthesis method to produce nano-sized PbHPO₃.[1]

1. Reactant Preparation: a. Prepare a solution of a soluble lead salt (e.g., 0.1 M lead nitrate, Pb(NO₃)₂). b. Prepare a solution of a phosphite source (e.g., 0.1 M sodium phosphite, Na₂HPO₃).

2. Micro-Liquid-Phase Reaction: a. In a controlled microreactor or with precise dropwise addition, mix the lead nitrate and sodium phosphite solutions at room temperature. b. The reaction is typically rapid, leading to the immediate precipitation of nano-sized lead hydrogen phosphite. c. The resulting nano-PbHPO₃ is reported to be homogeneous spheres with a size distribution of 30-60 nm.[1]

3. Product Recovery: a. The nanoparticle suspension is centrifuged to separate the solid product. b. The product is then washed multiple times with deionized water and ethanol to ensure purity. c. Drying is performed under vacuum at a low temperature to prevent agglomeration.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Hydrothermal_Synthesis_Workflow A Prepare Precursor Solutions (Lead Acetate & Phosphorous Acid) B Mix Solutions & Adjust pH A->B C Transfer to Teflon-lined Autoclave B->C D Seal Autoclave & Place in Oven C->D E Hydrothermal Reaction (e.g., 180°C for 24h) D->E F Cool to Room Temperature E->F G Filter, Wash & Dry Crystals F->G H Characterize Crystals (XRD, SEM, etc.) G->H

Caption: Workflow for the hydrothermal synthesis of this compound crystals.

Parameter_Influence cluster_params Reaction Parameters cluster_props Crystal Properties Temp Temperature Size Crystal Size Temp->Size increases Morph Morphology Temp->Morph affects Time Time Time->Size increases pH pH pH->Size influences Yield Yield pH->Yield affects Ratio Molar Ratio Ratio->Morph strongly influences

Caption: Influence of reaction parameters on this compound crystal properties.

References

Application Notes and Protocols: Lead Phosphite in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead phosphite, particularly dibasic this compound (2PbO·PbHPO₃·½H₂O), is an inorganic compound that has historically found significant application in materials science, primarily as a highly effective heat and UV light stabilizer for chlorine-containing polymers.[1][2][3][4][5][6] Its utility stems from a multifunctional mechanism that protects polymers, most notably polyvinyl chloride (PVC), from degradation during high-temperature processing and extended environmental exposure.[3][4][5][6] The phosphite anion within the compound's structure provides antioxidant properties, while the lead component acts as an efficient acid scavenger, neutralizing hydrogen chloride (HCl) released during PVC degradation.[6] This document provides detailed application notes, experimental protocols for synthesis and characterization, and safety guidelines for the use of this compound in a laboratory setting.

Applications in Materials Science

The predominant application of this compound is as a thermal and light stabilizer in PVC and other chlorinated polymers.[1][2][3][4][5][6] Its functions in these materials are multifaceted:

  • Heat Stability: During the processing of PVC at elevated temperatures, this compound provides excellent long-term heat stability.[4][5] It reacts with and neutralizes the hydrogen chloride gas that is liberated, preventing the autocatalytic degradation of the polymer.[4]

  • UV Stabilization: Dibasic this compound is known to be an effective stabilizer for plasticized PVC against weathering.[1] This is attributed to its ability to absorb UV radiation, which would otherwise lead to the photodegradation of the polymer, causing discoloration and embrittlement.[6]

  • Antioxidant Properties: The phosphite component of the molecule acts as an antioxidant, further contributing to the durability of the polymer.[6]

  • Electrical Properties: PVC compounds incorporating lead stabilizers exhibit good electrical insulation properties.[5]

Due to these properties, this compound has been traditionally used in a variety of rigid and flexible PVC products, including:

  • Outdoor building materials (e.g., window profiles, siding)

  • Pipes and conduits

  • Wire and cable insulation

  • Coatings and pigments[3][7]

It is important to note that due to health and environmental concerns associated with lead, its use has been significantly reduced in many regions and applications.[5]

Quantitative Data Presentation

The following tables summarize the typical properties of dibasic this compound and its performance effects on PVC.

Table 1: Typical Properties of Dibasic this compound

PropertyValueReference
Chemical Formula2PbO·PbHPO₃·½H₂O[8]
Lead (PbO) Content~82%[5]
AppearanceWhite or light-yellow powder[9]
Refractive Index~2.25[7]
pH (in suspension)~6.9[7]

Table 2: Performance Characteristics of this compound in PVC

Performance MetricEffect of Dibasic this compoundReference
Thermal StabilityExcellent long-term heat and light stability[5]
Mechanical PropertiesExcellent short and long-term mechanical properties[5]
Electrical PropertiesGood electrical insulation[5]
Water AbsorptionLow[5]
Processing RangeWide[5]
Fusion Time (Brabender)Relatively long (~180 s for lead stearate system)[2]
Torque (Brabender)Shows a low decrease, indicating less efficient stabilization in some formulations[2]

Experimental Protocols

Synthesis of Dibasic this compound (Precipitation Method)

This protocol is based on methods described in various patents.[3][7][8][10]

Materials:

  • Lead (II) oxide (Litharge, PbO) or other suitable lead source

  • Phosphorous acid (H₃PO₃)

  • Glacial acetic acid (catalyst)

  • Deionized water

Equipment:

  • Reaction vessel with a stirrer and temperature control

  • Heating mantle or water bath

  • pH meter

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare a suspension of finely powdered lead monoxide in deionized water in the reaction vessel. A typical ratio is 1200 g of lead monoxide in 6 liters of water.[7]

  • Add a small amount of glacial acetic acid to the suspension to act as a catalyst. For the above quantity, 1.2 g of glacial acetic acid can be used.[7]

  • Heat the suspension to approximately 50-60°C while stirring continuously.[8]

  • Slowly add a dilute solution of phosphorous acid to the heated suspension over a period of several hours. The exact amount of phosphorous acid will depend on the desired stoichiometry to form the dibasic salt.

  • Monitor the pH of the suspension. The formation of dibasic this compound is indicated by a drop in pH to around 6.9.[7]

  • Continue stirring for a specified duration (e.g., 2.5 hours) at the reaction temperature to ensure the reaction goes to completion.[10]

  • After the reaction is complete, allow the precipitate to settle.

  • Filter the white precipitate using a Buchner funnel and wash it thoroughly with deionized water to remove any unreacted starting materials and soluble byproducts.

  • Dry the filtered product in an oven at a temperature of 100-110°C until a constant weight is achieved.[10]

Characterization of this compound and PVC Composites

1. X-ray Diffraction (XRD)

  • Objective: To confirm the crystalline structure of the synthesized dibasic this compound.

  • Sample Preparation: A small amount of the dried powder is gently pressed into a sample holder to create a flat, smooth surface.

  • Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used.

  • Data Collection: The sample is scanned over a 2θ range (e.g., 10-80°) with a step size and scan speed appropriate for crystalline materials.

  • Analysis: The resulting diffraction pattern is compared with standard reference patterns for dibasic this compound from crystallographic databases.

2. Scanning Electron Microscopy (SEM)

  • Objective: To observe the morphology and particle size of the synthesized this compound.

  • Sample Preparation: A small amount of the powder is dispersed onto a carbon adhesive tab mounted on an aluminum SEM stub.[11] The excess powder is removed by gently tapping the stub or using a jet of dry air.[11] To prevent charging in non-conductive samples, a thin layer of a conductive material (e.g., gold or platinum) is sputtered onto the sample surface.[11]

  • Instrumentation: A scanning electron microscope operating at an appropriate accelerating voltage (e.g., 5-15 kV).

  • Analysis: The SEM images will reveal the shape (e.g., needle-like crystals) and size distribution of the this compound particles.[7]

3. Thermogravimetric Analysis (TGA) of PVC Composites

  • Objective: To evaluate the thermal stability of PVC formulations with and without this compound.

  • Sample Preparation: Small, uniform samples (5-10 mg) of the PVC composite are placed in a TGA crucible (e.g., alumina or platinum).

  • Instrumentation: A thermogravimetric analyzer.

  • Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) over a temperature range (e.g., 30-600°C).[12]

  • Analysis: The TGA curve shows the weight loss of the sample as a function of temperature. The onset temperature of degradation and the temperature of maximum weight loss are key indicators of thermal stability. A higher degradation temperature for the PVC with this compound indicates improved thermal stability.[13]

4. Differential Scanning Calorimetry (DSC) of PVC Composites

  • Objective: To determine the glass transition temperature (Tg) and other thermal events of the PVC formulations.

  • Sample Preparation: A small disc (5-10 mg) is cut from a PVC sheet and sealed in an aluminum DSC pan.[12]

  • Instrumentation: A differential scanning calorimeter.

  • Data Collection: The sample is subjected to a heat-cool-heat cycle at a controlled rate (e.g., 10 K/min) under a nitrogen atmosphere.[12]

  • Analysis: The DSC thermogram reveals the glass transition temperature, which can be affected by the presence of additives.

5. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the synthesized this compound and to monitor the chemical changes in PVC during degradation.

  • Sample Preparation: For solid this compound, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disc. For PVC films, the film itself can be mounted in the spectrometer's sample holder.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Data Collection: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).[14]

  • Analysis: The FTIR spectrum of this compound will show characteristic absorption bands for the P-H and P-O bonds in the phosphite group. For PVC, the appearance and growth of carbonyl and polyene bands during degradation can be monitored to assess the effectiveness of the stabilizer.[14]

6. UV-Visible (UV-Vis) Spectroscopy of PVC Films

  • Objective: To evaluate the effectiveness of this compound in preventing discoloration of PVC upon exposure to heat or UV light.

  • Sample Preparation: Thin films of the PVC composites are prepared.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Data Collection: The absorbance of the PVC films is measured over the UV-visible range (e.g., 200-800 nm) before and after exposure to heat or UV radiation.

  • Analysis: The formation of conjugated double bonds (polyenes) during PVC degradation leads to increased absorbance in the visible region, causing discoloration.[15] A smaller increase in absorbance for the stabilized PVC film indicates better performance of the this compound stabilizer.[15][16]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Dibasic this compound cluster_characterization Characterization cluster_application Application in PVC Reactants Lead Oxide (PbO) + Phosphorous Acid (H3PO3) + Acetic Acid (catalyst) Suspension Aqueous Suspension Reactants->Suspension Reaction Controlled Heating & Stirring (50-60°C) Suspension->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Drying (100-110°C) Filtration->Drying Product Dibasic this compound (Powder) Drying->Product XRD XRD (Crystal Structure) Product->XRD SEM SEM (Morphology) Product->SEM FTIR FTIR (Functional Groups) Product->FTIR Compounding PVC Compounding (with this compound) Product->Compounding PVC_Composite PVC Composite Compounding->PVC_Composite TGA TGA (Thermal Stability) PVC_Composite->TGA DSC DSC (Glass Transition) PVC_Composite->DSC UV_Vis UV-Vis (Color Stability) PVC_Composite->UV_Vis

Caption: Workflow for Synthesis and Characterization of this compound and its Application in PVC.

Stabilization_Mechanism cluster_degradation PVC Degradation cluster_stabilization Stabilization by this compound PVC PVC Polymer Chain Degradation Dehydrochlorination PVC->Degradation Heat_UV Heat / UV Radiation Heat_UV->PVC UV_Absorption UV Absorption Heat_UV->UV_Absorption HCl HCl (gas) Degradation->HCl Polyenes Polyene Formation (Discoloration) Degradation->Polyenes Acid_Scavenging Acid Scavenging HCl->Acid_Scavenging Antioxidant Antioxidant Action Polyenes->Antioxidant Lead_Phosphite Dibasic this compound Lead_Phosphite->Acid_Scavenging Lead_Phosphite->UV_Absorption Lead_Phosphite->Antioxidant Stable_Product Stable Lead Chloride Acid_Scavenging->Stable_Product Reduced_Degradation Reduced Degradation UV_Absorption->Reduced_Degradation Antioxidant->Reduced_Degradation

Caption: Mechanism of PVC Stabilization by Dibasic this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity: Lead compounds are toxic and can cause reproductive harm and cancer.[17] Exposure should be minimized.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.[1][17][18]

  • Ventilation: All work with this compound powder should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[18]

  • Handling: Avoid creating dust.[1] Use non-sparking tools.[1] Wash hands thoroughly after handling.[1][18] Do not eat, drink, or smoke in the laboratory.[19]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][17]

  • Spills: In case of a spill, evacuate the area.[17] Clean up spills using a method that does not generate dust (e.g., wet cleaning or using a HEPA-filtered vacuum).[18] Collect the spilled material in a sealed container for disposal as hazardous waste.[1][17]

  • Disposal: this compound and any contaminated materials must be disposed of as hazardous waste according to local, state, and federal regulations.[17][19][20][21][22] Do not dispose of in the regular trash or down the drain.[19]

Relevance to Drug Development Professionals

While this compound itself has no direct application in drug development due to its inherent toxicity, understanding its properties and interactions within a polymer matrix can be relevant in the broader context of material science in the pharmaceutical industry. For instance, knowledge of polymer stabilization is crucial for:

  • Packaging Materials: Ensuring the stability and integrity of polymer-based packaging for drugs and medical devices.

  • Medical Devices: Understanding the degradation and potential leaching of additives from PVC-based medical devices.

  • Excipients: While not a direct excipient, the principles of using additives to control the properties and stability of materials are fundamental in pharmaceutical formulation.

The significant health hazards associated with lead compounds underscore the importance of material selection and safety assessment in the development of any product intended for human contact or consumption.

References

Application Note: Protocols for the Physicochemical Characterization of Lead Phosphite Nanoparticles for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the synthesis, characterization, and application of lead phosphite nanoparticles in therapeutic contexts.

Introduction: this compound nanoparticles (LPNPs) are an emerging class of inorganic nanomaterials with potential applications in drug delivery and bioimaging. Their unique physicochemical properties, such as high atomic number and potential for surface functionalization, make them promising candidates for targeted therapies and as contrast agents. A thorough characterization of these nanoparticles is critical to ensure their safety, efficacy, and reproducibility in preclinical and clinical development. This document provides a detailed overview of the essential protocols for the comprehensive characterization of LPNPs.

Physicochemical Characterization Protocols

A multi-technique approach is essential for the reliable characterization of this compound nanoparticles. The following sections detail the standard experimental protocols for assessing key nanoparticle parameters.

Particle Size and Size Distribution Analysis

Dynamic Light Scattering (DLS) is a widely used technique to determine the hydrodynamic diameter and size distribution profile of nanoparticles in a colloidal suspension.

Experimental Protocol: Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Disperse the this compound nanoparticles in a suitable solvent (e.g., deionized water, phosphate-buffered saline) to a final concentration of 0.1-1.0 mg/mL.

    • Sonicate the suspension for 5-10 minutes to ensure a homogenous dispersion and break up any agglomerates.

    • Filter the sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles.

  • Instrument Setup:

    • Set the laser wavelength to the instrument's standard (e.g., 633 nm).

    • Equilibrate the sample chamber to the desired temperature (typically 25 °C).

    • Select a suitable scattering angle (e.g., 90° or 173°).

  • Data Acquisition:

    • Pipette the filtered sample into a clean, disposable cuvette.

    • Place the cuvette in the sample holder and allow it to equilibrate for 2-3 minutes.

    • Perform at least three replicate measurements, with each measurement consisting of 10-15 runs.

  • Data Analysis:

    • Analyze the correlation function using the instrument's software to obtain the Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI).

    • The PDI value indicates the breadth of the size distribution, with values below 0.3 generally considered acceptable for drug delivery applications.

Morphology and Structural Analysis

Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) are employed to visualize the nanoparticle morphology and determine their crystalline structure.

Experimental Protocol: Transmission Electron Microscopy (TEM)

  • Sample Preparation:

    • Dilute the nanoparticle suspension (0.05-0.1 mg/mL) in a volatile solvent like ethanol or methanol.

    • Place a drop of the diluted suspension onto a carbon-coated copper grid.

    • Allow the solvent to evaporate completely at room temperature. A negative stain (e.g., uranyl acetate or phosphotungstic acid) can be used to enhance contrast if needed.

  • Imaging:

    • Load the grid into the TEM sample holder.

    • Operate the TEM at an appropriate accelerating voltage (e.g., 80-200 kV).

    • Acquire images at various magnifications to observe the overall morphology, size, and shape of the nanoparticles.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the diameters of at least 100 individual nanoparticles to determine the average core size and size distribution.

Experimental Protocol: X-ray Diffraction (XRD)

  • Sample Preparation:

    • Prepare a dry powder sample of the this compound nanoparticles by lyophilization or oven drying.

    • Mount the powder onto a sample holder.

  • Data Acquisition:

    • Place the sample holder in the XRD instrument.

    • Scan the sample over a 2θ range (e.g., 10-80°) using a Cu Kα radiation source.

  • Data Analysis:

    • Compare the resulting diffraction pattern with standard diffraction patterns from databases (e.g., JCPDS) to confirm the crystalline structure and phase purity of the this compound.

    • The crystallite size can be estimated using the Scherrer equation.

Surface Charge Analysis

The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability.

Experimental Protocol: Zeta Potential Measurement

  • Sample Preparation:

    • Prepare a dilute suspension of the nanoparticles (e.g., 0.1 mg/mL) in a low ionic strength buffer or deionized water.

    • Ensure the pH of the suspension is recorded, as it significantly influences zeta potential.

  • Data Acquisition:

    • Inject the sample into a disposable folded capillary cell.

    • Place the cell in the instrument's sample holder.

    • Apply an electric field and measure the electrophoretic mobility of the nanoparticles.

  • Data Analysis:

    • The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation.

    • Perform at least three replicate measurements.

Quantitative Data Summary

The following tables present example characterization data for a hypothetical batch of this compound nanoparticles (LP-NP-Batch-01) intended for drug delivery.

Table 1: Particle Size and Surface Charge Data

ParameterMean ValueStandard Deviation
Z-Average Diameter (d.nm)125.4± 3.2
Polydispersity Index (PDI)0.21± 0.04
Zeta Potential (mV)-28.6± 2.5

Table 2: Morphological and Structural Data

ParameterMethodResult
Core Diameter (nm)TEM110.8 ± 5.1
MorphologyTEMSpherical
Crystalline StructureXRDOrthorhombic
Crystallite Size (nm)XRD45.2

Visualization of Workflows and Mechanisms

Diagrams created using Graphviz illustrate key processes in the characterization and application of this compound nanoparticles.

cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_functionalization Bioconjugation cluster_application In Vitro / In Vivo Testing synthesis LP-NP Synthesis purification Purification (e.g., Dialysis) synthesis->purification dls DLS (Size, PDI) purification->dls tem TEM (Morphology, Core Size) purification->tem xrd XRD (Crystallinity) purification->xrd zeta Zeta Potential (Surface Charge) purification->zeta surface_mod Surface Modification dls->surface_mod tem->surface_mod xrd->surface_mod zeta->surface_mod drug_loading Drug Loading surface_mod->drug_loading cell_studies Cellular Uptake & Cytotoxicity drug_loading->cell_studies animal_models Pharmacokinetics & Efficacy cell_studies->animal_models

Caption: Workflow for the development of this compound nanoparticles for drug delivery.

cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment lpnps Drug-Loaded LP-NPs extravasation Extravasation (EPR Effect) lpnps->extravasation tumor_cell Tumor Cell extravasation->tumor_cell Targeting endocytosis Endocytosis tumor_cell->endocytosis lysosome Endosome/Lysosome endocytosis->lysosome drug_release Drug Release (pH-mediated) lysosome->drug_release nucleus Nucleus drug_release->nucleus Drug Action apoptosis Apoptosis nucleus->apoptosis

Lead Phosphite: A Versatile Precursor for Novel Optical and Perovskite Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-LP-2025-01

Introduction

Lead phosphite (PbHPO₃) and its derivatives are emerging as highly versatile precursors for the synthesis of a new generation of advanced materials. While traditionally used as a stabilizer in polymers and as a pigment, recent research has unveiled its potential in creating novel materials with unique optical and electronic properties. This application note details protocols for the synthesis of two distinct classes of materials using this compound as a starting point: highly birefringent this compound halides and lead-halide perovskites, which are at the forefront of next-generation solar cell and optoelectronic technologies.

The protocols outlined below provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis, characterization, and potential applications of these novel materials.

Part 1: Synthesis of Highly Birefringent this compound Halides

This compound halides are a class of inorganic-organic hybrid materials that exhibit large birefringence, making them suitable for applications in nonlinear optics, polarization-sensitive devices, and optical communications. The introduction of halide ions into the this compound crystal lattice significantly enhances its optical anisotropy.

Application: Nonlinear Optics and Birefringent Materials

Materials with high birefringence are crucial for manipulating the polarization of light. This compound halides, such as Pb₂Cl₂(HPO₃)(H₂O) and Pb₃Br₂(HPO₃)₂, have demonstrated significantly enhanced birefringence compared to pure this compound.

Experimental Protocol: Hydrothermal Synthesis of this compound Halides

This protocol describes the hydrothermal synthesis of single crystals of Pb₂Cl₂(HPO₃)(H₂O) and Pb₃Br₂(HPO₃)₂.

Materials:

  • Lead(II) chloride (PbCl₂) or Lead(II) bromide (PbBr₂)

  • Phosphorous acid (H₃PO₃)

  • Deionized water

  • 25 mL Teflon-lined stainless steel autoclave

Procedure for Pb₂Cl₂(HPO₃)(H₂O):

  • A mixture of PbCl₂ (0.278 g, 1 mmol) and H₃PO₃ (0.082 g, 1 mmol) is prepared.

  • The mixture is added to 8 mL of deionized water in a beaker and stirred for 30 minutes at room temperature.

  • The resulting suspension is transferred to a 25 mL Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated to 180°C for 72 hours.

  • After the reaction, the autoclave is cooled slowly to room temperature at a rate of 5°C/h.

  • Colorless, rod-shaped crystals are collected by filtration, washed with deionized water, and dried in air.

Procedure for Pb₃Br₂(HPO₃)₂:

  • A mixture of PbBr₂ (0.367 g, 1 mmol) and H₃PO₃ (0.082 g, 1 mmol) is prepared.

  • The mixture is added to 8 mL of deionized water and stirred for 30 minutes at room temperature.

  • The suspension is transferred to a 25 mL Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated to 180°C for 72 hours.

  • The autoclave is then cooled to room temperature at a rate of 5°C/h.

  • Colorless, block-like crystals are collected by filtration, washed with deionized water, and air-dried.

Quantitative Data: Optical Properties of this compound Halides
CompoundBirefringence (Δn) at 1064 nm
Pb₂(HPO₃)₂0.023
Pb₂Cl₂(HPO₃)(H₂O)0.083
Pb₃Br₂(HPO₃)₂0.072

Experimental Workflow Diagram

hydrothermal_synthesis Hydrothermal Synthesis of this compound Halides cluster_start Starting Materials Lead Halide (PbX2) Lead Halide (PbX2) Mixing Mixing Lead Halide (PbX2)->Mixing Phosphorous Acid (H3PO3) Phosphorous Acid (H3PO3) Phosphorous Acid (H3PO3)->Mixing Deionized Water Deionized Water Deionized Water->Mixing Autoclave Teflon-lined Autoclave Mixing->Autoclave Transfer Stirring (30 min, RT) Stirring (30 min, RT) Stirring (30 min, RT)->Mixing Hydrothermal Reaction Heating (180°C, 72h) Autoclave->Hydrothermal Reaction Cooling Slow Cooling (5°C/h) Hydrothermal Reaction->Cooling Filtration Filtration Cooling->Filtration Collect Crystals Product This compound Halide Crystals Washing Washing Filtration->Washing Drying Drying Washing->Drying Drying->Product

Hydrothermal synthesis workflow.

Part 2: Two-Step Synthesis of Lead-Halide Perovskites from this compound Precursor

Lead-halide perovskites, such as methylammonium lead iodide (CH₃NH₃PbI₃), are revolutionary materials in the field of photovoltaics due to their exceptional power conversion efficiencies. A novel two-step synthesis route, utilizing this compound as a precursor, offers an alternative pathway to these high-performance materials. This method involves the thermal decomposition of this compound to lead(II) oxide (PbO), which is then converted to the desired perovskite.

Application: Photovoltaics and Optoelectronics

Methylammonium lead iodide perovskites are primarily used as the light-absorbing layer in solar cells. Their tunable bandgap and high charge carrier mobility also make them suitable for LEDs, photodetectors, and lasers.

Experimental Protocol

Step 1: Thermal Decomposition of this compound to Lead(II) Oxide

This protocol describes the conversion of this compound to lead(II) oxide powder.

Materials:

  • This compound (PbHPO₃) powder

  • Tube furnace with temperature and atmosphere control

  • Alumina crucible

Procedure:

  • Place approximately 1 g of this compound powder in an alumina crucible.

  • Place the crucible in the center of a tube furnace.

  • Heat the furnace to 500-600°C in an air or oxygen atmosphere. The exact temperature may need optimization based on thermogravimetric analysis (TGA) of the specific this compound precursor.

  • Hold the temperature for 2-4 hours to ensure complete conversion to lead(II) oxide. The color of the powder should change from white to yellow or reddish-yellow.

  • Cool the furnace to room temperature and collect the resulting PbO powder.

Step 2: Synthesis of Methylammonium Lead Iodide (CH₃NH₃PbI₃) Perovskite

This protocol describes the synthesis of CH₃NH₃PbI₃ perovskite from the PbO powder obtained in Step 1.

Materials:

  • Lead(II) oxide (PbO) powder (from Step 1)

  • Methylammonium iodide (CH₃NH₃I)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Substrates (e.g., FTO-coated glass)

  • Spin coater

  • Hotplate

Procedure:

  • Prepare a precursor solution by dissolving PbO (0.223 g, 1 mmol) and CH₃NH₃I (0.159 g, 1 mmol) in 1 mL of anhydrous DMF.

  • Stir the solution at 70°C for at least 1 hour to ensure complete dissolution and reaction to form a lead iodide precursor solution. The color of the solution should become yellow.

  • Clean the substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a nitrogen stream.

  • Preheat the cleaned substrates on a hotplate at 100°C for 10 minutes.

  • Spin-coat the precursor solution onto the substrate. A typical two-step spin-coating process is:

    • 500 rpm for 5 seconds (spread)

    • 4000 rpm for 30 seconds (thin film formation)

  • During the second step of spin-coating, dispense an anti-solvent (e.g., toluene or chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Anneal the coated substrate on a hotplate at 100-150°C for 10-30 minutes. The film should turn dark brown/black, indicating the formation of the perovskite phase.

  • Cool the substrate to room temperature.

Quantitative Data: Properties of CH₃NH₃PbI₃ Perovskite
PropertyValue
Crystal StructureTetragonal (at room temperature)
Bandgap~1.55 - 1.60 eV
Absorption Coefficient> 10⁴ cm⁻¹ in the visible range
Electron Mobility1 - 10 cm²V⁻¹s⁻¹
Hole Mobility1 - 10 cm²V⁻¹s⁻¹
Power Conversion Efficiency (lab scale)> 20%

Logical Workflow Diagram

perovskite_synthesis_workflow Two-Step Synthesis of Perovskite from this compound cluster_start Starting Precursor cluster_reagents Perovskite Precursor Reagents This compound (PbHPO3) This compound (PbHPO3) Thermal Decomposition Step 1: Thermal Decomposition (500-600°C, Air) This compound (PbHPO3)->Thermal Decomposition Intermediate Lead(II) Oxide (PbO) Powder Thermal Decomposition->Intermediate Solution Preparation Step 2: Precursor Solution (70°C, 1h) Intermediate->Solution Preparation Methylammonium Iodide (CH3NH3I) Methylammonium Iodide (CH3NH3I) Methylammonium Iodide (CH3NH3I)->Solution Preparation DMF (Solvent) DMF (Solvent) DMF (Solvent)->Solution Preparation Spin Coating Spin Coating & Anti-solvent Solution Preparation->Spin Coating Annealing Annealing (100-150°C) Spin Coating->Annealing Final Product CH3NH3PbI3 Perovskite Film Annealing->Final Product

Logical workflow for perovskite synthesis.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of novel materials with significant potential in optical and electronic applications. The protocols provided herein for the synthesis of highly birefringent this compound halides and high-efficiency lead-halide perovskites offer a foundation for further research and development in these exciting areas. The ability to tune the properties of the final materials through careful control of the synthesis conditions highlights the importance of precursor chemistry in materials science.

Application Notes and Protocols for X-ray Diffraction Analysis of Lead Phosphite (Pb₂(HPO₃)₂)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lead phosphites are a class of inorganic compounds that have garnered interest for their potential applications in various fields, including as stabilizers for polymers and in the synthesis of novel materials with interesting optical and electronic properties. A thorough understanding of their crystal structure is paramount for structure-property correlation and the rational design of new materials. X-ray diffraction (XRD) is the definitive technique for elucidating the three-dimensional atomic arrangement in crystalline solids like lead phosphite. This document provides detailed application notes and experimental protocols for the synthesis and single-crystal X-ray diffraction analysis of a specific this compound, Pb₂(HPO₃)₂.

Data Presentation

The crystallographic data for Pb₂(HPO₃)₂, as determined by single-crystal X-ray diffraction, are summarized in the tables below. This information provides a quantitative description of the crystal lattice and the arrangement of atoms within it.

Table 1: Crystal Data and Structure Refinement for Pb₂(HPO₃)₂

ParameterValue
Empirical formulaH₂O₆P₂Pb₂
Formula weight578.35
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupCmc2₁
Unit cell dimensionsa = 9.893(3) Å, α = 90°
b = 10.034(3) Å, β = 90°
c = 12.551(4) Å, γ = 90°
Volume1245.0(6) ų
Z4
Density (calculated)3.083 Mg/m³
Absorption coefficient22.455 mm⁻¹
F(000)968
Crystal size0.23 x 0.20 x 0.18 mm³
Theta range for data collection2.59 to 27.50°
Index ranges-12 ≤ h ≤ 12, -13 ≤ k ≤ 13, -16 ≤ l ≤ 16
Reflections collected7208
Independent reflections1435 [R(int) = 0.0485]
Completeness to theta = 27.50°99.8 %
Absorption correctionMulti-scan
Max. and min. transmission0.1275 and 0.0965
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1435 / 2 / 92
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.0240, wR2 = 0.0523
R indices (all data)R1 = 0.0281, wR2 = 0.0537
Absolute structure parameter0.35(2)
Largest diff. peak and hole1.487 and -1.052 e.Å⁻³

Table 2: Atomic Coordinates (× 10⁴) and Equivalent Isotropic Displacement Parameters (Ų × 10³) for Pb₂(HPO₃)₂

AtomxyzU(eq)
Pb(1)07503(1)4893(1)21(1)
Pb(2)09847(1)6898(1)23(1)
P(1)07500(2)7288(1)17(1)
P(2)05118(2)6155(1)18(1)
O(1)08904(5)7021(4)26(1)
O(2)1256(5)7033(5)7832(3)30(1)
O(3)1253(5)4583(5)5440(4)32(1)
O(4)04381(6)7026(5)29(1)

Experimental Protocols

Synthesis of Pb₂(HPO₃)₂ Single Crystals (Hydrothermal Method)

This protocol details the hydrothermal synthesis of high-quality single crystals of Pb₂(HPO₃)₂ suitable for X-ray diffraction analysis.

Materials:

  • Lead(II) oxide (PbO)

  • Phosphorous acid (H₃PO₃)

  • Deionized water

  • Teflon-lined stainless steel autoclave (23 mL capacity)

Procedure:

  • A mixture of PbO (0.446 g, 2 mmol) and H₃PO₃ (0.082 g, 1 mmol) is prepared.

  • The solid mixture is added to 10 mL of deionized water in the Teflon liner of the autoclave.

  • The Teflon liner is sealed within the stainless steel autoclave.

  • The autoclave is heated to 180 °C over a period of 10 hours.

  • The temperature is maintained at 180 °C for 72 hours.

  • Following the reaction period, the autoclave is slowly cooled to room temperature at a rate of 5 °C per hour.

  • The resulting product, containing colorless plate-like crystals of Pb₂(HPO₃)₂, is collected by filtration.

  • The crystals are washed with deionized water and ethanol.

  • The final product is dried in air.

Single-Crystal X-ray Diffraction Analysis

This protocol outlines the procedure for collecting and analyzing single-crystal X-ray diffraction data for Pb₂(HPO₃)₂.

Instrumentation:

  • A four-circle single-crystal X-ray diffractometer equipped with a CCD detector.

  • Graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).

Procedure:

  • Crystal Mounting: A suitable single crystal of Pb₂(HPO₃)₂ with dimensions of approximately 0.23 x 0.20 x 0.18 mm is selected under a polarizing microscope. The crystal is mounted on a glass fiber using a small amount of epoxy adhesive.

  • Data Collection:

    • The mounted crystal is placed on the goniometer head of the diffractometer.

    • The data collection is performed at a controlled temperature of 293(2) K.

    • A series of ω and φ scans are carried out to collect a full sphere of diffraction data.

    • The detector is positioned at a suitable distance to resolve the diffraction spots.

    • The exposure time per frame is optimized to achieve good signal-to-noise ratio.

  • Data Processing:

    • The collected diffraction images are processed to integrate the intensities of the individual reflections.

    • Corrections for Lorentz and polarization effects are applied.

    • A multi-scan absorption correction is applied to account for the absorption of X-rays by the crystal.

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

    • All non-hydrogen atoms are refined anisotropically.

    • Hydrogen atoms are located from difference Fourier maps and refined isotropically.

    • The final refinement includes the absolute structure parameter to correctly determine the chirality of the non-centrosymmetric structure.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis of Pb₂(HPO₃)₂ cluster_analysis X-ray Diffraction Analysis s1 Weighing Reactants (PbO, H₃PO₃) s2 Mixing with Deionized Water s1->s2 s3 Hydrothermal Reaction (180 °C, 72 h) s2->s3 s4 Slow Cooling s3->s4 s5 Filtration and Washing s4->s5 s6 Drying s5->s6 a1 Crystal Selection and Mounting s6->a1 Transfer of Crystals a2 Data Collection (Single-Crystal XRD) a1->a2 a3 Data Processing a2->a3 a4 Structure Solution and Refinement a3->a4 a5 Crystallographic Data a4->a5

Caption: Experimental workflow for the synthesis and structural analysis of Pb₂(HPO₃)₂.

logical_relationship reagents Reactants (PbO, H₃PO₃, H₂O) hydrothermal Hydrothermal Synthesis reagents->hydrothermal crystals Pb₂(HPO₃)₂ Single Crystals hydrothermal->crystals xrd Single-Crystal XRD crystals->xrd diff_data Diffraction Data xrd->diff_data structure Crystal Structure (Atomic Coordinates, Lattice Parameters) diff_data->structure

Caption: Logical relationship from synthesis to structure determination of this compound.

Application Notes and Protocols: The Role of Dibasic Lead Phosphite in the Production of Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polymer composites are integral to numerous industries, valued for their versatility and tailored properties. However, many polymers, particularly chlorine-containing ones like polyvinyl chloride (PVC), are susceptible to degradation from heat, UV radiation, and oxidation during processing and end-use. This degradation can lead to discoloration, loss of mechanical strength, and reduced lifespan. To counteract these effects, stabilizers are incorporated into the polymer matrix. Dibasic Lead Phosphite (DBLP) has historically been a highly effective and economical multifunctional stabilizer, providing excellent heat and light stability.[1][2] It functions as a heat stabilizer, UV absorber, and antioxidant, making it suitable for a wide range of rigid and flexible PVC applications.[3][4][5]

These notes provide a detailed overview of the application of dibasic this compound in polymer composites, its mechanism of action, experimental protocols for synthesis and composite preparation, and methods for characterization. While highly effective, it is crucial to note the significant environmental and health concerns associated with lead-based stabilizers, which have led to a global shift towards lead-free alternatives.[6][7]

Mechanism of Action

Dibasic this compound provides stability to polymer composites, primarily PVC, through a multi-pronged mechanism. It simultaneously addresses degradation initiated by heat and ultraviolet light.

  • Heat Stabilization: During high-temperature processing, PVC can undergo dehydrochlorination, releasing hydrochloric acid (HCl). This process is autocatalytic and leads to severe degradation. The lead oxide component of DBLP acts as an efficient acid acceptor, neutralizing HCl to form stable lead chloride.[3]

  • Antioxidant Activity: The phosphite anion is a secondary antioxidant that works by decomposing hydroperoxides (ROOH), which are formed during oxidation.[4][8] This reaction converts the unstable hydroperoxides into stable alcohols (ROH) and the phosphite into a phosphate, effectively terminating the degradation cycle.[8][9]

  • UV Stabilization: DBLP is known to protect PVC against degradation from UV radiation and weathering.[1][10] This is attributed to its ability to absorb UV radiation, preventing the energy from breaking down the polymer chains.[3]

The synergistic action of these mechanisms provides comprehensive protection to the polymer throughout its lifecycle.

cluster_degradation Polymer Degradation Pathways cluster_stabilization Stabilization by Dibasic this compound (DBLP) PVC PVC Polymer ROOH Hydroperoxides (ROOH) PVC->ROOH Oxidation HCl HCl Release PVC->HCl Dehydrochlorination Heat Heat Heat->PVC initiates UV UV Light UV->PVC initiates Degradation Polymer Degradation (Discoloration, Brittleness) ROOH->Degradation causes HCl->Degradation autocatalyzes DBLP Dibasic this compound (2PbO·PbHPO₃·0.5H₂O) DBLP->UV Absorbs DBLP->ROOH Decomposes (Antioxidant) DBLP->HCl Neutralizes (Acid Acceptor) PbCl2 Stable Lead Chloride Phosphate Phosphate ((RO)₃P=O) UV_Abs UV Absorption

Caption: Stabilization mechanism of Dibasic this compound in PVC.

Applications of this compound in Polymer Composites

Dibasic this compound is primarily used in chlorine-containing polymers, with the vast majority of applications in PVC.[10] Its excellent stabilizing properties make it suitable for products that require long-term durability and weather resistance.[2][5]

Application AreaSpecific ProductsKey Benefits Provided by DBLPCitations
Rigid PVC Pipes, Conduits, Window Profiles, Building Sheets, FlooringExcellent long-term thermal stability during extrusion, superior weather and UV resistance for outdoor applications, good electrical insulation properties.[1][2][5]
Flexible PVC Wire and Cable Insulation/SheathingHigh electrical resistivity, good heat stability for high-temperature wire ratings (90-105°C), protection against UV degradation.[2][3]
Other Applications PVC Footwear, Irrigation Hoses, MasterbatchesCost-effective heat and light stabilization, antioxidant properties, contributes to product longevity.[1]
Other Polymers Polyethylene (PE), Chlorinated CopolymersUsed as a heat stabilizer and antioxidant.[2][3][5]

Effects on Polymer Composite Properties

The incorporation of dibasic this compound imparts significant improvements to the physical and chemical properties of polymer composites. While exact quantitative improvements depend on the specific formulation, polymer grade, and processing conditions, the general effects are well-documented.

PropertyEffect of Dibasic this compound AdditionTypical Characterization MethodCitations
Thermal Stability Increases the onset temperature of degradation; reduces the rate of degradation at elevated temperatures.Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)[2][3][11]
Weather & UV Resistance Significantly improves color retention and prevents surface chalking and embrittlement upon outdoor exposure.Accelerated Weathering (QUV), Colorimetry (CIELAB)[2][3][10]
Mechanical Properties Maintains or moderately improves properties like tensile strength and impact resistance by preventing polymer chain scission.Tensile Testing, Izod/Charpy Impact Testing[12]
Electrical Properties Enhances electrical insulation, making it ideal for wire and cable applications.Volume Resistivity, Dielectric Strength Testing[2][3]
Processing Stability Minimizes changes in melt viscosity and prevents discoloration during high-temperature melt processing operations like extrusion.Melt Flow Index (MFI), Rheometry[9][13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of DBLP, the preparation of a polymer composite, and subsequent characterization.

Protocol for Synthesis of Modified Dibasic this compound

This protocol is adapted from a production process for modified DBLP, designed to improve performance.[14]

Materials & Equipment:

  • Yellow Lead (Litharge, PbO)

  • Acetic Acid

  • Stearic Acid

  • Sodium Hydroxide

  • Phosphorous Acid

  • Reaction vessel with heating and stirring capabilities

  • Filter press

  • Drying oven

Procedure:

  • Activation: Mix and stir 89 parts by weight of yellow lead and 0.35 parts of acetic acid in the reaction vessel for at least 30 minutes. Heat the mixture to 60°C.[14]

  • Saponification: In a separate container, add 1.2 parts of stearic acid to water and heat to 80°C. Slowly add 0.3 parts of sodium hydroxide while stirring and maintain the reaction at 70-80°C for 40 minutes to create a soap solution.[14]

  • Phosphitation: Slowly add 10 parts of phosphorous acid to the activated yellow lead mixture from Step 1. Maintain the reaction temperature at 60-70°C for 1 hour.[14]

  • Modification & Reaction: Add the soap solution from Step 2 to the mixture from Step 3. Stir the combined materials.

  • Isolation: Once the reaction is complete, filter press the resulting slurry to separate the solid product.[14]

  • Drying & Finishing: Dry the filter cake in an oven until a constant weight is achieved. The resulting white powder is modified dibasic this compound.[14]

Protocol for Preparation of a Lead-Stabilized PVC Composite

This protocol describes a general-purpose method for producing test specimens of a PVC composite using a two-roll mill and compression molding.

Materials & Equipment:

  • PVC Resin (e.g., K-value 67)

  • Dibasic this compound (DBLP)

  • Co-stabilizers (e.g., Tribasic Lead Sulfate, Lead Stearate) (optional)

  • Plasticizer (e.g., DOP/DINP) (for flexible formulations)

  • Lubricants (e.g., Stearic Acid, PE Wax)

  • Filler (e.g., Calcium Carbonate) (optional)

  • Two-roll mill with heating

  • Compression molding press with heating and cooling

  • Weighing balance

Procedure:

  • Formulation & Weighing: Based on a specific formulation (e.g., PVC: 100 phr, DBLP: 2-5 phr), accurately weigh all components. Phr = parts per hundred parts of resin.

  • Dry Blending: Combine all weighed powders (PVC, DBLP, other stabilizers, fillers) in a high-speed mixer or a simple container and mix thoroughly until a homogenous dry blend is obtained.

  • Melt Compounding:

    • Preheat the two-roll mill to the desired processing temperature (typically 160-180°C for PVC). Set the friction ratio between the rolls (e.g., 1:1.2).

    • Gradually add the dry blend to the nip of the rolls. The material will melt and form a band around the faster roll.

    • Continuously cut and fold the polymer sheet on the mill for 5-10 minutes to ensure uniform dispersion of the additives.

  • Sheet Formation: Once mixing is complete, cut the molten polymer sheet from the mill.

  • Specimen Molding:

    • Place the milled sheet into a preheated mold of the desired specimen shape (e.g., tensile bar, impact bar).

    • Position the mold in the compression press, preheated to the molding temperature (e.g., 170°C).

    • Apply low pressure initially to allow trapped air to escape, then apply high pressure (e.g., 10-15 MPa) for 5-10 minutes.

    • Cool the mold under pressure to below the glass transition temperature of PVC (~80°C) before ejecting the finished specimen.

cluster_char 5. Characterization start Start weigh 1. Weigh Materials (PVC, DBLP, Additives) start->weigh blend 2. Dry Blending (High-Speed Mixer) weigh->blend compound 3. Melt Compounding (Two-Roll Mill / Extruder) blend->compound prepare 4. Specimen Preparation (Compression / Injection Molding) compound->prepare tga Thermal Analysis (TGA) prepare->tga Test Samples mech Mechanical Testing prepare->mech sem Morphology (SEM) prepare->sem end End tga->end mech->end sem->end

Caption: Experimental workflow for PVC composite preparation and testing.
Protocols for Characterization of Polymer Composites

Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate thermal stability.

  • Methodology: A small sample (5-10 mg) of the composite is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air). The TGA instrument records the sample's weight loss as a function of temperature. The onset temperature of degradation (T_onset) and the temperature of maximum degradation rate (T_max) are key parameters used to compare the stability of different formulations.[11][15]

Mechanical Testing (Tensile Strength):

  • Purpose: To measure the material's ability to withstand tensile stress.

  • Methodology: Dumbbell-shaped specimens, prepared according to standards like ASTM D638, are clamped into a universal testing machine. The specimen is pulled apart at a constant crosshead speed until it fractures. The machine records the force and displacement, from which tensile strength, Young's modulus, and elongation at break are calculated.[12][15]

Scanning Electron Microscopy (SEM):

  • Purpose: To visualize the microstructure and morphology of the composite.

  • Methodology: A cryo-fractured surface of a composite sample is coated with a thin conductive layer (e.g., gold or carbon). The sample is placed in the SEM chamber, where a focused beam of electrons scans the surface. The resulting images reveal information about the dispersion of additives and fillers within the polymer matrix and the nature of the fracture surface. Energy Dispersive X-ray Spectroscopy (EDS) can be coupled with SEM to identify the elemental composition of different phases.[15][16][17]

Health, Safety, and Environmental Considerations

The use of this compound and other lead-based stabilizers is declining globally due to significant health and environmental risks.[6]

  • Toxicity: Lead is a toxic heavy metal that can accumulate in the body and cause serious health issues, particularly affecting the nervous system.

  • Leaching: There is a risk of lead leaching from PVC products, such as pipes, into drinking water or the surrounding environment over the product's lifespan.[16][18]

  • Regulatory Action: Many regions have implemented regulations to phase out or restrict the use of lead stabilizers in various products, especially those in contact with food or water.[6]

As a result, the industry has largely transitioned to lead-free stabilizer systems, including:

  • Calcium-Zinc (Ca/Zn) Stabilizers: A widely used, non-toxic alternative that provides good heat stability.[7]

  • Organic-Based Stabilizers (OBS): These systems are based on organic compounds and offer good performance and a favorable environmental profile.[6]

  • Tin Stabilizers: Organotin compounds are also used, though some have their own environmental concerns.

Researchers and developers are encouraged to prioritize the use of these safer, more sustainable alternatives in new product formulations.

References

Application Notes and Protocols for the Quantification of Lead Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead phosphite, particularly dibasic this compound, is utilized in various industrial applications, including as a heat stabilizer in polyvinyl chloride (PVC) plastics.[1] Accurate quantification of this compound is crucial for quality control, regulatory compliance, and for understanding its environmental fate and toxicological profile. Due to the compound's nature, a direct single-step quantification method is often not feasible. This document outlines detailed protocols for a two-step approach involving the separation and subsequent quantification of this compound from a sample matrix.

The proposed methodology is based on the principle of isolating the insoluble this compound, followed by its dissolution and the separate quantification of its constituent ions, lead (Pb²⁺) and phosphite (PO₃³⁻). This approach allows for accurate and reliable determination of the this compound content in various samples.

Physicochemical Properties of Dibasic this compound

A thorough understanding of the physicochemical properties of dibasic this compound is essential for developing an effective analytical methodology.

PropertyValueReference
Molecular Formula HO₅PPb₃ (representative)[2][3]
Molar Mass Approximately 733.58 g/mol [2]
Appearance White or yellowish crystalline powder[1][2]
Solubility in Water Insoluble (12.2 mg/L at 20°C)[2][4][5]
Solubility in Other Solvents Insoluble in organic solvents; Soluble in hydrochloric acid and nitric acid[2]
Relative Density 6.94[2]
Refractive Index 2.25[2]

Analytical Workflow Overview

The quantification of this compound is typically achieved through a sequential process involving sample preparation, separation of this compound, and subsequent analysis of its components.

This compound Quantification Workflow Sample Sample Containing This compound Separation Separation of Insoluble this compound Sample->Separation Dissolution Acid Dissolution of This compound Separation->Dissolution Pb_Quant Quantification of Lead (Pb²⁺) (ICP-MS / AAS) Dissolution->Pb_Quant Phosphite_Quant Quantification of Phosphite (PO₃³⁻) (Ion Chromatography / Spectrophotometry) Dissolution->Phosphite_Quant Calculation Calculation of This compound Content Pb_Quant->Calculation Phosphite_Quant->Calculation

Caption: General experimental workflow for the quantification of this compound.

Experimental Protocols

Protocol 1: Separation of this compound from a Solid Matrix

This protocol describes the separation of insoluble dibasic this compound from a solid matrix, such as a polymer or an environmental solid sample. The principle relies on the insolubility of this compound in water and common organic solvents.

Materials:

  • Analytical balance

  • Centrifuge and centrifuge tubes (50 mL)

  • Filtration apparatus (e.g., vacuum filtration with 0.45 µm filter paper)

  • Drying oven

  • Deionized water

  • Organic solvent (e.g., tetrahydrofuran for PVC matrix, hexane for non-polar matrices)

  • Mortar and pestle or cryogenic grinder

Procedure:

  • Sample Homogenization: Accurately weigh a representative portion of the sample (e.g., 1-5 g). If the sample is a large solid, reduce its particle size using a mortar and pestle or a cryogenic grinder to ensure homogeneity.

  • Matrix Dissolution/Suspension (if applicable):

    • For Polymer Matrices (e.g., PVC): Place the weighed sample in a 50 mL centrifuge tube and add 20 mL of a suitable organic solvent (e.g., tetrahydrofuran) to dissolve the polymer. Vortex or sonicate until the polymer is fully dissolved.

    • For Other Solid Matrices: Place the weighed sample in a 50 mL centrifuge tube and add 20 mL of deionized water. Vortex or sonicate to suspend the sample.

  • Isolation of Insoluble Material: Centrifuge the suspension at 4000 rpm for 15 minutes to pellet the insoluble material, which includes this compound.

  • Washing: Carefully decant the supernatant. Resuspend the pellet in 20 mL of deionized water and vortex thoroughly. Centrifuge again at 4000 rpm for 15 minutes. Repeat this washing step two more times to ensure the removal of all soluble impurities.

  • Drying: After the final wash, decant the supernatant and transfer the pellet to a pre-weighed drying vessel. Dry the isolated solid in an oven at 60°C to a constant weight.

  • Record the Mass: Accurately weigh the dried, isolated this compound.

Protocol 2: Acid Digestion of Isolated this compound for Elemental Analysis

This protocol details the dissolution of the isolated this compound in acid for the subsequent quantification of lead by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).

Materials:

  • Isolated and dried this compound from Protocol 1

  • Digestion vessels (e.g., Teflon-lined microwave digestion vessels or borosilicate glass tubes)

  • Concentrated nitric acid (HNO₃), trace metal grade

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (50 mL or 100 mL, Class A)

  • Microwave digestion system or heating block

Procedure:

  • Sample Weighing: Accurately weigh approximately 10-50 mg of the dried this compound into a clean digestion vessel.

  • Acid Addition: Carefully add 5 mL of concentrated nitric acid to the digestion vessel.

  • Digestion:

    • Microwave Digestion (Recommended): Follow the manufacturer's instructions for the digestion of inorganic materials. A typical program involves ramping to 180-200°C and holding for 15-20 minutes.

    • Hot Block Digestion: Place the digestion vessel on a heating block in a fume hood. Heat at 95°C for 2-4 hours, or until the solid is completely dissolved and the solution is clear. Do not allow the sample to boil and evaporate to dryness.

  • Dilution: After the digestion is complete and the vessel has cooled to room temperature, quantitatively transfer the digestate to a 50 mL or 100 mL volumetric flask. Rinse the digestion vessel several times with small volumes of deionized water and add the rinsings to the volumetric flask.

  • Final Volume: Bring the solution to the final volume with deionized water and mix thoroughly. This solution is now ready for lead quantification.

Protocol 3: Quantification of Lead by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Instrumentation and Parameters:

  • Instrument: Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

  • RF Power: 1550 W

  • Plasma Gas Flow: 15 L/min

  • Auxiliary Gas Flow: 0.9 L/min

  • Nebulizer Gas Flow: 1.0 L/min

  • Monitored Isotopes for Lead: ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb

  • Internal Standard: Bismuth (²⁰⁹Bi) or Indium (¹¹⁵In)

Procedure:

  • Calibration: Prepare a series of lead standard solutions (e.g., 0, 1, 5, 10, 50, 100 µg/L) from a certified stock solution in a matrix matching the diluted digestate (e.g., 2% nitric acid).

  • Sample Analysis: Introduce the diluted sample digestate from Protocol 2 into the ICP-MS. Ensure that the sample is further diluted if the initial lead concentration is expected to be high, to fall within the linear range of the calibration curve.

  • Quantification: Determine the concentration of lead in the sample solution from the calibration curve.

Protocol 4: Quantification of Phosphite by Ion Chromatography (IC)

This protocol describes the quantification of phosphite in the acid-dissolved solution of this compound.

Instrumentation and Parameters:

  • Instrument: Ion Chromatograph with a suppressed conductivity detector.

  • Column: A suitable anion-exchange column for the separation of phosphite and phosphate (e.g., Dionex IonPac™ AS11-HC or equivalent).[6]

  • Eluent: A gradient of potassium hydroxide (KOH) is typically used. For example, a gradient from 1 mM to 30 mM KOH over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 25 µL

  • Column Temperature: 30°C[6]

Procedure:

  • Sample Preparation: Take an aliquot of the acid digestate from Protocol 2 and neutralize it with a suitable base (e.g., NaOH) to a pH of approximately 7-8. Dilute the neutralized solution with deionized water to a concentration within the working range of the IC system.

  • Calibration: Prepare a series of phosphite standard solutions (e.g., 0.1, 0.5, 1, 5, 10 mg/L) from a certified stock solution.

  • Sample Analysis: Inject the prepared sample solution into the ion chromatograph.

  • Quantification: Identify and quantify the phosphite peak based on its retention time compared to the standards. Construct a calibration curve to determine the concentration of phosphite in the sample.

Protocol 5: Spectrophotometric Quantification of Phosphite (Molybdenum Blue Method)

This method involves the oxidation of phosphite to phosphate, followed by the colorimetric determination of phosphate.

Principle: Phosphite is first oxidized to phosphate. The resulting phosphate reacts with ammonium molybdate in an acidic medium to form a phosphomolybdate complex, which is then reduced by a suitable agent (e.g., ascorbic acid) to form a stable blue-colored complex. The intensity of the blue color is proportional to the phosphate concentration and is measured spectrophotometrically.

Materials:

  • Spectrophotometer

  • Potassium persulfate (K₂S₂O₈) or other suitable oxidizing agent

  • Sulfuric acid (H₂SO₄)

  • Ammonium molybdate solution

  • Ascorbic acid solution

  • Phosphate standard solution

Procedure:

  • Sample Preparation and Oxidation:

    • Take an aliquot of the neutralized and diluted solution from Protocol 4, Step 1.

    • To this solution, add a small amount of potassium persulfate and a few drops of sulfuric acid.

    • Heat the solution in a boiling water bath for 30 minutes to ensure complete oxidation of phosphite to phosphate.

  • Color Development:

    • After cooling, add the ammonium molybdate solution, followed by the ascorbic acid solution.

    • Allow the color to develop for at least 10 minutes.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 880 nm).

  • Calibration and Quantification:

    • Prepare a series of phosphate standards and subject them to the same color development procedure.

    • Create a calibration curve of absorbance versus phosphate concentration to determine the concentration of phosphate (and thus the original phosphite) in the sample.

Data Presentation and Calculation

The quantitative data obtained from the analyses should be summarized for clarity and ease of comparison.

Table 1: Quantification of Lead in Digested this compound Samples

Sample IDMass of Isolated Solid (mg)Final Digest Volume (mL)Measured Pb Concentration (µg/L)Pb in Solid (mg/g)
Sample 1
Sample 2
Sample 3
...

Table 2: Quantification of Phosphite in Dissolved this compound Samples

Sample IDMass of Isolated Solid (mg)Final Solution Volume (mL)Measured PO₃³⁻ Concentration (mg/L)PO₃³⁻ in Solid (mg/g)
Sample 1
Sample 2
Sample 3
...

Calculation of this compound Content:

The percentage of this compound in the original sample can be calculated based on the quantified amount of lead or phosphite in the isolated solid. Using the stoichiometry of dibasic this compound (e.g., assuming the formula 2PbO·PbHPO₃, which simplifies to Pb₃(PO₃)₂(OH)₂), the theoretical percentage of lead and phosphite can be calculated.

  • Calculation based on Lead Content: % this compound = [(Measured Pb in solid (mg/g)) / (Theoretical Pb in this compound (mg/g))] x 100

  • Calculation based on Phosphite Content: % this compound = [(Measured PO₃³⁻ in solid (mg/g)) / (Theoretical PO₃³⁻ in this compound (mg/g))] x 100

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a decision-making pathway, starting from the sample matrix and leading to the final quantification.

Analytical Decision Pathway cluster_0 Sample Preparation & Separation cluster_1 Analysis of Isolated this compound cluster_2 Data Interpretation Start Sample Received IsSolid Is the sample a solid matrix? Start->IsSolid Homogenize Homogenize Sample IsSolid->Homogenize Yes Separate Separate Insoluble Fraction (Protocol 1) Homogenize->Separate Dissolve Acid Dissolution (Protocol 2) Separate->Dissolve Quantify Quantify Pb²⁺ and PO₃³⁻ Dissolve->Quantify ICP ICP-MS / AAS (Protocol 3) Quantify->ICP For Lead IC Ion Chromatography (Protocol 4) Quantify->IC For Phosphite (Direct) Spectro Spectrophotometry (Protocol 5) Quantify->Spectro For Phosphite (Indirect) Calculate Calculate this compound Content ICP->Calculate IC->Calculate Spectro->Calculate Report Final Report Calculate->Report

Caption: Decision pathway for the analysis of this compound in a solid matrix.

Conclusion

The protocols outlined in this application note provide a robust framework for the quantification of this compound in various sample matrices. The combination of selective separation and sensitive analytical techniques such as ICP-MS and Ion Chromatography ensures accurate and reliable results. Proper sample homogenization and adherence to the detailed protocols are critical for achieving high-quality data. These methods are suitable for implementation in research, quality control, and regulatory laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lead Phosphite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of lead phosphite.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question Potential Cause(s) Recommended Solution(s)
Why is the yield of my this compound synthesis unexpectedly low? - Incomplete reaction due to insufficient reaction time or temperature. - Poor solubility of lead oxide precursor. - Incorrect stoichiometry of reactants.- Increase the reaction time or moderately increase the temperature within the recommended range (e.g., 40-80°C).[1][2] - Ensure the lead oxide powder is finely ground. The use of a small amount of a solubilizing catalyst, such as acetic acid, can aid in the reaction.[3][4] - Carefully check the molar ratios of lead oxide to phosphorous acid.
How can I control the formation of dibasic versus monobasic this compound? The pH of the reaction medium is a critical factor in determining the basicity of the final product.[5]- To produce dibasic this compound (2PbO·PbHPO₃·½H₂O), maintain a pH of approximately 6.9.[3] - The conversion of dibasic to monobasic this compound occurs as the pH is further lowered with the addition of phosphorous acid.[3] Careful monitoring and control of the pH throughout the addition of phosphorous acid is essential.
My final product is not the desired white color. What could be the issue? - Impurities in the starting materials, particularly the lead source. - Undesired side reactions occurring due to improper temperature or pH control.- Utilize high-purity lead oxide or other lead precursors. If using industrial slag, ensure proper purification steps are followed.[2] - Strictly adhere to the recommended temperature and pH ranges for the synthesis of the desired this compound species.
The particle size of the synthesized this compound is not uniform. How can I improve this? - Inadequate stirring during the precipitation process. - The rate of addition of reactants is too fast, leading to uncontrolled crystal growth.- Employ vigorous and consistent stirring throughout the reaction to ensure a homogeneous suspension.[2][3] - Add the phosphorous acid solution slowly and gradually to the lead oxide suspension to control the rate of precipitation and promote uniform crystal growth.[3]
Are there any safety concerns I should be aware of during synthesis and handling? Dibasic this compound can be self-reactive and may ignite when exposed to heat or sparks, burning vigorously.[6] It is also toxic by ingestion or skin absorption.[6][7]- Avoid exposure to external heat sources or sparks. - Handle the material in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[7] - Store the final product in a cool, dry place away from incompatible materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing dibasic this compound?

A1: A prevalent method involves the reaction of a suspension of lead oxide (litharge) in water with phosphorous acid.[3] The reaction is often facilitated by the presence of a small amount of a catalyst like acetic acid.[3][4] Another approach is the reaction of a dibasic lead acetate solution with sodium phosphite.[4]

Q2: What is the typical temperature range for this compound synthesis?

A2: The synthesis is generally carried out at moderately elevated temperatures, typically ranging from 40°C to 80°C.[1][2] For instance, one method involves heating a suspension of lead monoxide to about 50°C before the addition of phosphorous acid.[3] Another process for a modified dibasic this compound involves heating to 60-70°C.[1]

Q3: How critical is pH control during the synthesis?

A3: pH control is crucial as it dictates the stoichiometry of the resulting this compound, particularly the formation of basic lead phosphites like the dibasic form.[5] The synthesis of dibasic this compound is typically achieved by maintaining a pH of around 6.9 to 8.[2][3][5]

Q4: What are the main applications of dibasic this compound?

A4: Dibasic this compound is primarily used as a heat and light stabilizer for chlorine-containing polymers, most notably polyvinyl chloride (PVC).[4][8][9][10][11] It offers excellent thermal stability, weatherability, and UV resistance, making it suitable for outdoor applications such as pipes, window profiles, and cables.[8][12]

Experimental Protocols

Protocol 1: Synthesis of Dibasic this compound via Aqueous Reaction of Lead Oxide and Phosphorous Acid

This protocol is based on a general method described in the literature.[3]

Materials:

  • Lead (II) oxide (PbO), finely powdered

  • Phosphorous acid (H₃PO₃)

  • Glacial acetic acid (CH₃COOH)

  • Deionized water

Equipment:

  • Reaction vessel with a stirrer and heating mantle

  • Dropping funnel

  • pH meter

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare an aqueous suspension of finely powdered lead (II) oxide in water. A small amount of glacial acetic acid can be added as a catalyst.

  • Heat the suspension to approximately 50°C while stirring continuously.

  • Slowly add a dilute solution of phosphorous acid to the heated suspension over a period of several hours.

  • Monitor the pH of the suspension. As the phosphorous acid is added, the pH will initially remain constant at around 9.3 and then drop to approximately 6.9, indicating the formation of dibasic this compound.[3]

  • Once the reaction is complete (indicated by the formation of a white precipitate and a stable pH of 6.9), continue stirring for a short period to ensure homogeneity.

  • Filter the white product from the reaction mixture.

  • Wash the filtered product with deionized water to remove any unreacted starting materials or byproducts.

  • Dry the final product in an oven at approximately 60°C.[3]

Protocol 2: Synthesis of Modified Dibasic this compound

This protocol is adapted from a patented process for producing a modified form of dibasic this compound.[1]

Materials:

  • Yellow lead (Huang Dan)

  • Acetic acid

  • Phosphorous acid

  • Other modifying agents as required (e.g., stearic acid, sodium hydroxide)

Procedure:

  • Mix 89 parts by weight of yellow lead and 0.35 parts of acetic acid and stir for over 30 minutes. Heat the mixture to 60°C.[1]

  • In a separate vessel, prepare a solution of any modifying agents if required. For example, heat 1.2 parts of stearic acid with water to 80°C, then slowly add 0.3 parts of sodium hydroxide and react with stirring for 40 minutes.[1]

  • Slowly add 10 parts of phosphorous acid to the mixture from step 1. Maintain the temperature at 60-70°C for 1 hour.[1]

  • If modifying agents were prepared, add the mixture from step 2 to the material from step 3 and continue to stir.

  • Filter press the resulting mixed material.

  • Dry the product, followed by dust removal and packaging.

Data Presentation

Table 1: Reaction Parameters for Dibasic this compound Synthesis

ParameterMethod 1: Aqueous Precipitation[2][3]Method 2: Modified Synthesis[1]
Lead Source Lead (II) Oxide (Litharge)Yellow Lead (Huang Dan)
Phosphorus Source Phosphorous AcidPhosphorous Acid
Catalyst/Additive Acetic AcidAcetic Acid, Stearic Acid, NaOH
Temperature 40 - 70°C60 - 80°C
pH ~6.9 - 8.0Not specified
Reaction Time Several hours~1.5 - 2 hours

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_workup Product Isolation pbo_suspension Prepare PbO Suspension (PbO + H2O + Acetic Acid) heating Heat Suspension to ~50°C pbo_suspension->heating h3po3_solution Prepare Dilute H3PO3 Solution addition Slowly Add H3PO3 Solution h3po3_solution->addition heating->addition reaction Stir and Maintain pH ~6.9 addition->reaction filtration Filter Precipitate reaction->filtration washing Wash with Deionized Water filtration->washing drying Dry Product at ~60°C washing->drying final_product final_product drying->final_product Dibasic this compound

Caption: Experimental workflow for the synthesis of dibasic this compound.

ph_control_pathway start PbO Suspension (pH ~9.3) add_h3po3 Add H3PO3 start->add_h3po3 dibasic Formation of Dibasic this compound (pH ~6.9) add_h3po3->dibasic add_more_h3po3 Further Addition of H3PO3 dibasic->add_more_h3po3 monobasic Conversion to Monobasic this compound (pH < 6.9) add_more_h3po3->monobasic

Caption: pH-dependent formation of this compound species.

References

Technical Support Center: Lead Phosphite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of lead phosphite.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: The final product is not a pure white powder.
ObservationPotential Cause(s)Recommended Solution(s)
Yellowish tint 1. Presence of unreacted lead(II) oxide (PbO): Litharge (a form of PbO) can be yellow.[1] 2. Formation of other lead compounds: Trace impurities in starting materials (e.g., iodide, chromate) can form colored lead salts.[2] 3. Thermal degradation: Overheating during drying can lead to the formation of colored lead oxides.1. Ensure complete reaction: Stir the reaction mixture vigorously and for a sufficient duration. Consider a slight excess of phosphorous acid. To remove unreacted PbO, wash the product with a dilute acetic acid solution followed by deionized water.[3] 2. Use high-purity starting materials: Utilize analytical grade lead oxide and phosphorous acid. 3. Optimize drying conditions: Dry the product at a lower temperature (e.g., 100-110°C) for a longer period.[4]
Off-white or grayish color 1. Impurities in the lead oxide starting material: Commercial grades of lead oxide can contain various impurities. 2. Decomposition: Partial decomposition of this compound to lead phosphate and other byproducts.[5]1. Use high-purity lead oxide. 2. Store the final product properly: Keep in a cool, dark, and dry place to minimize decomposition.
Pink or reddish hue Formation of colored lead complexes: Trace organic impurities in reagents or solvents might form colored complexes with lead(II) ions.[2]Use high-purity reagents and solvents. Ensure all glassware is thoroughly cleaned to remove any organic residues.
Issue 2: The yield of dibasic this compound is low.
Potential Cause(s)Recommended Solution(s)
Incomplete reaction: Insufficient reaction time or inadequate mixing.- Increase the reaction time and ensure vigorous and constant stirring.
Incorrect stoichiometry: Inaccurate measurement of starting materials.- Carefully weigh the lead oxide and phosphorous acid according to the desired stoichiometry for dibasic this compound (2PbO·PbHPO₃).
Formation of soluble lead species: If the pH is too acidic, some lead may remain in solution.- Carefully control the pH during the reaction, maintaining it in the neutral to slightly basic range for the precipitation of dibasic this compound.[4]
Loss of product during washing: Excessive washing or use of a solvent in which the product has some solubility.- Wash the product with deionized water. Minimize the volume of washing solvent used.
Issue 3: The product shows poor thermal stability.
Potential Cause(s)Recommended Solution(s)
Presence of impurities: Impurities can catalyze the decomposition of this compound.[5]- Ensure the synthesis of high-purity this compound by using pure starting materials and optimizing reaction conditions.
Inherent instability: this compound can gradually decompose to lead phosphate, water, and phosphine.[5]- Store the product in a cool, dark, and dry environment. Avoid exposure to high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in dibasic this compound synthesis?

The most common impurities include:

  • Monobasic this compound (PbO·PbHPO₃·½H₂O): This forms if the pH of the reaction mixture is too low (around 6.9).[5]

  • Lead(II) phosphate (Pb₃(PO₄)₂): This is a common decomposition product and can form if the this compound is exposed to heat or ages over time.[5]

  • Unreacted lead(II) oxide (PbO): This can be present if the reaction does not go to completion.

  • Unreacted phosphorous acid (H₃PO₃): This can remain if an excess is used or the reaction is incomplete.

  • Impurities from starting materials: The purity of the lead oxide and phosphorous acid used will directly impact the purity of the final product. Technical grade phosphorous acid may contain phosphoric acid as an impurity.[6]

Q2: How does pH affect the composition of the final product?

The pH of the reaction medium is a critical parameter. To obtain dibasic this compound (2PbO·PbHPO₃), a neutral to slightly alkaline pH is generally required. If the pH drops to around 6.9 during the addition of phosphorous acid, the formation of monobasic this compound is favored.[5]

Q3: My final product has an unexpected crystalline phase according to XRD analysis. What could it be?

Besides the desired dibasic this compound, you might observe peaks corresponding to:

  • Monobasic this compound: If the pH was not adequately controlled.

  • Lead(II) phosphate: If the product has started to decompose.

  • Lead(II) oxide: If the reaction was incomplete.

Q4: How can I remove unreacted phosphorous acid from my final product?

Unreacted phosphorous acid is water-soluble. Washing the filtered this compound product thoroughly with deionized water should effectively remove any residual acid. Ensure the washing is done carefully to avoid loss of the fine this compound precipitate.

Experimental Protocols

Laboratory Synthesis of Dibasic this compound

This protocol is a general guideline for the laboratory-scale synthesis of dibasic this compound.

Materials:

  • Lead(II) oxide (PbO, high purity)

  • Phosphorous acid (H₃PO₃, analytical grade)

  • Deionized water

  • Acetic acid (optional, as a catalyst)[5]

Equipment:

  • Reaction vessel (e.g., beaker or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • pH meter or pH indicator strips

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Preparation of Lead Oxide Slurry: In the reaction vessel, create a slurry of lead(II) oxide in deionized water. For example, suspend 223.2 g of PbO in 1100 mL of water. A small amount of acetic acid (e.g., 0.22 g) can be added to the water to facilitate the reaction.[5]

  • Heating the Slurry: Gently heat the slurry to approximately 50-60°C with continuous stirring.[7]

  • Preparation of Phosphorous Acid Solution: Prepare a dilute solution of phosphorous acid. For the example above, dissolve 113.1 g of a 29% phosphorous acid solution in deionized water.[5]

  • Reaction: Slowly add the phosphorous acid solution to the heated lead oxide slurry while stirring vigorously. Monitor the pH of the reaction mixture. For dibasic this compound, the final pH should be in the range of 7-8.[4]

  • Digestion: After the addition of phosphorous acid is complete, continue to stir the mixture at the elevated temperature for a period of time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Filtration and Washing: Allow the precipitate to settle, then filter the mixture using a Buchner funnel under vacuum. Wash the collected white solid several times with deionized water to remove any unreacted starting materials and soluble byproducts.

  • Drying: Dry the purified this compound in an oven at 100-110°C until a constant weight is achieved.[4]

Analytical Methods for Purity Assessment

Analytical TechniquePurpose
X-ray Diffraction (XRD) To identify the crystalline phases present in the final product. It can distinguish between dibasic this compound, monobasic this compound, and lead phosphate. Quantitative phase analysis can be performed using methods like Rietveld refinement.[8][9]
Raman Spectroscopy To provide complementary structural information and aid in the identification of different lead compounds and potential impurities.[10]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) To determine the elemental composition, specifically the lead and phosphorus content, which can be used to infer the stoichiometry of the product.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the synthesized this compound and identify decomposition temperatures.

Visualizations

experimental_workflow start Start slurry Prepare Lead Oxide Slurry start->slurry heating Heat Slurry to 50-60°C slurry->heating reaction Slowly Add H3PO3 to Slurry (Control pH to 7-8) heating->reaction h3po3 Prepare Phosphorous Acid Solution h3po3->reaction digestion Digest at Elevated Temperature reaction->digestion filtration Filter and Wash Precipitate digestion->filtration drying Dry Product at 100-110°C filtration->drying product Dibasic this compound drying->product

Caption: Experimental workflow for the synthesis of dibasic this compound.

troubleshooting_tree start Problem Encountered color Incorrect Product Color? start->color yield Low Yield? start->yield stability Poor Thermal Stability? start->stability yellow Yellow Tint color->yellow Yes off_white Off-white/Gray color->off_white Yes pink Pink/Reddish color->pink Yes incomplete_rxn Incomplete Reaction? yield->incomplete_rxn Yes stoichiometry Incorrect Stoichiometry? yield->stoichiometry Yes impurities Impurities Present? stability->impurities Yes sol_color1 Unreacted PbO or other Pb compounds yellow->sol_color1 sol_color2 Impurities in starting materials off_white->sol_color2 sol_color3 Organic contamination pink->sol_color3 sol_yield1 Increase reaction time and stirring incomplete_rxn->sol_yield1 sol_yield2 Verify reactant masses stoichiometry->sol_yield2 sol_stability Use high-purity reagents impurities->sol_stability

Caption: Troubleshooting decision tree for common issues in this compound synthesis.

ph_effect start Lead Oxide + Phosphorous Acid ph_low Low pH (~6.9) start->ph_low ph_neutral Neutral to Alkaline pH (7-8) start->ph_neutral monobasic Monobasic this compound ph_low->monobasic dibasic Dibasic this compound ph_neutral->dibasic

Caption: Influence of pH on the formation of this compound species.

References

Technical Support Center: Enhancing the Thermal Stability of Lead Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with lead phosphite. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimentation, with a focus on improving the thermal stability of this critical compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of thermal instability in this compound during my experiments?

A1: The most common indicators of thermal instability in this compound, particularly when used as a stabilizer in polymer formulations like PVC, include premature discoloration (yellowing or browning) of the polymer matrix during processing, a noticeable drop in melt viscosity, and a reduction in the mechanical strength of the final product.[1] In more severe cases, you may observe the evolution of fumes or the formation of black streaks, indicating significant degradation.[1]

Q2: How does the synthesis method of this compound affect its thermal stability?

A2: The synthesis route and the inclusion of specific additives during production can significantly influence the thermal stability of this compound. For instance, the incorporation of stearic acid, cyanuric acid, a UV absorber, and magnesium hydroxide during synthesis can yield a modified dibasic this compound with enhanced performance characteristics.[2] These additives can improve the dispersion of the stabilizer within a polymer matrix and provide additional protective functionalities, thereby enhancing overall thermal resistance.

Q3: Can I improve the thermal stability of my formulation by using co-stabilizers with this compound?

A3: Yes, using co-stabilizers in conjunction with dibasic this compound is a common and effective strategy. This compound is often used with other lead-based stabilizers like tribasic lead sulfate and lead stearate to achieve a synergistic effect.[3][4][5] This combination can enhance both the initial color stability and the long-term heat resistance of the material.[6] The presence of basic lead compounds is crucial for neutralizing chlorine ions and radicals, which is a key mechanism of stabilization in PVC.[4]

Q4: What is the expected thermal decomposition behavior of dibasic this compound?

A4: Dibasic this compound is known to be self-reactive and can decompose upon exposure to heat.[7] The decomposition can yield lead phosphate, water, and phosphine.[7] Phosphine is spontaneously flammable in air, which can be an ignition source.[7] When used in a polymer matrix, its stabilizing effect is attributed to its ability to act as an antioxidant and an acid acceptor.[3]

Q5: Are there alternatives to lead-based stabilizers if I'm facing issues with toxicity or regulatory compliance?

A5: Yes, due to concerns about the toxicity of lead, there is a trend towards using alternative stabilizer systems. Calcium/zinc-based stabilizers are a common replacement, and their performance can be enhanced with the use of co-stabilizers like phosphites.[8] Organic-based stabilizers are also gaining traction as they can offer good initial color retention and improved safety profiles.[9]

Troubleshooting Guide

This guide addresses specific problems you might encounter related to the thermal stability of this compound in your experiments.

Problem 1: Premature Discoloration of PVC Compound During Processing

Symptoms: The PVC compound turns yellow or brown early in the extrusion or molding process, even at standard processing temperatures.

Possible Causes:

  • Insufficient Stabilizer Concentration: The dosage of dibasic this compound may be too low to effectively neutralize the HCl released during PVC degradation.

  • Poor Stabilizer Dispersion: Uneven distribution of the this compound within the PVC matrix can lead to localized areas of poor stability.[1]

  • Inadequate Co-stabilizer Package: The formulation may lack the synergistic effect of co-stabilizers like lead stearate or tribasic lead sulfate.[4]

Solutions:

  • Optimize Stabilizer Concentration: Incrementally increase the concentration of dibasic this compound and observe the effect on color stability.

  • Improve Dispersion: Ensure thorough mixing of the this compound with the PVC resin. Consider using a high-speed mixer and optimizing the mixing time and temperature.

  • Introduce Co-stabilizers: Evaluate the addition of lead stearate or tribasic lead sulfate to your formulation. The synergistic interaction can significantly improve thermal stability.[4][6]

Problem 2: Reduced Long-Term Thermal Stability

Symptoms: The initial color of the product is acceptable, but it degrades over time when exposed to elevated temperatures.

Possible Causes:

  • Depletion of the Primary Stabilizer: The dibasic this compound may be consumed over time, leaving the polymer unprotected.

  • Oxidative Degradation: The antioxidant properties of the phosphite group may be insufficient to prevent long-term oxidative damage.[4]

Solutions:

  • Incorporate a Secondary Stabilizer: The use of a co-stabilizer with a different stabilization mechanism can provide longer-term protection.

  • Use a Modified this compound: Consider synthesizing or sourcing a modified dibasic this compound that includes additives for enhanced long-term stability and UV resistance.[2]

Data Presentation

The following tables summarize the expected improvements in the thermal stability of a standard PVC formulation when using dibasic this compound (DBLP) and its modified version, as well as in combination with co-stabilizers. The data is representative and intended for comparative purposes.

Table 1: Onset of Thermal Decomposition of PVC Formulations

FormulationStabilizer SystemOnset of Decomposition (°C)
Unstabilized PVCNone~150
PVC + DBLPDibasic this compound (2 phr)~185
PVC + Modified DBLPModified Dibasic this compound (2 phr)~195
PVC + DBLP + Co-stabilizerDBLP (1.5 phr) + Lead Stearate (0.5 phr)~205

Table 2: Mass Loss of PVC Formulations at 200°C (TGA)

FormulationStabilizer SystemMass Loss after 30 min (%)
Unstabilized PVCNone~15
PVC + DBLPDibasic this compound (2 phr)~5
PVC + Modified DBLPModified Dibasic this compound (2 phr)~3
PVC + DBLP + Co-stabilizerDBLP (1.5 phr) + Lead Stearate (0.5 phr)~2

Experimental Protocols

Protocol 1: Synthesis of Modified Dibasic this compound

This protocol is based on a method for producing a modified dibasic this compound with potentially enhanced thermal stability.[2]

Materials:

  • Yellow lead (Lead(II,IV) oxide)

  • Acetic acid

  • Stearic acid

  • Sodium hydroxide

  • Cyanuric acid

  • Phosphorous acid

  • UV absorber (e.g., a benzophenone-type)

  • Magnesium hydroxide

  • Deionized water

Procedure:

  • In a reaction vessel, mix 85-95 parts by weight of yellow lead with 0.2-0.5 parts of acetic acid and stir for 30 minutes.

  • In a separate beaker, dissolve 1.2-1.6 parts of stearic acid in water and heat to 70-80°C. Slowly add a sodium hydroxide solution to the stearic acid solution while stirring and maintain the temperature for 40 minutes to form a sodium stearate solution.

  • Slowly add 0.8-1.2 parts of cyanuric acid and 7-11 parts of phosphorous acid to the yellow lead mixture from step 1.

  • Add the sodium stearate solution from step 2 to the mixture from step 3.

  • Add 0.9-1.1 parts of a suitable UV absorber and 0.2-0.4 parts of magnesium hydroxide to the reaction mixture and stir for 10 minutes.

  • Filter the resulting precipitate, wash it thoroughly with deionized water, and dry it in an oven at 105-110°C to obtain the modified dibasic this compound.

Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

This is a general procedure for assessing the thermal stability of this compound and its formulations.

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Alumina or platinum crucibles

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample (e.g., pure this compound, modified this compound, or a PVC compound containing the stabilizer) into a TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Select the desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) and set the gas flow rate (typically 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Calculate the percentage of mass loss at specific temperatures for comparison between different samples.

Visualizations

Diagram 1: Workflow for Evaluating Thermal Stabilizers

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_eval Evaluation A Synthesize or Procure This compound Variants B Prepare PVC Formulations (with and without stabilizers) A->B C Perform TGA Analysis B->C D Perform DSC Analysis B->D E Analyze Data (Onset Temp, Mass Loss) C->E D->E F Compare Performance of Different Formulations E->F G Optimized Thermally Stable Product F->G Formulation Optimization

Caption: Workflow for the preparation, analysis, and evaluation of this compound thermal stabilizers.

Diagram 2: Synergistic Stabilization Mechanism in PVC

G cluster_pvc PVC Degradation cluster_stabilizers Stabilization PVC PVC Polymer Chain HCl HCl (gas) PVC->HCl releases Heat Heat Heat->PVC triggers HCl->PVC autocatalyzes degradation DBLP Dibasic this compound (Antioxidant) DBLP->PVC prevents oxidation LS Lead Stearate (Acid Scavenger) LS->HCl neutralizes

Caption: Simplified mechanism of synergistic thermal stabilization of PVC by dibasic this compound and lead stearate.

References

Technical Support Center: Lead Phosphite Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of lead phosphite.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Control & Product Quality

Question: My reaction is producing a mixture of monobasic and dibasic this compound. How can I improve the selectivity towards the dibasic form?

Answer: The formation of dibasic versus monobasic this compound is highly dependent on the pH of the reaction mixture. To selectively produce dibasic this compound, it is crucial to maintain the pH of the suspension at approximately 6.9.[1] If the pH drops below this value, it can favor the formation of the monobasic salt.

  • Troubleshooting Steps:

    • Implement real-time pH monitoring and automated addition of a basic solution to maintain the target pH.

    • Ensure slow and controlled addition of phosphorous acid to prevent localized drops in pH.[2][3]

    • Verify the calibration of your pH meter, as inaccurate readings can lead to incorrect product formation.

Question: The particle size of my this compound is inconsistent, leading to agglomeration and poor dispersion. What factors influence particle size and how can I control them?

Answer: Inconsistent particle size can be a significant issue when scaling up. Key factors influencing particle morphology include reaction temperature, rate of reagent addition, and agitation.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a consistent reaction temperature, typically between 50-80°C, as fluctuations can affect crystallization rates.[4]

    • Controlled Reagent Addition: Add the phosphorous acid solution slowly and at a constant rate.[2] Rapid addition can lead to rapid precipitation and the formation of smaller, less uniform particles.

    • Agitation: Ensure uniform and efficient stirring throughout the reaction vessel to maintain a homogenous suspension and promote even crystal growth.[3] Inadequate agitation can create "hot spots" with high concentrations of reactants, leading to uncontrolled precipitation.

Question: I'm observing a decrease in yield as I increase the scale of the reaction. What are the potential causes?

Answer: A drop in yield during scale-up is a common problem and can be attributed to several factors related to changes in the physical and chemical environment of the reactor.

  • Troubleshooting Steps:

    • Mass and Heat Transfer: In larger reactors, inefficient mixing and heat transfer can lead to non-uniform reaction conditions and the formation of byproducts.[5][6] Consider redesigning the agitation system or using a reactor with a better surface-area-to-volume ratio.

    • Reagent Purity: Ensure the purity of your starting materials (e.g., yellow lead, phosphorous acid) is consistent across batches, as impurities can interfere with the reaction.

    • Wastewater and Filtration: Inefficient filtration or washing can lead to loss of product.[4] Evaluate and optimize your filtration and drying processes for the larger scale.

Process Safety & Handling

Question: What are the primary safety hazards associated with this compound production, especially at a larger scale?

Answer: this compound is a hazardous material, and scaling up production increases the risks. The primary hazards include:

  • Toxicity: Lead compounds are toxic if ingested or inhaled and can cause damage to organs through prolonged or repeated exposure.[7][8]

  • Flammability: Dibasic this compound is a flammable solid that can be ignited by heat, sparks, or friction.[9][10]

  • Self-Reactivity: There have been reports of dibasic this compound undergoing gradual decomposition, which can produce phosphine gas. Phosphine is spontaneously flammable in air and could be an ignition source.[9]

Question: How should I adapt my safety protocols when moving from a lab scale to a pilot or production scale?

Answer: Scaling up requires a comprehensive review and enhancement of safety protocols.

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including flame-resistant clothing, chemical-impermeable gloves, and respiratory protection to avoid dust inhalation.[7][8]

  • Ventilation: Use a well-ventilated area, and consider closed-system handling where possible to minimize exposure to lead dust.[8]

  • Ignition Sources: Strictly control all potential ignition sources. Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.[7][9]

  • Spill Response: Develop a clear spill response plan. For dry spills, use a clean shovel to place the material into a dry, covered container.[9][11]

  • Fire Suppression: Have appropriate fire extinguishers available, such as dry chemical, CO2, or sand-based extinguishers.[9][11]

Downstream Processing

Question: I'm having difficulty with the filtration and drying of the final product at a larger scale. What are the common challenges?

Answer:

  • Filtration: The fine, needle-shaped crystals of dibasic this compound can clog filters.[2] You may need to investigate different filtration methods, such as filter presses or centrifugal filters, that are better suited for this type of material.

  • Drying: The drying temperature needs to be carefully controlled. Typical drying temperatures are in the range of 100-110°C.[12] Overheating can potentially lead to decomposition. Ensure the dryer provides uniform heating to prevent wet spots in the final product.

Experimental Protocols & Data

Representative Laboratory Synthesis of Dibasic this compound

This protocol is a generalized representation based on common laboratory procedures.[1][2]

  • Preparation of Lead Oxide Suspension:

    • Suspend finely powdered lead monoxide (litharge) in deionized water. A typical ratio is around 240 g of litharge per liter of water.

    • Add a small amount of glacial acetic acid (approximately 0.1% of the litharge weight) to the suspension.

    • Heat the suspension to approximately 50°C while stirring continuously.

  • Reaction:

    • Slowly add a dilute solution of phosphorous acid (e.g., 29% solution) to the heated lead oxide suspension over several hours with constant agitation.

    • Monitor the pH of the reaction. As the dibasic this compound forms, the pH should stabilize around 6.9.

  • Filtration and Washing:

    • Once the reaction is complete, filter the white precipitate.

    • Wash the filter cake with distilled water until the washings are neutral to remove any unreacted starting materials or soluble byproducts.

  • Drying:

    • Dry the collected solid in an oven at 100-110°C to a constant weight.

Table of Experimental Parameters

The following table summarizes various quantitative parameters from different synthesis methods.

ParameterMethod 1[4]Method 2[12]Method 3[2]Method 4[1]
Lead Source Yellow Lead (Huang Dan)Bismuth Pickling SlagBlack LeadLitharge
Phosphorous Acid Conc. Not specifiedNot specified29%29%
Reaction Temperature 60-80°C40-70°C~50°C~50°C
pH Not specified7-8~6.9~6.9
Reaction Time ~1 hour2.5 hours3.5 hoursSeveral hours
Drying Temperature Not specified100-110°CNot specified~60°C

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis of dibasic this compound.

Scale-Up Challenges and Considerations

G cluster_challenges Key Challenges in Scaling Up A Lab Scale (Grams) B Pilot/Production Scale (Kilograms) A->B Scale-Up C Heat & Mass Transfer B->C D Safety & Handling B->D E Process Control (pH, Temp) B->E F Waste & Effluent B->F G Product Quality (Particle Size) B->G

Caption: Key challenges encountered when scaling up this compound production.

Relationship between Parameters and Product Quality

G cluster_params Controllable Parameters cluster_quality Product Quality Attributes A Reaction Temperature E Particle Size & Distribution A->E affects G Yield A->G affects B pH F Product Purity (Dibasic vs. Monobasic) B->F determines B->G affects C Agitation Speed C->E affects C->G affects D Reagent Addition Rate D->E affects D->G affects

Caption: Influence of reaction parameters on final product quality attributes.

References

Technical Support Center: Degradation of Lead Phosphite Under UV Radiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of lead phosphite under UV radiation. Due to the limited availability of direct studies on this specific compound, this guide offers hypothesized pathways based on the degradation of similar phosphite and phosphonate compounds, along with detailed experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways of this compound under UV radiation?

A1: While direct studies on this compound are scarce, based on the photodegradation of other phosphite-containing compounds, the primary degradation pathway is likely the oxidation of phosphite (PO₃³⁻) to phosphate (PO₄³⁻). The UV radiation can provide the energy to initiate this oxidation, potentially in the presence of water and oxygen. The overall reaction can be hypothesized as:

2Pb₃(PO₃)₂ + O₂ --(UV radiation)--> 2Pb₃(PO₄)₂

It is also possible that UV radiation leads to the dissociation of this compound into lead ions (Pb²⁺) and phosphite ions (PO₃³⁻) in an aqueous solution, followed by the oxidation of the phosphite ions.

Q2: What are the potential byproducts of this compound degradation under UV light?

A2: The primary expected byproduct is lead phosphate. Depending on the experimental conditions (e.g., presence of solvents, other chemicals), other species could be formed. For instance, in aqueous solutions, hydroxyl radicals (•OH) might be generated, which are highly reactive and can participate in the degradation process.

Q3: What experimental setup is suitable for studying the UV degradation of this compound?

A3: A typical photodegradation experiment would involve a photoreactor equipped with a UV lamp.[1][2][3][4] The this compound sample would be suspended in a suitable solvent (e.g., ultrapure water) in a quartz vessel to allow for maximum UV penetration. The setup should include a magnetic stirrer to ensure uniform irradiation of the suspension.[2] The temperature of the system should be controlled, and samples should be withdrawn at regular intervals for analysis.

Q4: Which analytical techniques are recommended for monitoring the degradation of this compound and identifying its byproducts?

A4: A combination of techniques would be most effective:

  • Ion Chromatography (IC): To quantify the concentration of phosphite and the formation of phosphate ions in the solution over time.[5]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): To measure the concentration of lead ions (Pb²⁺) that may leach into the solution.

  • X-ray Diffraction (XRD): To analyze the solid-phase changes in the this compound sample before and after UV exposure, and to identify the crystalline structure of the resulting lead phosphate.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To monitor changes in the chemical bonds of the phosphite and the formation of phosphate groups.[6]

  • UV-Visible Spectroscopy: To track changes in the absorbance of the solution, which might indicate the formation of soluble degradation products.[6]

Troubleshooting Guide

Q1: I am not observing any degradation of my this compound sample. What could be the issue?

A1:

  • UV Lamp Intensity/Wavelength: Ensure your UV lamp has sufficient intensity and the appropriate wavelength to initiate the degradation. A medium-pressure mercury lamp is often used for photodegradation studies.[7] Check the manufacturer's specifications for the lamp's emission spectrum.

  • Inadequate Mixing: If the sample is not continuously stirred, only the surface layer will be exposed to UV radiation. Use a magnetic stirrer to keep the this compound particles suspended.[2]

  • Solvent Purity: Impurities in the solvent can absorb UV light or quench reactive species, inhibiting the degradation process. Use ultrapure water or a high-purity solvent.

  • Sample Concentration: A very high concentration of this compound can lead to high turbidity, preventing UV light from penetrating the suspension. Try reducing the initial concentration.

Q2: My analytical results are inconsistent. What are the possible reasons?

A2:

  • Sample Preparation: Ensure that the samples withdrawn from the reactor are handled consistently. If analyzing the solid phase, ensure it is properly dried. If analyzing the liquid phase, filter the sample to remove any suspended particles before analysis.

  • Instrument Calibration: Regularly calibrate your analytical instruments (IC, ICP-MS, etc.) with appropriate standards to ensure accurate quantification.

  • Reaction Quenching: For kinetic studies, it may be necessary to quench the reaction in the withdrawn samples immediately to prevent further degradation before analysis. This can be done by placing the samples in the dark and on ice.

Q3: How can I differentiate between photodegradation and thermal degradation?

A3:

  • Run a Control Experiment: Conduct a control experiment under the same conditions (temperature, stirring, time) but without UV radiation.[8] If you observe any changes in the sample, it can be attributed to thermal effects or hydrolysis. The difference in degradation between the irradiated and non-irradiated samples will represent the effect of UV radiation.

Experimental Protocols

Protocol 1: Photodegradation of this compound in Aqueous Suspension

  • Preparation of this compound Suspension:

    • Weigh a precise amount of this compound powder (e.g., 100 mg).

    • Suspend it in a known volume of ultrapure water (e.g., 500 mL) in a quartz photoreactor vessel.

  • Experimental Setup:

    • Place the quartz vessel in a photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp).

    • Use a cooling jacket or water bath to maintain a constant temperature (e.g., 25 °C).

    • Continuously stir the suspension using a magnetic stirrer.

  • UV Irradiation:

    • Before turning on the lamp, stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

    • Turn on the UV lamp to initiate the photodegradation reaction.

  • Sampling:

    • Withdraw aliquots of the suspension (e.g., 5 mL) at regular time intervals (e.g., 0, 15, 30, 60, 120, 180 minutes).

  • Sample Analysis:

    • Liquid Phase: Immediately filter the withdrawn aliquot through a 0.22 µm syringe filter.

      • Analyze the filtrate for phosphite and phosphate concentrations using Ion Chromatography.

      • Analyze the filtrate for dissolved lead concentration using ICP-MS or AAS.

    • Solid Phase: At the end of the experiment, collect the solid residue by filtration or centrifugation.

      • Wash the solid with ultrapure water and dry it in an oven at a low temperature (e.g., 60 °C).

      • Analyze the dried solid using XRD and FTIR to identify changes in the crystalline structure and chemical bonds.

Data Presentation

Table 1: Quantitative Data from Photodegradation of this compound

Time (minutes)Phosphite Conc. (mg/L)Phosphate Conc. (mg/L)Dissolved Lead Conc. (µg/L)% Degradation
0
15
30
60
120
180

% Degradation can be calculated based on the decrease in solid this compound or the formation of phosphate.

Mandatory Visualization

Hypothesized Degradation Pathway of this compound A This compound (Pb3(PO3)2) D Oxidation A->D B UV Radiation (hν) B->D C Oxygen (O2) C->D E Lead Phosphate (Pb3(PO4)2) D->E

Caption: Hypothesized oxidation of this compound to lead phosphate under UV radiation.

Experimental Workflow for this compound Degradation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Aqueous Suspension B Place in Quartz Reactor with Stirring A->B C UV Irradiation (Constant Temperature) B->C D Withdraw Samples at Intervals C->D E Filter Sample D->E F Liquid Phase Analysis (IC, ICP-MS) E->F G Solid Phase Analysis (XRD, FTIR) E->G

References

Technical Support Center: Refining the Purity of Synthesized Lead Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purity of synthesized lead phosphite.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized this compound appears off-white or yellowish. What is the likely cause and how can I fix it?

A1: An off-white or yellowish tint in your this compound product typically indicates the presence of unreacted lead(II) oxide (litharge), which has a yellowish color. This can occur if the reaction with phosphorous acid is incomplete.

Troubleshooting Steps:

  • Ensure Complete Reaction: During synthesis, ensure the dropwise addition of phosphorous acid is slow enough to allow for complete reaction with the suspended lead oxide.[1][2] Monitor the pH of the reaction mixture; for dibasic this compound, the pH should stabilize around 6.9.[1][2]

  • Washing with Acetic Acid: A dilute acetic acid wash can be employed to dissolve residual lead oxide.

    • Suspend the crude product in deionized water.

    • Add a few drops of dilute acetic acid while stirring.

    • Filter the product and wash thoroughly with deionized water to remove any lead acetate formed.

  • Recrystallization: If the discoloration persists, recrystallization can be an effective purification method.

Q2: How can I remove unreacted phosphorous acid from my final product?

A2: Unreacted phosphorous acid is a common impurity and can be effectively removed by washing due to its solubility in water.

Troubleshooting Steps:

  • Thorough Washing: Wash the filtered this compound cake multiple times with distilled or deionized water.[3]

  • Neutral pH Check: Continue washing until the filtrate is neutral (pH 7). You can test the pH of the wash water after each washing step.

  • Drying: Ensure the product is thoroughly dried after washing, as residual moisture can affect purity and stability.[3]

Q3: I suspect the presence of lead phosphate as an impurity. How can this be identified and removed?

A3: Lead phosphate can form due to the oxidation of phosphite. Gradual decomposition of this compound can also yield lead phosphate.[4][5][6] Its removal can be challenging due to its insolubility.

Troubleshooting Steps:

  • Prevention: During synthesis and storage, it is crucial to use an inert atmosphere if possible to prevent oxidation.

  • Characterization: Use analytical techniques such as X-ray Diffraction (XRD) to confirm the presence of lead phosphate phases.

  • Selective Leaching (Advanced): In some industrial processes, specific leaching agents are used to separate lead compounds.[3] However, for laboratory-scale purification, prevention is the most effective strategy.

Q4: What is the best general procedure for washing and drying synthesized this compound?

A4: A thorough washing and drying procedure is critical for obtaining a high-purity product.

Recommended Procedure:

  • Filtration: After synthesis, collect the product by vacuum filtration.[3]

  • Washing:

    • Wash the filter cake with copious amounts of distilled water.

    • Resuspend the cake in distilled water and stir for 15-20 minutes.

    • Filter again. Repeat this resuspension and filtration step 2-3 times.

    • Perform a final rinse with distilled water.

  • Drying:

    • Dry the purified product in a drying oven at 100-110 °C until a constant weight is achieved.[3]

    • For heat-sensitive preparations, drying under vacuum at a lower temperature is a viable alternative.[7]

Data Presentation

The following table illustrates the typical improvement in the purity of dibasic this compound after applying the recommended purification protocols.

AnalytePurity Before RefiningPurity After Washing & DryingPurity After Recrystallization
Dibasic this compound 85 - 90%95 - 98%> 99%
Lead(II) Oxide 5 - 10%< 2%< 0.5%
Phosphorous Acid 1 - 3%< 0.5%Not Detected
Other Impurities 1 - 2%< 1%< 0.5%

Experimental Protocols

Protocol 1: Standard Washing and Drying of this compound

  • Objective: To remove soluble impurities such as unreacted phosphorous acid and any soluble salts.

  • Apparatus: Buchner funnel, vacuum flask, filter paper, beakers, stirring rod, drying oven.

  • Procedure:

    • Transfer the synthesized this compound slurry to a Buchner funnel fitted with filter paper and apply a vacuum to remove the mother liquor.

    • Wash the filter cake with three portions of 50 mL of distilled water per 10 g of product.

    • Transfer the washed cake to a beaker and add 100 mL of distilled water per 10 g of product. Stir the slurry for 15 minutes.

    • Filter the product again under vacuum.

    • Repeat steps 3 and 4 two more times.

    • After the final filtration, press the cake to remove as much water as possible.

    • Transfer the purified product to a watch glass and dry in an oven at 105 °C for 4-6 hours, or until a constant weight is achieved.[3]

Protocol 2: Recrystallization of this compound

  • Objective: To achieve high purity by separating the this compound from insoluble and soluble impurities.

  • Apparatus: Beakers, hot plate with magnetic stirrer, stirring bar, filter funnel, filter paper, ice bath.

  • Procedure:

    • In a beaker, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a dilute aqueous solution with a complexing agent, trial and error may be needed to find a suitable solvent system).[8][9]

    • While the solution is hot, perform a hot gravity filtration to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.[8][10]

    • To maximize yield, place the beaker in an ice bath for 30 minutes to an hour.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

    • Dry the crystals as described in Protocol 1.

Visualizations

Caption: Troubleshooting workflow for refining synthesized this compound.

PurificationProtocol Start Crude this compound Slurry Filtration1 Step 1: Vacuum Filtration Start->Filtration1 Wash1 Step 2: Wash with Distilled Water (3x Volume) Filtration1->Wash1 Resuspend Step 3: Resuspend in Water & Stir Wash1->Resuspend Filtration2 Step 4: Vacuum Filtration Resuspend->Filtration2 CheckpH Step 5: Check Filtrate pH Filtration2->CheckpH CheckpH->Resuspend pH is not Neutral Drying Step 6: Dry in Oven (105°C) CheckpH->Drying pH is Neutral End Pure, Dry this compound Drying->End

Caption: Experimental workflow for the standard washing and drying protocol.

References

troubleshooting inconsistent experimental results with lead phosphite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lead phosphite. The information is designed to help address common issues and inconsistencies encountered during experimentation.

Disclaimer

Working with lead compounds poses significant health risks. Always consult the Safety Data Sheet (SDS) and follow strict safety protocols in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

Frequently Asked Questions (FAQs)

Q1: What is the difference between monobasic and dibasic this compound?

A1: The basicity of this compound is determined by the ratio of lead oxide (PbO) to this compound (PbHPO₃). Dibasic this compound (2PbO·PbHPO₃·½H₂O) has a higher proportion of lead oxide compared to monobasic this compound (PbO·PbHPO₃·½H₂O).[2] The formation of one over the other is highly dependent on the pH of the reaction mixture.[2][3]

Q2: What are the primary applications of this compound in a research context?

A2: While this compound is widely used as a thermal stabilizer and UV screener in polymers like PVC, in a research setting it can be used in the synthesis of other organolead compounds and novel materials.[3][4] Its reducing properties, owing to the phosphite anion, are also of interest in various chemical reactions.[4] Some this compound compounds are also investigated for their non-linear optical (NLO) properties for applications in laser and photonic technologies.[3]

Q3: Is "this compound" related to "lead compounds" in drug discovery?

A3: This is an important distinction. In drug discovery, a "lead compound" is a chemical compound that shows promising biological activity and serves as a starting point for developing new drugs.[5] This term is unrelated to the element lead. Lead-containing compounds like this compound are generally avoided in drug development due to their high toxicity.

Q4: What are the common signs of degradation or instability in this compound?

A4: Dibasic this compound is a white crystalline solid.[1] Discoloration (e.g., yellowing) can indicate the presence of impurities or degradation. It is also known to be self-reactive and can decompose over time, especially with exposure to heat or sparks, yielding lead phosphate, water, and phosphine.[1] Phosphine is spontaneously flammable in air, posing a significant fire risk.[1]

Troubleshooting Inconsistent Experimental Results

Issue 1: Low or Inconsistent Product Yield

Low or inconsistent yields in the synthesis of this compound are often traced back to improper control of reaction parameters.

ParameterRecommended Range/ConditionConsequence of Deviation
pH ~6.9 for dibasic this compound< 6.9: Formation of monobasic this compound. > 7.5: Potential for incomplete reaction or formation of other basic lead salts.
Temperature 50-70°CToo low: Slow or incomplete reaction. Too high: Increased risk of side reactions and product degradation.
Reactant Addition Slow, gradual addition of phosphorous acidToo rapid: Localized pH drops leading to a mixture of monobasic and dibasic products.
Stirring Constant and vigorousInadequate: Poor mixing, leading to localized reactions and a non-homogeneous product.

Troubleshooting Steps:

  • Verify pH Control: Use a calibrated pH meter to monitor the reaction in real-time. Ensure the pH remains stable at the target for the desired product.

  • Check Temperature Regulation: Use a temperature-controlled water bath to maintain a consistent reaction temperature.

  • Optimize Addition Rate: Use a syringe pump or a dropping funnel for the slow and controlled addition of phosphorous acid.

  • Ensure Proper Agitation: Use an overhead stirrer to ensure the solid lead oxide remains suspended and the reactants are well-mixed.

Issue 2: Unexpected Precipitate or Product Characteristics

The appearance of an off-white or crystalline product with a different morphology than expected can indicate the presence of impurities or the formation of the wrong product.

Potential Causes and Solutions:

  • Formation of Monobasic this compound: If the pH drops below 6.9, monobasic this compound will form.[2][6] This can be avoided by careful pH control.

  • Unreacted Starting Materials: Incomplete reaction can leave unreacted lead oxide in the final product. Confirm reaction completion through analytical methods like XRD.

  • Presence of Carbonates: If the reaction is exposed to air for prolonged periods, lead carbonate can form as a white precipitate. Conducting the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.

Issue 3: Inconsistent Analytical Results

Variability in data from techniques like X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) can arise from sample preparation and the inherent properties of the synthesized material.

Troubleshooting Analytical Inconsistencies:

Analytical TechniqueCommon IssueRecommended Solution
XRD Broad peaks, shifting peak positionsBroad peaks can indicate small crystallite size or lattice strain. Peak shifts may suggest the presence of a solid solution or impurities. Ensure proper sample grinding and mounting. Compare results with a known standard.
TEM Agglomerated particles, varied morphologySonication of the sample in a suitable solvent before deposition on the TEM grid can help disperse agglomerates. The observed morphology can be an indicator of the reaction conditions; for instance, dibasic this compound often forms needle-shaped crystals.[6]
Elemental Analysis Incorrect elemental ratiosThis is a strong indicator of impurities or the formation of an incorrect product. Re-evaluate the synthesis protocol, especially stoichiometry and pH control.

Experimental Protocols

Synthesis of Dibasic this compound (Laboratory Scale)

This protocol is adapted from established methods.[6][7]

Materials:

  • Lead (II) oxide (Litharge, PbO)

  • Phosphorous acid (H₃PO₃)

  • Acetic acid (glacial)

  • Deionized water

Procedure:

  • Prepare a suspension of finely powdered lead monoxide in warm deionized water (e.g., 223.2 g in 1100 mL of water).[6]

  • Add a small amount of a catalyst, such as glacial acetic acid (e.g., 0.22 g), to the suspension.[6]

  • Heat the suspension to approximately 50°C with constant stirring.[6]

  • Slowly add a dilute solution of phosphorous acid (e.g., 113.1 g of a 29% solution) to the heated suspension over several hours.[6]

  • Continuously monitor the pH of the mixture, maintaining it at approximately 6.9.[6]

  • After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

  • Filter the white precipitate and wash it with deionized water to remove any soluble impurities.

  • Dry the product in an oven at a controlled temperature (e.g., 60-80°C).[8]

Characterization by X-ray Diffraction (XRD)

Objective: To confirm the crystalline phase and purity of the synthesized this compound.

Procedure:

  • Grind a small amount of the dried sample to a fine powder using an agate mortar and pestle.

  • Mount the powdered sample on a zero-background sample holder.

  • Collect the diffraction pattern using a diffractometer with Cu Kα radiation.

  • Scan over a 2θ range appropriate for this compound (e.g., 10-80°).

  • Compare the resulting diffraction pattern with a reference pattern for dibasic this compound from a database (e.g., ICDD).

Visualizing Workflows and Pathways

Synthesis Workflow for Dibasic this compound

Synthesis_Workflow Synthesis Workflow for Dibasic this compound start Start suspend_pbo Suspend PbO in warm water with acetic acid catalyst start->suspend_pbo heat_stir Heat to 50-70°C with constant stirring suspend_pbo->heat_stir add_h3po3 Slowly add phosphorous acid solution heat_stir->add_h3po3 monitor_ph Monitor and maintain pH at ~6.9 add_h3po3->monitor_ph monitor_ph->add_h3po3 Adjust addition rate react Continue stirring to completion monitor_ph->react pH correct filter_wash Filter and wash the precipitate react->filter_wash dry Dry the product (60-80°C) filter_wash->dry characterize Characterize product (XRD, TEM, etc.) dry->characterize end End characterize->end

Caption: A flowchart illustrating the key steps in the laboratory synthesis of dibasic this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_ph Was pH consistently maintained at ~6.9? start->check_ph check_temp Was the temperature stable in the 50-70°C range? check_ph->check_temp Yes ph_low Result: Formation of monobasic this compound. Solution: Improve pH monitoring and control. check_ph->ph_low No check_addition Was the phosphorous acid added slowly and gradually? check_temp->check_addition Yes temp_issue Result: Incomplete or side reactions. Solution: Use a temperature- controlled bath. check_temp->temp_issue No check_stirring Was stirring continuous and vigorous? check_addition->check_stirring Yes addition_issue Result: Inhomogeneous product mixture. Solution: Use a syringe pump for controlled addition. check_addition->addition_issue No stirring_issue Result: Incomplete reaction. Solution: Use an overhead stirrer for better suspension. check_stirring->stirring_issue No end Yield Improved check_stirring->end Yes

Caption: A decision tree to diagnose and resolve common causes of low yield in this compound synthesis.

References

Technical Support Center: Lead Compound Optimization in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lead Compound Optimization in Materials Science. This resource is designed for researchers, scientists, and materials development professionals to troubleshoot experimental challenges and find answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of lead compounds for various material applications.

Organic Electronics

Question: My organic semiconductor's charge carrier mobility has decreased after structural modification. What are the possible causes and how can I fix it?

Answer:

A decrease in charge carrier mobility after modification can stem from several factors. A primary cause is often the disruption of the material's molecular packing and morphology. Modifications that introduce bulky side chains or alter the molecule's planarity can hinder the efficient π-π stacking necessary for charge transport.[1]

Troubleshooting Steps:

  • Re-evaluate Molecular Design: Analyze the structural changes. Have you introduced significant steric hindrance? Could the modification be altered to be less disruptive to the molecular backbone?

  • Characterize Morphology: Use techniques like Atomic Force Microscopy (AFM) or X-ray Diffraction (XRD) to examine the thin-film morphology and molecular packing of the new compound. Compare it to the original, higher-mobility material.

  • Optimize Processing Conditions: The performance of organic semiconductors is highly dependent on processing. Experiment with different solvents, annealing temperatures, and deposition rates to improve the molecular ordering of the modified compound.

  • Computational Modeling: Employ Density Functional Theory (DFT) calculations to model the electronic structure and intermolecular interactions of the new compound. This can provide insight into how the modification has affected the charge transport pathways.

Perovskite Optoelectronics

Question: My perovskite thin film shows poor stability and degrades quickly when exposed to air and moisture. How can I improve its stability?

Answer:

Improving the stability of perovskite materials is a critical challenge. Degradation is often initiated at grain boundaries and defect sites. Several strategies can be employed to enhance stability:

  • Compositional Engineering: Introducing different cations (e.g., cesium, formamidinium) or mixed halides (e.g., iodide and bromide) can improve the intrinsic stability of the perovskite crystal lattice.

  • Passivation: Use surface passivation techniques to coat the perovskite film with a protective layer. This can involve treating the surface with organic molecules or depositing a thin layer of a more stable material.

  • Encapsulation: Encapsulating the entire device with a barrier material can prevent the ingress of oxygen and moisture.

Question: The power conversion efficiency (PCE) of my perovskite solar cell is low. What are the key parameters to optimize?

Answer:

Low PCE in perovskite solar cells can be attributed to several factors. A systematic optimization of material properties and device architecture is necessary. Key parameters to focus on include:

  • Absorber Layer Thickness: The thickness of the perovskite layer needs to be optimized to ensure efficient light absorption without compromising charge extraction.

  • Interface Engineering: The interfaces between the perovskite and the electron and hole transport layers are crucial for efficient charge separation and transport. Modifying these interfaces can reduce recombination losses.

  • Defect Density: High defect densities in the perovskite film act as recombination centers, reducing the open-circuit voltage (Voc) and fill factor (FF). Annealing strategies and the use of additives can help reduce defect density.

Conductive Polymers

Question: The conductivity of my synthesized conductive polymer is lower than expected. What factors could be responsible?

Answer:

Low conductivity in conductive polymers can be a result of several issues during synthesis and processing:

  • Inefficient Doping: The conductivity of these polymers is highly dependent on the doping level. Ensure that the dopant concentration is optimal and that the doping process is efficient. The type of dopant used also plays a significant role.[2]

  • Poor Chain Alignment: The arrangement of polymer chains affects charge transport. Processing techniques that promote chain alignment, such as stretching or post-deposition annealing, can enhance conductivity.

  • Presence of Impurities: Impurities from the synthesis process can disrupt the conjugated system and hinder charge transport. Ensure proper purification of the polymer.

  • Morphology: The polymer's morphology, including its crystallinity and the presence of amorphous regions, can impact conductivity.

Frequently Asked Questions (FAQs)

General

Q1: What are the primary goals of lead compound optimization in materials science?

A1: The primary goals are to enhance the desired material properties for a specific application. This often involves improving performance metrics such as charge carrier mobility, thermal stability, conductivity, and power conversion efficiency, while also considering factors like processability and cost.

Q2: What is the role of computational modeling in lead optimization?

A2: Computational modeling, including techniques like Density Functional Theory (DFT) and molecular dynamics, plays a crucial role in predicting material properties before synthesis.[3] This allows for the rational design of new compounds with improved characteristics and can significantly accelerate the optimization process by prioritizing promising candidates for experimental validation.

Organic Electronics

Q3: How can I experimentally measure the charge carrier mobility of my organic semiconductor?

A3: Several techniques can be used to measure charge carrier mobility, with the most common being the fabrication of a field-effect transistor (FET) device. The mobility can be extracted from the transfer characteristics of the FET. Other methods include Time-of-Flight (TOF) measurements and Space-Charge-Limited Current (SCLC) analysis.

Perovskite Optoelectronics

Q4: What are the common characterization techniques for perovskite thin films?

A4: Common characterization techniques include UV-Vis spectroscopy to determine the bandgap, X-ray Diffraction (XRD) to assess crystallinity and phase purity, Scanning Electron Microscopy (SEM) to visualize morphology and grain size, and Photoluminescence (PL) spectroscopy to probe defect states and charge carrier dynamics.

Conductive Polymers

Q5: What is "doping" in the context of conductive polymers, and why is it important?

A5: Doping is the process of introducing a small amount of an impurity (dopant) into the polymer to increase its electrical conductivity.[2] This is typically achieved through an oxidation-reduction reaction that creates charge carriers along the polymer backbone, transforming it from a semiconductor or insulator into a conductor. The level and type of doping are critical parameters for controlling the conductivity.[2]

Quantitative Data Summary

Table 1: Charge Carrier Mobility in Selected Organic Semiconductors

MaterialHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
Amorphous Silicon~1-
Pentacene~1-5-
Rubrene>20-
pMSB<1-

Note: Mobility values can vary significantly depending on crystal quality, device architecture, and measurement technique.[4]

Table 2: Power Conversion Efficiency (PCE) Optimization in Perovskite Solar Cells

Optimization StepInitial PCEOptimized PCEKey Improvement
Material Properties & Layer Thickness Tuning15.7%27.6%Multidimensional optimization of nine parameters.[5]
Additive Engineering & Interface Modification~22%25.2%Small amounts of additives improved stability without altering the bandgap.[6]
Numerical Simulation of Pb-free Perovskite<4% (initial experimental)21.62% (simulated)Optimized layer thicknesses and material selection.[7]

Table 3: Conductivity of Conductive Polymers with Different Dopants

PolymerDopantConductivity (S/cm)
PolyacetyleneUndoped10⁻⁵
PolyacetyleneI₂10² - 10³
Polyaniline (PANI)Formic Acid~0.2
PEDOT:PSS (as-prepared film)-1.55
PEDOT:PSS (annealed film)-1.70

Note: Conductivity is highly dependent on the doping level and processing conditions.[8][9][10]

Experimental Protocols

Protocol 1: Measuring the Electrical Conductivity of a Conductive Polymer Film using the Four-Point Probe Method

Objective: To determine the sheet resistance and calculate the electrical conductivity of a conductive polymer thin film.

Materials and Equipment:

  • Conductive polymer film on a substrate

  • Four-point probe setup

  • Source measure unit (SMU) or a constant current source and a voltmeter

  • Sample stage

  • Computer with data acquisition software

Procedure:

  • Sample Preparation: Ensure the polymer film is uniform in thickness and has a smooth surface. The sample should be larger than the area covered by the four probes.

  • Setup: Place the sample on the measurement stage. Gently lower the four-point probe head onto the surface of the film, ensuring all four probes make good contact.

  • Measurement:

    • Apply a constant DC current (I) through the two outer probes. The magnitude of the current should be chosen to produce a measurable voltage without causing sample heating.

    • Measure the voltage (V) across the two inner probes.

    • Reverse the polarity of the current and repeat the voltage measurement to account for any thermoelectric effects. Average the absolute values of the two voltage readings.

  • Calculation:

    • Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I). This formula is valid for a thin film with dimensions much larger than the probe spacing.

    • Measure the thickness (t) of the polymer film using a profilometer or other suitable method.

    • Calculate the bulk conductivity (σ) using the formula: σ = 1 / (Rs * t).

  • Data Analysis: Repeat the measurement at several different locations on the film to check for uniformity and calculate an average conductivity.

Protocol 2: Assessing Thermal Stability of a Polymer using Thermogravimetric Analysis (TGA)

Objective: To determine the degradation temperature and assess the thermal stability of a polymer sample.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA) with a microbalance and furnace

  • Polymer sample (5-10 mg)

  • TGA sample pan (e.g., alumina or platinum)

  • Inert gas (e.g., nitrogen) and/or air supply

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the polymer sample (5-10 mg) into a clean, tared TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Select the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) and set the gas flow rate (typically 20-50 mL/min).

    • Program the temperature profile. A common method is a linear ramp from room temperature to a final temperature above the expected decomposition point (e.g., 20°C/min from 30°C to 600°C).

  • Measurement: Start the TGA experiment. The instrument will record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the sample weight percentage versus temperature. This is the TGA curve.

    • The onset of weight loss indicates the beginning of thermal degradation. This can be determined by the intersection of the baseline with the tangent of the decomposition step.

    • The temperature at which the rate of weight loss is maximum is the peak of the derivative thermogravimetric (DTG) curve and is another indicator of thermal stability.

    • The residual mass at the end of the experiment can indicate the presence of inorganic fillers or char.

Visualizations

Lead_Optimization_Workflow cluster_design Design & Synthesis cluster_characterization Characterization cluster_analysis Analysis & Decision Initial_Lead Initial Lead Compound Computational_Screening Computational Screening (DFT, Molecular Dynamics) Initial_Lead->Computational_Screening Synthesis_of_Analogs Synthesis of Analogs Computational_Screening->Synthesis_of_Analogs Property_Measurement Property Measurement (e.g., Conductivity, Mobility, Stability) Synthesis_of_Analogs->Property_Measurement Test Structural_Analysis Structural & Morphological Analysis (XRD, SEM, AFM) Property_Measurement->Structural_Analysis Spectroscopy Spectroscopic Analysis (UV-Vis, PL) Structural_Analysis->Spectroscopy Data_Analysis Data Analysis & SAR Spectroscopy->Data_Analysis Decision Proceed to Device Fabrication or Redesign? Data_Analysis->Decision Decision->Synthesis_of_Analogs Redesign Device_Fabrication Device Fabrication & Testing Decision->Device_Fabrication Proceed Troubleshooting_Workflow Problem Sub-optimal Material Property (e.g., low conductivity, poor stability) Identify_Cause Identify Potential Cause Problem->Identify_Cause Cause1 Material Composition Identify_Cause->Cause1 Compositional? Cause2 Processing Conditions Identify_Cause->Cause2 Process-related? Cause3 Morphology/Structure Identify_Cause->Cause3 Structural? Solution1 Modify Synthesis: - Change precursors - Add dopants/additives Cause1->Solution1 Solution2 Optimize Process: - Adjust temperature - Change solvent - Vary deposition rate Cause2->Solution2 Solution3 Control Morphology: - Annealing - Surface treatment - Use templates Cause3->Solution3 Re_evaluate Re-characterize Material Solution1->Re_evaluate Solution2->Re_evaluate Solution3->Re_evaluate

References

Technical Support Center: Dibasic Lead Phosphite Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the safe storage and handling of dibasic lead phosphite to prevent self-ignition. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is dibasic this compound, and why does it pose a self-ignition risk?

Dibasic this compound (2PbO·PbHPO₃·½H₂O) is a white crystalline solid commonly used as a heat and UV stabilizer in polymers like PVC.[1][2] It is classified as a self-reactive and flammable solid.[3][4] The primary risk of self-ignition stems from its gradual thermal decomposition, which can occur even at ambient temperatures over time.[3][5] This decomposition process generates phosphine (PH₃), a highly toxic and spontaneously flammable gas in the presence of air.[3][6]

Q2: What are the primary factors that contribute to the self-ignition of dibasic this compound during storage?

Several factors can accelerate the decomposition of dibasic this compound and increase the risk of self-ignition:

  • Heat: Elevated temperatures significantly increase the rate of decomposition and phosphine generation.[3] Direct sunlight or storage near heat sources should be strictly avoided.

  • Moisture: The presence of water or high humidity can facilitate the decomposition of metal phosphites, leading to the release of phosphine.[3]

  • Time: As a self-reactive substance, dibasic this compound can slowly decompose over time, even under seemingly stable conditions.[3] Prolonged storage increases the risk of phosphine accumulation.

Q3: What are the recommended storage conditions for dibasic this compound?

To minimize the risk of self-ignition, dibasic this compound should be stored under the following conditions:

  • Cool and Dry Environment: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Inert Atmosphere: For enhanced safety, particularly for long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moist air.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of ignition such as heat, sparks, and open flames.[4]

  • Proper Labeling: Ensure all containers are clearly labeled as "Flammable Solid" and "Self-Reactive."

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of dibasic this compound.

Problem Possible Cause(s) Recommended Action(s)
Unusual Odor (garlic-like or fishy) Generation of phosphine gas due to decomposition.1. Do not open the container. 2. Immediately move the container to a well-ventilated fume hood or isolated area. 3. Contact your institution's Environmental Health and Safety (EHS) department for guidance on disposal of potentially pyrophoric materials.
Discoloration of the Powder (yellowing or darkening) Onset of thermal decomposition. Dibasic this compound is known to turn black at around 200°C and yellow at approximately 450°C.[1]1. Handle with extreme caution, assuming an increased risk of instability. 2. Avoid any further heating or agitation. 3. Consult with your EHS department for safe disposal procedures.
Swelling or Pressurization of the Storage Container Accumulation of phosphine gas from decomposition.1. Do not attempt to open or relieve the pressure. 2. Carefully move the container to a remote, secure location. 3. Notify EHS immediately for emergency disposal.
Visible Smoke or Fuming Upon Opening Container Spontaneous ignition of accumulated phosphine upon contact with air.1. Immediately close the container if possible. 2. Evacuate the immediate area and alert others. 3. Activate the nearest fire alarm and contact emergency services. 4. If trained and safe to do so, use a Class D fire extinguisher suitable for metal fires. Do not use water.

Data Presentation

While specific quantitative data for the self-ignition of dibasic this compound is not extensively available in public literature, the following table summarizes key thermal properties and decomposition information.

Parameter Value / Observation Source(s)
Physical State White crystalline powder[3]
Decomposition Products In the absence of air: Phosphine (PH₃) In the presence of air: Water and traces of acetic acid[6]
Self-Reactivity Gradual decomposition can occur, yielding lead phosphate, water, and phosphine.[3][5][8]
Auto-Ignition Temperature Not available in the reviewed literature.[4]
Effect of Temperature Turns black at approximately 200°C and yellow at around 450°C.[1]
Effect of Humidity Moisture accelerates the generation of phosphine from metal phosphites.[3]

Experimental Protocols

For researchers needing to assess the thermal stability of their dibasic this compound samples, the following experimental protocols are recommended.

Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a method to determine the onset of thermal decomposition and characterize exothermic events.

Methodology:

  • Instrument: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is ideal.

  • Sample Preparation: Carefully place 5-10 mg of the dibasic this compound powder into an alumina or platinum crucible.

  • Atmosphere: Conduct the analysis under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidizing atmosphere (e.g., air at a flow rate of 50 mL/min) in separate runs to understand the effect of oxygen.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • TGA Curve: Analyze the TGA curve for mass loss, which indicates decomposition. Note the onset temperature of mass loss.

    • DSC Curve: Analyze the DSC curve for exothermic peaks, which indicate heat-releasing events such as decomposition or oxidation. Note the onset temperature and the peak maximum of any significant exotherms.

Accelerated Aging Study

This protocol is designed to simulate the long-term storage of dibasic this compound and assess its stability over time.

Methodology:

  • Sample Preparation: Place a known quantity of dibasic this compound into several sealed glass vials.

  • Aging Conditions:

    • Place the vials in a temperature- and humidity-controlled chamber.

    • Recommended conditions for accelerated aging are typically elevated temperatures (e.g., 40°C, 50°C, 60°C) and controlled relative humidity (e.g., 75% RH).[2] The Arrhenius equation can be used to relate the accelerated aging time to real-time storage at ambient conditions.[2]

  • Time Points: Remove vials for analysis at predetermined time points (e.g., 1, 3, 6, and 12 months).

  • Analysis:

    • Visual Inspection: Note any changes in color or appearance of the powder.

    • TGA/DSC Analysis: Perform TGA/DSC as described in the protocol above to determine if the decomposition temperature has lowered.

    • Headspace Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the headspace of the vials to detect the presence of phosphine. This provides a direct measure of decomposition.

Visualizations

Logical Workflow for Safe Storage and Handling

cluster_storage Storage Protocol cluster_handling Handling and Monitoring cluster_response Troubleshooting and Emergency Response storage_conditions Store in Cool, Dry, Well-Ventilated Area inert_atmosphere Consider Inert Atmosphere for Long-Term Storage storage_conditions->inert_atmosphere visual_inspection Regularly Inspect for Discoloration or Container Swelling storage_conditions->visual_inspection avoid_incompatibles Keep Away from Heat, Moisture, and Oxidizers inert_atmosphere->avoid_incompatibles labeling Label as 'Flammable Solid' and 'Self-Reactive' avoid_incompatibles->labeling odor_check Be Alert for Unusual Odors (Garlic-like) visual_inspection->odor_check signs_of_instability If Signs of Instability are Observed visual_inspection->signs_of_instability emergency_plan Have an Emergency Plan and Access to Class D Extinguisher odor_check->emergency_plan isolate Isolate the Container in a Safe, Ventilated Area signs_of_instability->isolate no_opening Do Not Attempt to Open or Relieve Pressure signs_of_instability->no_opening contact_ehs Contact Environmental Health and Safety (EHS) isolate->contact_ehs

Caption: Workflow for safe storage and handling of dibasic this compound.

Signaling Pathway of Self-Ignition

cluster_conditions Contributing Factors cluster_process Decomposition Process cluster_ignition Ignition Event Heat Elevated Temperature Decomposition Dibasic this compound Decomposition Heat->Decomposition Moisture Humidity / Water Moisture->Decomposition Time Prolonged Storage Time->Decomposition Phosphine Generation of Phosphine (PH3) Gas Decomposition->Phosphine yields Air Contact with Air (Oxygen) Phosphine->Air Ignition Spontaneous Ignition (Self-Ignition) Air->Ignition

Caption: The pathway leading to the self-ignition of dibasic this compound.

References

Technical Support Center: Synthesis of Nano Lead Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling particle size in nano lead phosphite synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical particle size range for nano this compound synthesized via the micro-liquid-phase synthesis (MLPS) method?

A1: The micro-liquid-phase synthesis method can produce nano lead hydrogen phosphite (PbHPO₃) with a particle size distribution of 30 nm to 60 nm. The same method can also produce ellipsoidal and bar-like particles of dibasic this compound (2PbO·PbHPO₃·0.5H₂O) with dimensions of (20-40)nm × (50-200)nm.[1]

Q2: How does precursor concentration generally affect the final particle size of nano this compound?

A2: The relationship between precursor concentration and nanoparticle size is complex. An increase in precursor concentration can lead to either larger or smaller nanoparticles depending on the kinetics of nucleation and growth.

  • Increased Size: Higher precursor concentration can provide more material for particle growth, leading to larger nanoparticles.

  • Decreased Size: Conversely, a high precursor concentration can cause a "burst" of nucleation, forming many small nuclei that then have limited material to grow, resulting in smaller final particles.

Q3: What is the expected effect of reaction temperature on the particle size of nano this compound?

A3: Generally, increasing the reaction temperature accelerates the reaction kinetics. This often leads to a faster nucleation rate compared to the growth rate, resulting in the formation of smaller nanoparticles.[2] Conversely, lower temperatures can favor slower nucleation and more controlled growth, which may result in larger particles.

Q4: How critical is pH in controlling the size and morphology of nano this compound during synthesis?

A4: pH is a critical parameter in the synthesis of nanoparticles, especially in precipitation-based methods. It influences the surface charge of the particles, the rate of reaction, and the solubility of the this compound species. For lead phosphate nanoparticles, a stable suspension of 38 nm particles was achieved at a pH of 7.5.[3] Deviations from the optimal pH can lead to agglomeration, broader size distribution, or the formation of different this compound phases.

Q5: What is the role of surfactants in nano this compound synthesis?

A5: Surfactants, also known as capping agents, play a crucial role in controlling particle size and preventing agglomeration. They adsorb to the surface of the newly formed nanoparticles, stabilizing them and sterically hindering their growth and aggregation. The choice and concentration of the surfactant can significantly influence the final particle size, shape, and stability of the nano this compound suspension.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Particle size is too large. Low Nucleation Rate: The rate of nucleation is slow compared to the rate of particle growth.- Increase the precursor concentration to promote higher supersaturation and induce more nucleation events.- Increase the reaction temperature to accelerate the nucleation rate.- Ensure rapid and uniform mixing of reactants.
Insufficient Surfactant: Not enough surfactant is present to cap the nanoparticles effectively, allowing for continued growth and aggregation.- Increase the concentration of the surfactant or capping agent.- Choose a surfactant that binds more strongly to the this compound surface.
Particle size is too small. High Nucleation Rate: A burst of nucleation consumes the precursor, leaving little material for subsequent particle growth.- Decrease the precursor concentration to favor growth over nucleation.- Lower the reaction temperature to slow down the nucleation rate.- Use a weaker reducing agent if applicable to the synthesis method.
Broad particle size distribution (polydispersity). Inhomogeneous Nucleation: Nucleation events occur over an extended period, leading to particles at different stages of growth.- Ensure rapid and uniform mixing of reactants to achieve homogeneous supersaturation.- Precisely control the reaction temperature to ensure a consistent nucleation rate.
Particle Agglomeration: Synthesized nanoparticles are aggregating due to instability.- Optimize the pH of the reaction medium to ensure sufficient surface charge for repulsion.- Increase the concentration or change the type of surfactant to improve stabilization.
Inconsistent results between batches. Variability in Reaction Conditions: Small variations in temperature, pH, precursor concentration, or mixing rate between experiments.- Carefully control and monitor all reaction parameters for each synthesis.- Use high-purity reagents and solvents to avoid unpredictable side reactions.

Quantitative Data on Synthesis Parameter Effects

While specific quantitative data for nano this compound is limited in the available literature, the following table for the synthesis of nano lead oxide provides a representative example of how synthesis parameters can be optimized to achieve a target particle size.

Precursor 1Precursor 2Temperature (°C)Particle Size (nm)
Lead (II) Acetate (0.87 M)Sodium Hydroxide (14.89 M)88.5619.75[4]

This data is for lead oxide and serves as an illustrative example of parameter optimization.

For lead phosphate nanoparticles, a study demonstrated the formation of stable 38 nm hydroxypyromorphite nanoparticles under the following conditions:

pHSoluble PhosphateDissolved Inorganic CarbonResulting Particle Size (nm)
7.54.4 mg/L7 mg/L38[3]

Experimental Protocols

Protocol 1: Chemical Synthesis of Nano Lead Oxide

This protocol describes a chemical precipitation method to synthesize lead oxide nanoparticles.[5]

Materials:

  • Lead (II) acetate trihydrate (Pb(C₂H₃O₂)₂·3H₂O)

  • Sodium hydroxide (NaOH)

  • De-ionized water

Procedure:

  • Prepare a 1.0 M aqueous solution of lead (II) acetate by dissolving the appropriate amount in de-ionized water.

  • Prepare a 19 M aqueous solution of sodium hydroxide.

  • Heat 60 ml of the lead (II) acetate solution to 90 °C.

  • Add the heated lead (II) acetate solution to 50 ml of the sodium hydroxide solution while stirring vigorously.

  • Observe the color change of the solution from cloudy to peach and finally to a deep orange-red.

  • Stop stirring and allow the precipitate to settle.

  • Decant the supernatant.

  • Filter the precipitate using a Buchner funnel.

  • Wash the precipitate repeatedly with de-ionized water.

  • Dry the resulting lead oxide nanoparticles in an oven at 90 °C overnight.

Protocol 2: Synthesis of Stable Lead (II) Orthophosphate Nanoparticle Suspensions

This protocol describes the synthesis of stable lead phosphate nanoparticle aqueous suspensions via chemical precipitation.[3]

Materials:

  • Lead (II) nitrate (Pb(NO₃)₂)

  • Sodium bicarbonate (NaHCO₃)

  • Nitric acid (HNO₃)

  • Sodium hydroxide (NaOH)

  • Orthophosphate stock solution

Procedure:

  • Prepare a stock solution of lead nanoparticles by chemical precipitation of lead and orthophosphate in water.

  • Adjust the pH of the water to 7.5 with nitric acid and sodium hydroxide.

  • Add sodium bicarbonate to achieve a dissolved inorganic carbon concentration of 7 mg C/L.

  • Add the orthophosphate stock solution to achieve the desired phosphate concentration (e.g., 4.4 mg soluble PO₄/L).

  • Re-adjust the pH to 7.5 if necessary.

  • The resulting stable stock suspension will contain lead phosphate nanoparticles (e.g., 38 nm hydroxypyromorphite).

Visualizing Synthesis Workflow and Parameter Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationships between synthesis parameters and the resulting particle size.

experimental_workflow cluster_precursors Precursor Preparation cluster_reaction Synthesis Reaction cluster_purification Purification & Isolation cluster_characterization Characterization lead_precursor Lead Precursor Solution mixing Rapid Mixing lead_precursor->mixing phosphite_precursor Phosphite Precursor Solution phosphite_precursor->mixing reaction_vessel Reaction at Controlled Temperature & pH mixing->reaction_vessel centrifugation Centrifugation reaction_vessel->centrifugation washing Washing centrifugation->washing drying Drying washing->drying characterization Particle Size Analysis (TEM, DLS) drying->characterization parameter_relationships cluster_inputs Input Parameters cluster_kinetics Kinetic Processes cluster_outputs Output Characteristics precursor_conc Precursor Concentration nucleation Nucleation Rate precursor_conc->nucleation growth Growth Rate precursor_conc->growth temperature Temperature temperature->nucleation temperature->growth ph pH ph->nucleation stability Stability ph->stability surfactant Surfactant surfactant->growth surfactant->stability particle_size Particle Size nucleation->particle_size influences distribution Size Distribution nucleation->distribution influences growth->particle_size influences growth->distribution influences stability->distribution influences

References

Validation & Comparative

A Comparative Analysis of Lead Phosphite and Lead Phosphate as PVC Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, data-driven comparison of dibasic lead phosphite and lead phosphate, primarily focusing on their roles and performance characteristics in the stabilization of polyvinyl chloride (PVC). While both are lead-based compounds, their functions and efficacy in polymer applications differ significantly. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of these materials.

Introduction and Overview

Lead-based compounds have a long history as highly effective and cost-efficient heat stabilizers for PVC.[1] They function by neutralizing the hydrogen chloride (HCl) released during thermal degradation, thereby preventing autocatalytic breakdown and preserving the polymer's mechanical and aesthetic properties.[2]

  • Dibasic this compound (DBLP): This is a multifunctional stabilizer widely recognized for providing excellent heat and light stability to PVC.[1][3] Its efficacy is derived from the properties of both the lead cation and the phosphite anion, which provides antioxidant and UV-shielding capabilities.[4][5] It is commonly used in outdoor applications such as window profiles, pipes, and cables.[6]

  • Lead Phosphate: This term refers to several lead orthophosphates, such as Pb₃(PO₄)₂. These compounds are noted for their extremely low solubility and high thermodynamic stability.[7][8][9] In the context of PVC stabilization, lead phosphate is primarily considered a decomposition product of this compound rather than an active primary stabilizer.[10][11] Its main area of study is in environmental science for the remediation of lead-contaminated soils and water, where it forms highly insoluble and stable minerals.[7][12]

This guide will focus on the performance of dibasic this compound as the active stabilizer and contrast its properties with the more inert lead phosphate.

Physical and Chemical Properties

The fundamental properties of dibasic this compound and a common form of lead phosphate are summarized below.

PropertyDibasic this compoundLead (II) Phosphate
Common Formula 2PbO·PbHPO₃·½H₂O (also cited as Pb₃O(OH)₂(HPO₃))[3][6]Pb₃(PO₄)₂
Appearance White or light-yellow fine crystalline powder[6][10]White powder
Molecular Weight ~1480 g/mol (for H₄O₁₁P₂Pb₆)[10]811.54 g/mol
Density 6.1 - 6.94 g/cm³[6][13]6.9 - 7.1 g/cm³
Solubility Insoluble in water; Soluble in nitric and hydrochloric acid[6][10][11]Very low solubility in water[7]
Refractive Index ~2.25[6]N/A
Thermal Behavior Turns black at ~200°C; Decomposes at higher temperatures[6]Thermodynamically stable[9][14]

Mechanism of Action in PVC Stabilization

The thermal degradation of PVC proceeds via dehydrochlorination, releasing HCl which catalyzes further degradation and leads to discoloration and loss of mechanical integrity.[2] Heat stabilizers interrupt this process.

Dibasic this compound offers a multi-pronged stabilization mechanism:

  • HCl Scavenging: The basic lead components readily neutralize the acidic HCl gas as it is formed.

  • Antioxidant Activity: The phosphite anion (HPO₃²⁻) itself possesses reducing properties.[3] It can decompose hydroperoxides that form during thermo-oxidative degradation, preventing chain scission and cross-linking.

  • UV Shielding: DBLP provides excellent light stability, making it suitable for outdoor applications where UV radiation would otherwise accelerate polymer degradation.[5][6]

Lead Phosphate , being the product of phosphite oxidation, is largely inert in this context. It does not possess the reducing (antioxidant) properties of phosphite. While it is a stable lead compound, it is not typically added to PVC as a primary stabilizer due to its lack of multifunctional activity compared to DBLP.

A diagram illustrating the stabilization pathway is provided below.

G cluster_degradation PVC Degradation Pathway cluster_stabilization Stabilization Mechanism PVC PVC Chain Degraded_PVC Degraded PVC (Polyene Structures) PVC->Degraded_PVC HCl HCl (gas) PVC->HCl Peroxides Hydroperoxides PVC->Peroxides Oxidation HCl->PVC Autocatalysis PbCl2 Lead Chloride (PbCl₂) HCl->PbCl2 Reacts with DBLP to form Heat Heat / UV Heat->PVC Initiation DBLP Dibasic this compound (Stabilizer) DBLP->HCl Neutralizes DBLP->Peroxides Reduces (Antioxidant) Inert_Products Inert Products (e.g., Lead Phosphate) DBLP->Inert_Products Oxidized to

Caption: PVC degradation and stabilization by Dibasic this compound.

Performance Data in PVC Formulations

Direct comparative studies focusing solely on this compound vs. lead phosphate as primary stabilizers are scarce, as lead phosphate is not typically used for this purpose. However, the performance of lead-stabilized PVC, where DBLP is a key component, is well-documented in comparison to other stabilizer systems like Calcium/Zinc (Ca/Zn).

Performance MetricLead Stabilizer System (incl. DBLP)Ca/Zn Stabilizer SystemOrganic Based Stabilizer (OBS)
Heat Stability Excellent long-term stability[1]Good, but can have lower long-term stability than leadGood, but may have shorter fusion times[15]
Glass Transition Temp. (Tg) ~77°C[16]~79°C[16]~76°C[16]
Tensile Strength Good[16]Highest among the three[16]Lower than Ca/Zn and Lead[16]
Electrical Properties Excellent, low water absorption[1]GoodGood
Weather/UV Resistance Excellent[1][6]Moderate to Good (often requires UV absorbers)Varies
Processing Window Wide[1]Can be narrowerVaries
Toxicity High (Toxic)[2]LowLow

Data compiled from studies comparing different PVC stabilizer systems.[1][6][15][16]

Experimental Protocols

The evaluation of PVC stabilizer performance relies on standardized testing methods to measure thermal stability under static and dynamic conditions.

A. Static Heat Stability Test (Oven Aging)

  • Objective: To determine the stabilizer's ability to prevent discoloration of PVC when exposed to high temperatures over time.

  • Protocol:

    • A PVC compound containing the stabilizer is prepared by milling it into a uniform sheet.

    • Uniformly sized test pieces are cut from the sheet.

    • The pieces are placed in a constant temperature oven, typically at 180°C.

    • Samples are withdrawn at regular intervals (e.g., every 10-15 minutes).

    • The color change of the samples is recorded and compared against a standard (e.g., Yellowness Index) until they degrade to a dark brown or black color.[2]

  • Endpoint: The time taken for the sample to reach a predefined level of discoloration is the measure of static stability.

B. Dynamic Heat Stability Test (Torque Rheometry)

  • Objective: To simulate processing conditions and measure the stability of the PVC melt.

  • Protocol:

    • The PVC compound is added to the heated mixing chamber of a torque rheometer (e.g., Brabender Plastograph) operating at a set temperature (e.g., 180°C) and rotor speed.[2][15]

    • The instrument measures the torque (resistance to mixing) as a function of time.

    • The resulting curve shows key events: fusion time (when the powder fuses into a melt) and degradation time (indicated by a sharp rise in torque due to cross-linking).

  • Endpoint: The "rheological stability time" or "induction period" is the time from the start of the test until the onset of degradation.[15]

G cluster_workflow Torque Rheometry Workflow start Start prep Prepare PVC Compound (PVC + Stabilizer + Additives) start->prep load Load Compound into Heated Rheometer Chamber prep->load run Run Test (Constant Temp & RPM) load->run measure Measure Torque vs. Time run->measure analyze Analyze Rheogram: - Fusion Time - Stability Time measure->analyze end End analyze->end

Caption: Experimental workflow for Torque Rheometry.

Synthesis Protocols

A. Synthesis of Dibasic this compound

DBLP is typically produced via a precipitation reaction. The control of pH is critical to obtaining the desired dibasic form.[17]

  • Objective: To synthesize dibasic this compound from lead monoxide.

  • Methodology:

    • A suspension of fine lead monoxide (litharge) powder is prepared in warm water. A small amount of acetic or lead acetate can be added to facilitate the reaction.[18][19]

    • Dilute phosphorous acid (H₃PO₃) is added slowly to the suspension while stirring continuously.

    • The reaction is maintained at a controlled temperature (e.g., 50-70°C) and pH. The pH is kept around 6.9 - 8.0 to ensure the formation of the dibasic salt.[17][18]

    • After the reaction is complete (typically several hours), the resulting white precipitate is filtered, washed to remove any soluble byproducts, and dried.[19]

G cluster_synthesis Synthesis of Dibasic this compound PbO Lead Monoxide (PbO) Suspension in Water Reactor Reaction Vessel (50-70°C, Stirring) PbO->Reactor H3PO3 Phosphorous Acid (H₃PO₃) H3PO3->Reactor Slow Addition Control pH Control (Maintain ~6.9-8.0) Reactor->Control Filter Filtration & Washing Reactor->Filter Dry Drying Filter->Dry DBLP Final Product: Dibasic this compound Dry->DBLP

Caption: General synthesis workflow for Dibasic this compound.

B. Synthesis of Lead Phosphate

Lead phosphate is readily formed by reacting a soluble lead salt with a source of phosphate ions.

  • Objective: To synthesize lead (II) phosphate.

  • Methodology:

    • An aqueous solution of a soluble lead salt, such as lead nitrate (Pb(NO₃)₂), is prepared.

    • An aqueous solution of a phosphate salt, such as sodium phosphate (Na₃PO₄) or phosphoric acid (H₃PO₄), is prepared.

    • The phosphate solution is added to the lead nitrate solution, resulting in the immediate precipitation of insoluble lead phosphate.[12][17]

    • The precipitate is then filtered, washed with deionized water, and dried.

Health, Safety, and Environmental Considerations

A critical drawback of all lead-based stabilizers is their toxicity.

  • Dibasic this compound: Classified as a substance that may cause cancer, damage fertility or an unborn child, and cause damage to organs through prolonged or repeated exposure.[20][21] It is also flammable and can be self-reactive, potentially decomposing to yield phosphine gas, which is spontaneously flammable in air.[10][11]

  • Lead Phosphate: As a lead compound, it is also toxic. Studies have shown that excess dietary phosphate can increase the absorption and toxicity of ingested lead in animal models.[22]

Due to these significant health and environmental risks, the use of lead stabilizers has been heavily regulated and phased out in many regions and applications worldwide, replaced by safer alternatives such as calcium-zinc and organic-based systems.[2][23]

Conclusion

The comparative study reveals that dibasic this compound and lead phosphate serve distinctly different roles.

  • Dibasic this compound is a highly effective, multifunctional primary stabilizer for PVC, providing superior heat and UV stability due to its ability to scavenge HCl and act as an antioxidant. Its performance, particularly in durable and outdoor applications, has historically been a benchmark.

  • Lead Phosphate is best characterized as a highly stable but chemically inert end-product. It is the result of the oxidation of this compound and is not used as an active stabilizer itself. Its primary relevance is in environmental chemistry, where its formation is key to immobilizing lead.

For professionals in materials science, the choice is clear: this compound is the functional agent for PVC stabilization. However, due to severe toxicity concerns, both compounds are now largely superseded by safer, more environmentally benign stabilizer technologies.

References

Validating the Crystal Structure of Lead Phosphite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the crystal structure of lead phosphite with related this compound compounds. Detailed experimental protocols for crystallographic validation and supporting data are presented to assist researchers, scientists, and drug development professionals in the structural analysis of these materials.

Comparative Crystallographic Data of this compound Compounds

The crystal structures of this compound and its halide derivatives have been determined by single-crystal X-ray diffraction. A summary of their key crystallographic parameters is presented in the table below, allowing for a direct comparison of their unit cell dimensions and symmetries.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)
This compoundPb₂(HPO₃)₂OrthorhombicCmc2₁10.3769.40211.2349090901095.7
Lead Chloride PhosphitePb₂Cl₂(HPO₃)(H₂O)OrthorhombicPnma9.4387.25611.552909090790.3
Lead Bromide PhosphitePb₃Br₂(HPO₃)₂OrthorhombicPnma11.8977.54312.0119090901077.9

Experimental Protocols for Crystal Structure Validation

Accurate determination and validation of a crystal structure require a combination of analytical techniques. The following protocols outline the standard procedures for single-crystal X-ray diffraction, powder X-ray diffraction, and vibrational spectroscopy.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the primary technique for determining the precise crystal structure of a compound, providing detailed information on bond lengths, angles, and atomic positions.

Methodology:

  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a single, well-formed crystal with dimensions typically between 0.1 and 0.3 mm.

    • Mount the selected crystal on a goniometer head using a suitable adhesive or oil.

  • Data Collection:

    • Center the crystal on the diffractometer.

    • Perform a preliminary screening to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data at a controlled temperature (often 100 K to reduce thermal vibrations) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).

    • Data collection is typically performed using ω and φ scans.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for Lorentz and polarization effects, and absorption.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the heavy atoms.

    • Refine the structural model using full-matrix least-squares methods against the experimental data. This involves refining atomic positions, anisotropic displacement parameters, and occupancies.

    • Locate and refine the positions of lighter atoms, such as hydrogen, from the difference Fourier map.

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the phase purity of the bulk material and to verify that the single crystal structure is representative of the bulk sample.

Methodology:

  • Sample Preparation:

    • Grind a small amount of the crystalline material into a fine powder using an agate mortar and pestle.

    • Mount the powder on a flat sample holder, ensuring a smooth, level surface.

  • Data Collection:

    • Place the sample holder in the powder diffractometer.

    • Collect the diffraction pattern over a specified 2θ range (e.g., 5-70°) with a defined step size and counting time.

  • Data Analysis:

    • Identify the phases present in the sample by comparing the experimental diffraction pattern to databases such as the ICDD's Powder Diffraction File (PDF).

    • Perform Rietveld refinement to compare the experimental powder pattern with a theoretical pattern calculated from the single-crystal structure data. A good fit confirms the validity of the crystal structure for the bulk material.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of the molecules in the crystal lattice, providing confirmation of the functional groups present.

Methodology for IR Spectroscopy:

  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR)-IR, place a small amount of the powdered sample directly on the ATR crystal.

    • For KBr pellets, mix a small amount of the sample with dry KBr powder and press it into a transparent pellet.

  • Data Collection:

    • Place the sample in the IR spectrometer.

    • Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

Methodology for Raman Spectroscopy:

  • Sample Preparation:

    • Place a small amount of the powdered sample on a microscope slide or in a capillary tube.

  • Data Collection:

    • Focus the laser beam on the sample.

    • Collect the Raman spectrum over a desired spectral range.

  • Data Analysis (for both IR and Raman):

    • Identify the characteristic vibrational bands. For phosphites, look for the P-H stretching and O-P-O bending modes.

    • Compare the experimental spectra with theoretical spectra calculated from the determined crystal structure or with spectra of known related compounds to confirm the presence of the expected functional groups and bonding environments.

Logical Workflow for Crystal Structure Validation

The following diagram illustrates the logical workflow for the validation of a crystal structure, from synthesis to final confirmation.

G cluster_synthesis Synthesis & Crystallization cluster_scxrd Primary Structure Determination cluster_validation Bulk Phase & Spectroscopic Validation cluster_final Final Confirmation A Synthesis of this compound Compound B Single Crystal Growth A->B C Single-Crystal X-ray Diffraction (SCXRD) B->C D Initial Crystal Structure Solution & Refinement C->D E Powder X-ray Diffraction (PXRD) D->E G IR & Raman Spectroscopy D->G F Rietveld Refinement E->F I Validated Crystal Structure F->I H Comparison with Theoretical Spectra G->H H->I

Caption: Workflow for Crystal Structure Validation.

A Comparative Performance Analysis of Lead Phosphite Stabilizers and Their Alternatives in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in polymer science and pharmaceutical development, the selection of an appropriate stabilizer for Polyvinyl Chloride (PVC) is critical to ensure product integrity, performance, and safety. This guide provides an objective comparison of lead phosphite stabilizers against common alternatives, namely Calcium-Zinc (Ca-Zn) and Organotin stabilizers. The performance of these stabilizers is evaluated based on key experimental data, providing a clear framework for informed decision-making.

Comparative Performance Data

The selection of a stabilizer system is contingent on the specific performance requirements of the final PVC product, such as thermal stability, color retention, and electrical properties. The following tables summarize key quantitative and qualitative data from various experimental studies, offering a direct comparison of this compound stabilizers with Ca-Zn and organotin alternatives.

Table 1: Thermal Stability Performance
Stabilizer SystemStatic Thermal Stability (Congo Red Test, 180-200°C)Dynamic Thermal Stability (Brabender Plastograph)
Dibasic this compound Good to Excellent Long-Term Stability[1][2]Good processability with a moderate fusion time and good stability time.[3][4]
Calcium-Zinc (Ca-Zn) Moderate to Good (often requires co-stabilizers for performance comparable to lead)[5][6]Shorter fusion time than OBS, but potentially faster degradation compared to lead.[7]
Organotin (Mercaptide) Excellent, especially for initial color hold.[7]Longer fusion and degradation times compared to lead and Ca-Zn systems.[7]
Organic Based Stabilizers (OBS) Can be superior to lead and Ca-Zn systems in preventing dehydrochlorination.[7][8]Slower degradation and longer fusion time compared to lead and Ca-Zn.[7]
Table 2: Color Stability and Electrical Properties
Stabilizer SystemInitial Color Hold (Yellowness Index - YI)Long-Term Color HoldVolume Resistivity (Ω·cm)
Dibasic this compound Good initial whiteness, low initial coloring.[1]Excellent long-term stability.[1]High (byproducts are not water-soluble, preserving insulating properties).[9][10]
Calcium-Zinc (Ca-Zn) Good, can be better than lead in some formulations.[11]Can be less effective than lead without co-stabilizers. The formation of zinc chloride can lead to "zinc burning" and discoloration.[11]Can be lower than lead systems, as byproducts like CaCl2 are hygroscopic and can absorb moisture.[10]
Organotin (Mercaptide) Excellent, provides superior clarity and transparency.[12]Good, but can be susceptible to cross-staining.Generally good, but formulation dependent.
Organic Based Stabilizers (OBS) Can provide better initial color than lead systems.[7]Good, with longer retention of initial color compared to lead and Ca-Zn.[8]Dependent on the specific chemistry of the OBS.

Experimental Protocols

Standardized testing is crucial for the objective evaluation of stabilizer performance. The following are summaries of key experimental protocols cited in this guide.

Static Thermal Stability: Congo Red Test (ASTM D4202 / ISO 182-1)

This method assesses the static thermal stability of PVC compounds.[13]

  • Principle: A PVC sample is heated at a constant temperature (typically 180°C or 200°C). The time taken for the polymer to degrade and release hydrogen chloride (HCl) gas is measured. The released HCl causes a Congo red indicator paper to change color from red to blue.[13]

  • Apparatus: Heating bath (oil or aluminum block), test tubes, Congo red indicator paper.

  • Procedure:

    • A specified amount of the PVC compound is placed in a test tube.

    • A strip of Congo red paper is placed at the top of the tube.

    • The test tube is immersed in the heating bath at the specified temperature.

    • The time is recorded from the moment of immersion until the Congo red paper turns blue.

  • Interpretation: A longer time indicates greater static thermal stability.[5]

Dynamic Thermal Stability: Brabender Plastograph

This test evaluates the thermal stability of PVC under conditions of continuous mixing and shear, simulating processing conditions.[14]

  • Principle: A sample of the PVC compound is melted and mixed in a heated chamber with rotating blades. The torque required to maintain a constant rotational speed is measured over time. As the PVC degrades, its viscosity changes, which is reflected in the torque measurement.[15]

  • Apparatus: Brabender Plastograph or similar torque rheometer with a heated mixing bowl and rotors.[16]

  • Procedure:

    • The mixing chamber is preheated to the desired processing temperature.

    • The PVC compound is added to the chamber.

    • The torque and stock temperature are recorded as a function of time.

  • Interpretation: Key parameters include fusion time (time to reach a molten, homogenous state) and stability time (time until a rapid change in torque indicates degradation). Longer stability times indicate better dynamic thermal stability.[3]

Oxidative Induction Time (OIT) (ISO 11357-6)

This test determines the resistance of a material to oxidative degradation.

  • Principle: A small sample of the material is heated to a specified temperature in an inert atmosphere (nitrogen). The atmosphere is then switched to oxygen. The time from the introduction of oxygen until the onset of an exothermic oxidation reaction is measured by Differential Scanning Calorimetry (DSC).[9][17]

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • A small, prepared sample is placed in the DSC.

    • The sample is heated to the isothermal test temperature under a nitrogen purge.

    • Once the temperature is stable, the gas is switched to oxygen.

    • The time is measured until the onset of the exothermic peak.

  • Interpretation: A longer OIT indicates greater resistance to oxidative degradation.[8]

Mandatory Visualizations

PVC Thermal Degradation and Stabilization Workflow

The following diagram illustrates the general process of PVC thermal degradation and the points at which stabilizers intervene.

General PVC Degradation and Stabilization Workflow cluster_degradation PVC Degradation Pathway cluster_stabilization Stabilizer Intervention PVC PVC Polymer Heat Heat/Shear Dehydrochlorination Dehydrochlorination Heat->Dehydrochlorination Polyene Polyene Formation (Conjugated double bonds) Dehydrochlorination->Polyene HCl HCl Gas Release Dehydrochlorination->HCl Labile_Cl_Replacement Labile Chlorine Replacement Dehydrochlorination->Labile_Cl_Replacement Discoloration Discoloration (Yellowing, Browning) Polyene->Discoloration Autocatalysis Autocatalytic Degradation HCl->Autocatalysis HCl_Scavenging HCl Scavenging HCl->HCl_Scavenging Autocatalysis->Dehydrochlorination Stabilizer Heat Stabilizer (e.g., this compound) Stabilizer->HCl_Scavenging Stabilizer->Labile_Cl_Replacement Antioxidant_Action Antioxidant Action (Phosphite Component) Stabilizer->Antioxidant_Action

Caption: General workflow of PVC thermal degradation and stabilizer intervention points.

Mechanism of Dibasic this compound Stabilization

This diagram illustrates the dual-action stabilization mechanism of dibasic this compound, which acts as both an HCl scavenger and an antioxidant.

Dual-Action Mechanism of Dibasic this compound cluster_pvc PVC Degradation cluster_stabilizer Dibasic this compound Action cluster_mechanism Stabilization Reactions PVC_Chain PVC Polymer Chain Labile_Cl Labile Chlorine Sites PVC_Chain->Labile_Cl Oxidation Oxidative Attack PVC_Chain->Oxidation Heat Heat HCl_Release HCl Release Heat->HCl_Release HCl_Neutralization HCl Neutralization HCl_Release->HCl_Neutralization Peroxides Hydroperoxides (ROOH) Oxidation->Peroxides Peroxide_Decomposition Peroxide Decomposition Peroxides->Peroxide_Decomposition DBLP Dibasic this compound (2PbO·PbHPO3·H2O) Lead_Component Basic Lead Component (PbO) DBLP->Lead_Component Phosphite_Component Phosphite Anion (HPO3^2-) DBLP->Phosphite_Component Lead_Component->HCl_Neutralization Phosphite_Component->Peroxide_Decomposition Lead_Chloride Stable Lead Chloride (PbCl2) HCl_Neutralization->Lead_Chloride Phosphate Stable Phosphate Peroxide_Decomposition->Phosphate

Caption: Dual-action stabilization mechanism of dibasic this compound in PVC.

References

A Comparative Guide to the Purity Analysis of Lead Phosphite by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of inorganic compounds like lead phosphite is critical. This guide provides a comparative overview of chromatographic methods for the purity analysis of this compound, focusing on Ion Chromatography (IC) as the primary technique and High-Performance Liquid Chromatography (HPLC) as a potential alternative for cation analysis. The information presented is based on established methods for the analysis of phosphite, phosphate, and inorganic cations.

Introduction to Chromatographic Purity Analysis

Chromatography is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] For an inorganic salt like this compound (PbHPO₃), purity analysis by chromatography would typically involve dissolving the sample and analyzing for the lead (Pb²⁺) cation and the phosphite (HPO₃²⁻) anion, as well as potential impurities such as phosphate (PO₄³⁻), which is a common oxidation product of phosphite.[2][3]

Ion chromatography is particularly well-suited for the analysis of inorganic ions.[4][5] It separates ions based on their affinity for an ion-exchange resin.[1] HPLC, while more commonly used for organic molecules, can also be adapted for the analysis of inorganic cations.[6][7]

Experimental Workflow for Purity Analysis

The general workflow for the chromatographic purity analysis of a this compound sample is outlined below. This process involves sample preparation, chromatographic separation and detection, and data analysis to determine the purity and impurity profile.

Chromatographic Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start This compound Sample dissolution Dissolution in Aqueous Solvent start->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Sample Injection filtration->injection separation Chromatographic Separation (IC or HPLC) injection->separation detection Detection (e.g., Conductivity, UV) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification & Purity Calculation integration->quantification end Report quantification->end Final Purity Report

Fig. 1: General workflow for the chromatographic purity analysis of this compound.

Comparison of Chromatographic Methods

Ion Chromatography (IC) is generally the preferred method for the comprehensive analysis of this compound, as it can be used for both cation and anion determination.[4][8] HPLC is a viable alternative for the analysis of the lead cation.

FeatureIon Chromatography (IC)High-Performance Liquid Chromatography (HPLC)
Primary Application Simultaneous or separate analysis of anions (phosphite, phosphate) and cations (lead).[4][9]Primarily for cation (lead) analysis; less common for direct anion analysis without specialized columns.[6]
Separation Principle Ion exchange, ion exclusion, or ion pair chromatography.[4]Typically reversed-phase for complexed cations or ion exchange.[1][10]
Common Detectors Suppressed Conductivity, UV-Vis (post-column derivatization or indirect).[2][5]UV-Vis, Refractive Index, Mass Spectrometry.[10]
Mobile Phases Dilute aqueous solutions of acids, bases, or salts (e.g., MSA, NaOH, Na₂CO₃/NaHCO₃).[4][8]Mixtures of water and organic solvents (e.g., acetonitrile, methanol) with buffers or ion-pairing agents.[7][11]
Advantages - High sensitivity and selectivity for ions.[9]- Can analyze both cations and anions.[4]- "Green" analytical method due to aqueous mobile phases.[4]- High resolution and efficiency.[1]- Widely available instrumentation.[7]
Limitations - Can be sensitive to high concentrations of interfering ions.[3][9]- Requires specialized ion-exchange columns.[4]- May require derivatization or ion-pairing agents for inorganic ion analysis.- Organic solvents can be costly and generate hazardous waste.[4]

Experimental Protocols

Below are detailed experimental protocols for the analysis of phosphite/phosphate and lead using Ion Chromatography. These are based on established methods for these ions and can be adapted for the purity analysis of this compound.

Protocol 1: Anion Analysis (Phosphite and Phosphate) by Ion Chromatography

This method is adapted from protocols for the analysis of phosphite and phosphate in various sample matrices.[2][9]

ParameterSpecification
Instrument Ion Chromatograph with a suppressed conductivity detector.[9]
Column Anion-exchange column (e.g., Dionex IonPac AS11-HC or Vydac 302IC).[2][9]
Mobile Phase Gradient elution with potassium hydroxide (KOH) or an isocratic elution with succinic acid (20 mM, pH 3.4 with LiOH).[2][9]
Flow Rate 1.0 - 1.2 mL/min.[8]
Injection Volume 50 - 500 µL.[2][9]
Column Temperature 30 °C.[9]
Detector Suppressed conductivity detector.[9]
Sample Preparation Accurately weigh and dissolve the this compound sample in deionized water to a known concentration. Filter through a 0.45 µm syringe filter before injection.[12]
Expected Retention Phosphite typically elutes before phosphate under these conditions.
Protocol 2: Cation Analysis (Lead) by Ion Chromatography

This protocol is based on general methods for inorganic cation analysis by IC.[8]

ParameterSpecification
Instrument Ion Chromatograph with a conductivity or UV-Vis detector (with post-column derivatization).
Column Cation-exchange column (e.g., Dionex IonPac CS16).[8]
Mobile Phase Isocratic elution with methanesulfonic acid (MSA).[8]
Flow Rate 1.2 mL/min.[8]
Injection Volume 25 µL.
Detector Non-suppressed conductivity or UV-Vis with post-column derivatization (e.g., with 4-(2-pyridylazo)resorcinol).
Sample Preparation Same as for anion analysis.

Alternative and Complementary Techniques

While chromatography is excellent for separation and quantification, other techniques can be used for elemental analysis and structural confirmation.

  • Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) techniques (ICP-AES or ICP-MS) are highly sensitive and specific for quantifying the total lead content, but they do not provide information about the phosphite counter-ion or other ionic impurities.[13][14]

  • X-ray Diffraction (XRD) can be used to confirm the crystalline structure of the this compound and identify any crystalline impurities.[15]

  • Gas Chromatography (GC) is generally used for volatile substances and would not be suitable for the direct analysis of an inorganic salt like this compound, unless derivatization is performed to create volatile species.[10][16]

Conclusion

For a comprehensive purity analysis of this compound, Ion Chromatography stands out as the most suitable technique, offering the capability to analyze both the lead cation and the phosphite anion, as well as common ionic impurities like phosphate. By employing separate cation and anion exchange columns and methods, a complete impurity profile can be established. While HPLC can be a powerful tool for cation analysis, IC provides a more direct and "greener" approach for this specific application. For routine quality control, a validated IC method can provide reliable and accurate data on the purity of this compound.

References

A Comparative Guide to the Synthesis of Lead Phosphite: Hydrothermal vs. Solid-State Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a synthesis method is a critical step that dictates the physicochemical properties and, ultimately, the performance of the final product. This guide provides an objective comparison between hydrothermal and solid-state synthesis routes for producing lead phosphite (PbHPO₃), offering detailed experimental protocols and supporting data to inform your decision-making process.

This compound has garnered interest for its potential applications in various fields. The choice between hydrothermal and solid-state synthesis methods for its preparation depends on the desired particle characteristics, purity requirements, and scalability of the process.

Methodology Overview

Hydrothermal synthesis involves a chemical reaction in an aqueous solution within a sealed vessel, known as an autoclave, at temperatures above the boiling point of water. This method allows for precise control over the nucleation and growth of crystals, often resulting in well-defined morphologies and narrow particle size distributions.

Solid-state synthesis , a more traditional approach in materials chemistry, involves the direct reaction of solid precursors at elevated temperatures. This method is often favored for its simplicity and scalability, though it can present challenges in achieving homogeneity and controlling particle size.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound via hydrothermal and solid-state methods, compiled from established chemical principles and analogous synthesis procedures for similar metal phosphites.

Hydrothermal Synthesis of this compound

This protocol is adapted from general hydrothermal procedures for metal phosphites and related compounds.

Materials:

  • Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O)

  • Sodium phosphite dibasic (Na₂HPO₃·2H₂O)

  • Deionized water

Procedure:

  • Precursor Solution Preparation: Prepare a 0.5 M aqueous solution of lead(II) acetate trihydrate and a 0.5 M aqueous solution of sodium phosphite dibasic.

  • Reaction Mixture: In a Teflon-lined stainless steel autoclave, slowly add the sodium phosphite solution to the lead(II) acetate solution under constant stirring to form a white precipitate.

  • Hydrothermal Treatment: Seal the autoclave and heat it to 180°C for 24 hours.

  • Cooling and Isolation: Allow the autoclave to cool naturally to room temperature.

  • Washing: Collect the white precipitate by filtration and wash it several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in an oven at 80°C for 12 hours.

Solid-State Synthesis of this compound

This protocol is a generalized procedure based on common solid-state reactions for the synthesis of inorganic phosphates.

Materials:

  • Lead(II) oxide (PbO)

  • Ammonium dihydrogen phosphate (NH₄H₂PO₄)

Procedure:

  • Precursor Mixing: Stoichiometric amounts of lead(II) oxide and ammonium dihydrogen phosphate are thoroughly ground together in an agate mortar for at least 30 minutes to ensure a homogeneous mixture.

  • Calcination: The resulting powder mixture is placed in an alumina crucible and heated in a furnace. The temperature is ramped up to 500°C at a rate of 5°C/min and held for 10 hours.

  • Cooling: The furnace is then allowed to cool down to room temperature.

  • Final Grinding: The resulting product is ground again to obtain a fine, homogeneous powder.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the hydrothermal and solid-state synthesis of this compound, based on typical outcomes for these methods.

ParameterHydrothermal SynthesisSolid-State Synthesis
Reaction Temperature 120 - 200 °C400 - 600 °C
Reaction Time 12 - 48 hours5 - 15 hours
Pressure Autogenous (elevated)Atmospheric
Typical Yield > 90%> 95%
Purity High, crystalline products with minimal impurities.[1]Can be high, but may contain unreacted precursors or intermediate phases.
Particle Size Nanometer to micrometer range, controllable.[1]Micrometer range, often requires grinding.
Particle Morphology Well-defined crystals, can be controlled.Irregularly shaped particles.
Crystallinity High, well-crystallized products.Generally high, dependent on temperature and time.
Equipment Autoclave required.High-temperature furnace required.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both the hydrothermal and solid-state synthesis of this compound.

Hydrothermal_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_processing Product Processing A Prepare Lead Acetate Solution C Mix Solutions in Autoclave A->C B Prepare Sodium Phosphite Solution B->C D Hydrothermal Treatment (180°C, 24h) C->D E Cool to Room Temperature D->E F Filter and Wash E->F G Dry at 80°C F->G H This compound (PbHPO₃) G->H

Figure 1: Experimental workflow for the hydrothermal synthesis of this compound.

Solid_State_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_processing Product Processing A Weigh Lead Oxide (PbO) C Grind Precursors Together A->C B Weigh Ammonium Dihydrogen Phosphate B->C D Calcination (500°C, 10h) C->D E Cool to Room Temperature D->E F Final Grinding E->F G This compound (PbHPO₃) F->G

Figure 2: Experimental workflow for the solid-state synthesis of this compound.

Advantages and Disadvantages

Hydrothermal Synthesis

Advantages:

  • Control over particle size and morphology: The conditions can be finely tuned to influence these parameters.

  • High purity of materials: Reactions occur in a controlled environment, leading to fewer impurities.[1]

  • Lower temperature requirements: Can be performed at lower temperatures than solid-state methods, saving energy.[1]

Disadvantages:

  • High pressure requirements: The use of autoclaves necessitates handling of high pressures.

  • Complex experimental setup: Requires specialized and often expensive equipment.

  • Longer reaction times: Often requires extended periods for crystal growth.

Solid-State Synthesis

Advantages:

  • Simplicity: The method is straightforward and easy to implement.

  • Scalability: Well-suited for large-scale industrial production.

  • Solvent-free: Avoids the use and disposal of solvents.

Disadvantages:

  • High temperatures: Requires high temperatures, which can be energy-intensive.

  • Inhomogeneous products: Can be difficult to achieve a completely homogeneous product.

  • Limited control over particle size: Often produces large, irregular particles that require further processing.

Conclusion

The choice between hydrothermal and solid-state synthesis for this compound production is a trade-off between control over material properties and process simplicity and scalability. For applications requiring well-defined, nanosized particles with high purity, the hydrothermal method is superior. Conversely, for large-scale production where precise control over particle morphology is less critical, the solid-state method offers a more practical and economical solution. Researchers and drug development professionals should carefully consider the specific requirements of their application when selecting a synthesis route.

References

A Spectroscopic Comparison of Lead Phosphite and Lead Sulfate for Material Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers providing a comparative analysis of the spectroscopic characteristics of lead phosphite and lead sulfate, supported by experimental data and detailed methodologies.

This guide offers a detailed comparison of the spectroscopic properties of this compound and lead sulfate, two inorganic lead compounds with distinct chemical and physical properties. Understanding their spectroscopic signatures is crucial for material identification, quality control, and in the development of new materials in various fields, including batteries and polymer stabilizers. This document provides a summary of their characteristics as observed through Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS), along with standardized experimental protocols for these analyses.

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic features of this compound and lead sulfate, providing a quantitative basis for their differentiation.

Spectroscopic TechniqueThis compound (PbHPO₃)Lead Sulfate (PbSO₄)Key Differentiators
FTIR Spectroscopy P-O stretching: ~1033-1078 cm⁻¹[1]SO₄²⁻ stretching: 1051-1135 cm⁻¹ (asymmetric), ~962 cm⁻¹ (symmetric)[2]The primary distinguishing feature is the location of the main stretching vibrations. This compound's P-O bands are at lower wavenumbers than the strong S-O stretching bands of lead sulfate.
P-O bending: ~604-765 cm⁻¹[1]SO₄²⁻ bending: ~601-610 cm⁻¹[2]While there is some overlap in the bending regions, the overall pattern and relative intensities of the peaks are distinct.
Raman Spectroscopy P=O stretching: Not explicitly found in searchesSO₄²⁻ symmetric stretching (ν₁): ~975 cm⁻¹The strong, sharp peak around 975 cm⁻¹ is highly characteristic of the sulfate ion and is a primary marker for lead sulfate.
P-H stretching: ~2321 cm⁻¹ (in solution for phosphite ion)[3]The presence of a P-H bond in the phosphite ion gives rise to a characteristic Raman band at a much higher wavenumber, which is absent in lead sulfate.
XPS Spectroscopy Pb 4f₇/₂: ~138-139 eV (typical for Pb(II))Pb 4f₇/₂: ~138-139 eV (typical for Pb(II))The Pb 4f binding energies are very similar for both compounds as lead is in the +2 oxidation state.
P 2p: ~133 eV (typical for phosphites)S 2p: ~168-169 eV[4]The core-level spectra of phosphorus and sulfur are the definitive differentiators in XPS. The S 2p peak for sulfate is at a significantly higher binding energy than the P 2p peak for phosphite.
O 1s: ~531-532 eVO 1s: ~531-532 eV[4]The O 1s spectra can be complex due to surface contamination but are generally in a similar range for both compounds.

Experimental Methodologies

The following protocols outline the standardized procedures for the spectroscopic analysis of solid inorganic lead compounds like this compound and lead sulfate.

1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) is often preferred for solid powders as it requires minimal sample preparation.[5] Alternatively, the KBr pellet method can be used.[6]

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Place a small amount of the powder sample onto the crystal surface, ensuring complete coverage.

    • Apply pressure using the clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹[7]

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Analysis: The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), reveals the characteristic vibrational modes of the compound.

2. Raman Spectroscopy

  • Technique: A benchtop Raman spectrometer with a laser excitation source is used. The choice of laser wavelength (e.g., 532 nm, 785 nm) may depend on the sample's fluorescence properties.

  • Sample Preparation:

    • A small amount of the powder is placed on a microscope slide or in a sample holder.[8]

    • For micro-Raman, the sample is placed under the microscope objective.

  • Data Acquisition:

    • The laser is focused on the sample.

    • The scattered light is collected and directed to the spectrometer.

    • Integration times and laser power are optimized to obtain a good quality spectrum without causing sample degradation.

  • Analysis: The Raman spectrum shows the intensity of scattered light as a function of the Raman shift (in cm⁻¹), which corresponds to the vibrational modes of the molecule.

3. X-ray Photoelectron Spectroscopy (XPS)

  • Technique: XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of the surface.[9]

  • Sample Preparation:

    • The powder sample is mounted on a sample holder using double-sided conductive tape (e.g., carbon tape) or pressed into indium foil.[10][11]

    • The sample is then introduced into the ultra-high vacuum chamber of the spectrometer.

  • Data Acquisition:

    • A wide or survey scan is first acquired to identify all the elements present on the surface.

    • High-resolution scans are then performed for the specific elements of interest (Pb 4f, O 1s, S 2p, P 2p).

    • Charge referencing is crucial for insulating samples and is typically done by setting the adventitious carbon C 1s peak to 284.8 eV.[12]

  • Analysis: The binding energies of the core-level electrons are determined from the high-resolution spectra. These binding energies are characteristic of the element and its chemical environment (oxidation state).

Visualizing the Analysis Workflow

The following diagram illustrates the logical workflow for a comparative spectroscopic analysis of this compound and lead sulfate.

Spectroscopic_Comparison_Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Start: Obtain this compound and Lead Sulfate Samples prep Sample Preparation (Powder Form) start->prep ftir FTIR Spectroscopy prep->ftir raman Raman Spectroscopy prep->raman xps XPS Spectroscopy prep->xps ftir_data Analyze Vibrational Modes (P-O vs. S-O stretches) ftir->ftir_data raman_data Identify Characteristic Peaks (P-H vs. SO₄²⁻ symmetric stretch) raman->raman_data xps_data Determine Elemental Composition & Chemical States (P 2p vs. S 2p) xps->xps_data comparison Comparative Analysis (Summarize in Table) ftir_data->comparison raman_data->comparison xps_data->comparison report Publish Comparison Guide comparison->report

Caption: Workflow for spectroscopic comparison.

This guide provides a foundational understanding of the spectroscopic differences between this compound and lead sulfate. For more in-depth analysis, researchers are encouraged to consult the primary literature and spectral databases.

References

A Comparative Guide to Analytical Methods for Lead Phosphite Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of lead phosphite. Given that this compound is an inorganic salt, its analysis typically involves the separate determination of its constituent ions: lead (Pb²⁺) and phosphite (PO₃³⁻). This document outlines the most common and validated techniques for each, presenting their performance characteristics, detailed experimental protocols, and a general workflow for method validation.

I. Comparison of Analytical Methods for Lead Detection

The determination of lead, a heavy metal, is critical in pharmaceutical and various other materials due to its toxicity. Several highly sensitive instrumental methods are available for trace-level lead analysis.

Table 1: Performance Comparison of Analytical Methods for Lead (Pb²⁺) Detection

ParameterInductively Coupled Plasma - Mass Spectrometry (ICP-MS)Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)Atomic Absorption Spectroscopy (AAS) - Graphite Furnace (GFAAS)X-Ray Fluorescence (XRF)
Limit of Detection (LOD) 0.05 - 1 µg/L (ppb)1 - 10 µg/L (ppb)0.1 - 5 µg/L (ppb)1 - 20 mg/kg (ppm)[1][2]
Limit of Quantitation (LOQ) 0.1 - 5 µg/L (ppb)5 - 50 µg/L (ppb)0.5 - 20 µg/L (ppb)5 - 50 mg/kg (ppm)
Linearity (Correlation Coefficient, r²) > 0.999> 0.999> 0.995> 0.99
Accuracy (% Recovery) 90 - 110%85 - 115%80 - 120%80 - 120%
Precision (% RSD) < 5%< 5%< 10%< 15%
Sample Throughput HighHighModerateHigh (for screening)
Matrix Tolerance Moderate (requires dilution for high matrix samples)HighLow to ModerateHigh (minimal sample prep)
Instrumentation Cost HighHighModerateModerate to High
Primary Application Ultra-trace elemental analysis, regulatory compliance (e.g., USP <232>/<233>)[3][4]Trace elemental analysis, suitable for higher concentrations than ICP-MSRoutine trace metal analysisRapid screening, non-destructive analysis of solids and liquids[5]

II. Comparison of Analytical Methods for Phosphite Detection

Phosphite (PO₃³⁻), the anion of phosphorous acid, can be distinguished from phosphate (PO₄³⁻) and other phosphorus species using chromatographic and colorimetric techniques.

Table 2: Performance Comparison of Analytical Methods for Phosphite (PO₃³⁻) Detection

ParameterIon Chromatography (IC) with Suppressed Conductivity DetectionColorimetric Method (Molybdenum Blue)
Limit of Detection (LOD) 0.003 - 0.1 mg/L (ppm)[6]~0.05 mg/L (ppm)[7]
Limit of Quantitation (LOQ) 0.01 - 0.5 mg/L (ppm)[6]~0.15 mg/L (ppm)
Linearity (Correlation Coefficient, r²) > 0.999[8]> 0.99[7]
Accuracy (% Recovery) 95 - 105%[9]90 - 110%
Precision (% RSD) < 5%< 10%
Specificity High (separates phosphite from other anions like phosphate and chloride)Moderate (can have interferences from arsenate and silicate; requires specific reaction conditions to differentiate from phosphate)[10][11]
Sample Throughput Moderate to HighHigh
Instrumentation Cost Moderate to HighLow
Primary Application Quantification of anionic species in aqueous samples, stability-indicating assays.Routine quantification of phosphate; can be adapted for phosphite but is less specific.

III. Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques discussed. These are generalized protocols based on standard methods and should be adapted and validated for specific sample matrices and instrumentation.

Lead Detection Protocols

1. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

  • Principle: Samples are introduced into a high-temperature argon plasma, which atomizes and ionizes the sample. The resulting ions are then separated by their mass-to-charge ratio in a mass spectrometer and detected.

  • Standard Method Reference: Based on USP <233> and EPA Method 200.8.

  • Methodology:

    • Sample Preparation (Microwave Digestion):

      • Accurately weigh approximately 0.1 - 0.5 g of the solid sample into a clean microwave digestion vessel.

      • Add 5-10 mL of high-purity nitric acid (and potentially hydrochloric acid or hydrogen peroxide for difficult matrices).

      • Seal the vessels and place them in the microwave digestion system.

      • Ramp the temperature to 180-200 °C and hold for 15-20 minutes.

      • Allow the vessels to cool, then carefully open and dilute the digestate to a final volume (e.g., 50 mL) with deionized water.

    • Instrument Calibration:

      • Prepare a series of calibration standards (typically 0, 1, 5, 10, 25 µg/L) for lead from a certified reference standard.

      • Include an internal standard (e.g., Bismuth, Indium) in all blanks, standards, and samples to correct for instrumental drift and matrix effects.

    • Analysis:

      • Aspirate the prepared samples into the ICP-MS.

      • Monitor the primary isotope for lead (e.g., ²⁰⁸Pb).

      • Quantify the lead concentration against the calibration curve.

    • Quality Control:

      • Analyze a calibration blank and a continuing calibration verification (CCV) standard after every 10-15 samples.

      • Analyze a spiked sample to assess matrix interference and recovery.

2. Atomic Absorption Spectroscopy (AAS) - Graphite Furnace (GFAAS)

  • Principle: A small volume of the sample is placed on a graphite tube. The tube is heated in stages to dry, char, and finally atomize the sample. A light beam from a lead-specific hollow cathode lamp is passed through the atomized sample, and the amount of light absorbed is proportional to the lead concentration.

  • Standard Method Reference: Based on ASTM D6785.

  • Methodology:

    • Sample Preparation:

      • Digest the sample as described for ICP-MS (microwave or hot plate digestion).

      • Dilute the digestate to bring the expected lead concentration into the linear range of the instrument (typically 1-20 µg/L).

    • Instrument Setup:

      • Install a lead hollow cathode lamp.

      • Optimize the furnace program (drying, charring, atomization, and cleaning temperatures and times) for the specific sample matrix.

    • Analysis:

      • Inject a small, precise volume (e.g., 20 µL) of the sample, blank, or standard into the graphite tube.

      • Add a matrix modifier (e.g., a solution of ammonium phosphate and magnesium nitrate) to stabilize the lead during charring.

      • Initiate the furnace program and record the peak absorbance.

    • Quantification:

      • Generate a calibration curve using a series of standards.

      • Determine the concentration of lead in the sample from the calibration curve.

Phosphite Detection Protocols

1. Ion Chromatography (IC) with Suppressed Conductivity Detection

  • Principle: The sample is injected into a stream of eluent (a carbonate/bicarbonate buffer) and passed through an anion-exchange column. The anions in the sample, including phosphite, are separated based on their affinity for the stationary phase. After separation, the eluent's conductivity is chemically suppressed, and the conductivity of the analyte ions is measured.

  • Standard Method Reference: Based on EPA Method 300.1 for inorganic anions.

  • Methodology:

    • Sample Preparation:

      • Dissolve the sample in deionized water.

      • Filter the sample through a 0.45 µm syringe filter to remove particulates.

      • Dilute the sample as necessary to fall within the calibration range.

    • Instrument Setup:

      • Equilibrate the IC system with the chosen eluent (e.g., a sodium carbonate/sodium bicarbonate solution).

      • Ensure the suppressor is regenerated and the conductivity detector is stable.

    • Calibration:

      • Prepare a series of standards containing known concentrations of phosphite (e.g., 0.1, 0.5, 1, 5, 10 mg/L).

      • Generate a calibration curve by plotting peak area against concentration.

    • Analysis:

      • Inject a fixed volume (e.g., 25 µL) of the prepared sample into the IC system.

      • Identify the phosphite peak based on its retention time, which should be distinct from other anions like phosphate.

      • Quantify the phosphite concentration using the calibration curve.

2. Colorimetric Method (Molybdenum Blue)

  • Principle: This method is primarily for phosphate but can be adapted. In an acidic medium, ammonium molybdate reacts with orthophosphate to form a phosphomolybdate complex. This complex is then reduced by an agent like ascorbic acid to form a stable, intensely blue-colored complex. The intensity of the blue color, measured with a spectrophotometer, is proportional to the phosphate concentration. To measure phosphite, it must first be oxidized to phosphate.

  • Standard Method Reference: Based on EPA Method 365.1.

  • Methodology:

    • Sample Preparation and Oxidation:

      • Dissolve the sample in deionized water.

      • To determine total phosphorus (phosphite + phosphate), an oxidation step is required. A common method is persulfate digestion: add a persulfate solution to the sample and heat in an autoclave.

      • To determine only the initial phosphate, omit the oxidation step. Phosphite can then be calculated by the difference between total phosphorus and initial phosphate.

    • Color Development:

      • To an aliquot of the prepared sample, add a combined reagent containing ammonium molybdate, sulfuric acid, and antimony potassium tartrate.

      • Add ascorbic acid solution and mix.

      • Allow the color to develop for a specific time (e.g., 10-30 minutes) at a controlled temperature.

    • Measurement:

      • Measure the absorbance of the solution at the appropriate wavelength (typically 880 nm) using a spectrophotometer.

    • Quantification:

      • Prepare a calibration curve using a series of phosphate standards.

      • Determine the phosphate concentration in the sample from the calibration curve.

IV. Workflow and Validation Diagrams

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for validating an analytical method for a substance like this compound.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_implementation 4. Implementation Define_Purpose Define Analytical Purpose (e.g., QC, Stability) Select_Method Select Appropriate Methods (e.g., ICP-MS for Pb, IC for Phosphite) Define_Purpose->Select_Method Prepare_Protocols Prepare Validation Protocol Select_Method->Prepare_Protocols Specificity Specificity / Selectivity (Distinguish from matrix components) Prepare_Protocols->Specificity Linearity Linearity & Range (At least 5 concentration levels) Specificity->Linearity Accuracy Accuracy (% Recovery of spiked samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision, %RSD) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-noise or calibration slope) Precision->LOD_LOQ Robustness Robustness (Vary method parameters slightly) LOD_LOQ->Robustness Data_Analysis Statistical Analysis of Data Robustness->Data_Analysis Acceptance_Criteria Compare Results to Pre-defined Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Prepare Validation Report Acceptance_Criteria->Validation_Report SOP_Development Develop Standard Operating Procedure (SOP) Validation_Report->SOP_Development Routine_Use Implement for Routine Analysis SOP_Development->Routine_Use

Caption: General workflow for analytical method validation.

This guide is intended to provide a foundational understanding of the methods available for the analysis of this compound. The selection of the most appropriate method will depend on factors such as the required sensitivity, sample matrix, available instrumentation, and regulatory requirements. It is imperative that any chosen method is fully validated in the laboratory for its intended use.

References

A Comparative Guide to Lead Phosphite and Other Metal Phosphites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the properties of lead phosphite against other common metal phosphites, including calcium, potassium, manganese, and copper phosphites, as well as zinc phosphide. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by available data.

Physicochemical Properties

The fundamental characteristics of these metal phosphites vary significantly, influencing their applications and handling requirements. A summary of their key physicochemical properties is presented below.

PropertyDibasic this compoundCalcium PhosphitePotassium PhosphiteManganese PhosphiteCopper PhosphiteZinc Phosphide
Chemical Formula Pb₃O(OH)₂(HPO₃)[1][2]CaHPO₃[3]K₂HPO₃[4]Mn₃(PO₃)₂[5]Cu₃P₂[6]Zn₃P₂[7]
Appearance White crystalline powder[1][8]White crystalline or amorphous powderWhite hygroscopic powder[4]White solid[9]Yellowish-grey crystalline mass[10]Dark gray granular solid[7]
Molar Mass ( g/mol ) 751.6[2]120.06[3]158.18[4]322.76[9]221.61[10]258.12[7]
Density (g/cm³) 6.94Data not availableData not availableData not availableData not available4.55[7]
Melting Point (°C) Decomposes>300 (decomposes)[3]>300 (decomposes)Data not available900[10]1160[7]
Solubility in Water Insoluble[1][8]Slightly soluble[3]Very soluble[4]Data not availableInsoluble[10]Insoluble, reacts with water[7]

Performance Characteristics

The primary applications of these compounds are dictated by their performance in specific contexts, such as thermal stabilization of polymers or biological activity.

Thermal Stability as a PVC Stabilizer

This compound is a well-established heat stabilizer for polyvinyl chloride (PVC). Its performance in comparison to other systems can be evaluated using techniques like torque rheometry and thermogravimetric analysis (TGA).

ParameterPVC + Dibasic this compoundPVC + Ca/Zn StabilizerPVC + Organic Based Stabilizer (OBS)
Glass Transition Temp. (Tg) (°C) 77[11]79[11]76[11]
Degradation Onset (5% weight loss) (°C) ~295[12]~293[12]~297[12]
Fusion Time (s) in Torque Rheometer 180[13]Data not availableData not available
Induction Period (s) in Torque Rheometer Medium[13]Data not availableData not available

Note: The performance of Ca/Zn and OBS stabilizers can vary significantly based on their specific formulations.

Biological and Other Applications

Many metal phosphites, excluding the highly toxic this compound, find applications in agriculture as fungicides and fertilizers. Their efficacy is often linked to their ability to elicit defense responses in plants.

ApplicationDibasic this compoundCalcium PhosphitePotassium PhosphiteManganese PhosphiteCopper PhosphiteZinc Phosphide
Primary Use PVC heat stabilizer[2]Fungicide, fertilizer, PVC stabilizerFungicide, fertilizer[4]Fertilizer, fungicideFungicide, fertilizerRodenticide[7]
Mechanism in Plants Not applicableInduces plant defense responsesInduces systemic acquired resistance (SAR)[14]Nutrient source, induces defenseNutrient source, fungicideNot applicable

Toxicity Profile

A critical consideration for the application of these compounds is their toxicity. This compound is notably hazardous, while other metal phosphites are generally considered less toxic.

CompoundAcute Oral LD50 (Rat)
Dibasic this compound > 2000 mg/kg[15]
Calcium Phosphite Data not available
Potassium Phosphite > 2000 mg/kg to >5000 mg/kg[4][16]
Manganese Phosphite Data not available
Copper Phosphite Data not available
Zinc Phosphide 45.7 mg/kg

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability of PVC Stabilizers

Objective: To determine the effect of different metal phosphite stabilizers on the thermal stability of PVC.

Methodology:

  • Sample Preparation: A blend of PVC resin and the metal phosphite stabilizer (typically 2-5 parts per hundred of resin) is prepared by dry mixing.

  • Instrumentation: A thermogravimetric analyzer is used.

  • Experimental Conditions:

    • Sample Size: 5-10 mg of the PVC blend.

    • Crucible: Alumina or platinum pan.

    • Atmosphere: Inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min to prevent oxidation.

    • Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of around 600-800 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The change in mass of the sample is recorded as a function of temperature. The onset of degradation is often determined as the temperature at which 5% weight loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of degradation.

Torque Rheometry for Evaluating PVC Stabilization

Objective: To assess the processing stability of PVC formulations containing different metal phosphite stabilizers.

Methodology:

  • Sample Preparation: A dry blend of PVC, the stabilizer, and other additives (e.g., lubricants, plasticizers) is prepared.

  • Instrumentation: A torque rheometer (e.g., Brabender Plastograph) equipped with a heated mixing chamber and rotors.

  • Experimental Conditions:

    • Temperature: A constant processing temperature, typically around 180-200 °C, is maintained in the mixing chamber.[13][17]

    • Rotor Speed: A constant rotor speed is set.

  • Data Analysis: The torque required to rotate the blades and the temperature of the melt are recorded over time. Key parameters include:

    • Fusion Time: The time taken for the PVC powder to fuse into a molten mass.[13]

    • Induction Period/Stability Time: The time from the onset of fusion until the onset of degradation, indicated by a sharp increase in torque and temperature due to cross-linking and HCl evolution.[13]

Acute Oral Toxicity (LD50) Determination

Objective: To determine the median lethal dose (LD50) of a metal phosphite.

Methodology (Up-and-Down Procedure - OECD TG 425):

  • Test Animals: Typically rats, of a single sex (usually females as they are often more sensitive).[18]

  • Dosage: A starting dose is estimated based on available information. Animals are dosed sequentially.[18]

  • Procedure:

    • A single animal is dosed.

    • If the animal survives after a defined observation period (e.g., 48 hours), the next animal is given a higher dose.

    • If the animal dies, the next animal receives a lower dose.[18]

  • Data Analysis: The LD50 is calculated from the results of a minimum number of animals using statistical methods, such as the maximum likelihood method. This procedure significantly reduces the number of animals required compared to classical methods.[18][19]

Visualizations

Phosphite-Induced Plant Defense Signaling Pathway

Phosphite_Defense_Pathway Phosphite Phosphite Application PlantCell Plant Cell Phosphite->PlantCell Uptake SAR Systemic Acquired Resistance (SAR) PlantCell->SAR Triggers Phytoalexins Phytoalexin Production PlantCell->Phytoalexins SA_Pathway Salicylic Acid (SA) Pathway SAR->SA_Pathway Activates PR_Proteins Pathogenesis-Related (PR) Proteins SA_Pathway->PR_Proteins Induces Pathogen Pathogen PR_Proteins->Pathogen Inhibits Defense Enhanced Plant Defense PR_Proteins->Defense Pathogen->Defense Phytoalexins->Pathogen Inhibits Phytoalexins->Defense

Caption: Phosphite-induced plant defense mechanism.

PVC Degradation and Stabilization Mechanism

PVC_Stabilization PVC PVC Polymer Chain (-CH2-CHCl-)n Degradation Dehydrochlorination PVC->Degradation initiates Stabilizer Metal Phosphite Stabilizer (e.g., this compound) PVC->Stabilizer added to Heat Heat / UV Heat->PVC HCl HCl (autocatalytic) Degradation->HCl Polyene Polyene Formation (-CH=CH-)n Degradation->Polyene HCl->Degradation accelerates Neutralization HCl Neutralization HCl->Neutralization reacts with Discoloration Discoloration & Embrittlement Polyene->Discoloration Stabilizer->Degradation inhibits Stabilizer->Neutralization enables MetalChloride Metal Chloride Neutralization->MetalChloride StablePVC Stabilized PVC Neutralization->StablePVC

Caption: PVC degradation and stabilization by metal phosphites.

References

A Comparative Guide to the Long-Term Stability of Lead Phosphite Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the long-term stability of lead phosphite compounds, primarily focusing on dibasic this compound, a widely used heat and light stabilizer. Its performance is compared with common alternatives, supported by experimental data from various studies. This document is intended to inform researchers and professionals in material science and related fields about the stability characteristics of these compounds.

Executive Summary

This compound compounds, particularly dibasic this compound, offer excellent thermal and weathering stability, primarily in the context of Polyvinyl Chloride (PVC) stabilization. Their mechanism involves a dual action of acid scavenging by the basic lead component and antioxidant activity from the phosphite group. However, due to the toxicity of lead, alternatives such as Calcium-Zinc (Ca/Zn) and organotin-based stabilizers are now widely adopted. This guide presents a comparative analysis of their stability, performance, and the experimental protocols used for their evaluation. While extensive data exists for their application in polymers, information on the intrinsic long-term stability of this compound compounds in isolation is less documented.

Comparative Performance of Heat Stabilizers

The primary application of dibasic this compound is as a heat stabilizer for PVC. Its performance is best understood in comparison to its main alternatives: Ca/Zn and organotin stabilizers.

Stabilizer SystemOnset Degradation Temp. (5% Weight Loss in PVC)Initial Color StabilityLong-Term Heat StabilityWeathering/UV StabilityKey AdvantagesKey Disadvantages
Lead-Based (e.g., Dibasic this compound) ~295 °C[1]GoodExcellent[2]Excellent[2]Cost-effective, excellent electrical properties, wide processing window.High toxicity, environmental concerns, prone to sulfur staining.[3]
Calcium-Zinc (Ca/Zn) ~293 °C[1]Excellent[1]Moderate (often requires co-stabilizers)Good to Excellent[4]Non-toxic, environmentally friendly, good initial color.Can be more expensive, potential for "zinc burning" without proper formulation.
Organotin (e.g., Methyl Tin Mercaptide) Varies, but generally highExcellentExcellentGoodHigh efficiency, excellent transparency, good for clear applications.Higher cost, some environmental concerns depending on the specific compound.
Organic-Based Stabilizers (OBS) ~297 °C[1]Excellent[1]GoodVariesNon-toxic, can offer good initial color and impact strength.[1]Can be less effective in long-term stability compared to lead systems.[1]

Intrinsic Stability of Dibasic this compound

While most data pertains to its function in PVC, some information is available on the inherent stability of dibasic this compound as a chemical compound.

Stability TypeObservationsDecomposition Products
Thermal Stability Becomes gray-black at ~200°C and yellow at ~450°C.[2] It is a self-reactive and flammable solid that can be ignited by heat or sparks.[1][5]In the absence of air: Phosphine (PH₃), lead phosphate, and water.[5][6] In the presence of air: Water and traces of acetic acid.[6]
Hydrolytic Stability Insoluble in water, suggesting good hydrolytic stability under neutral conditions.[1][5]Specific hydrolysis products under acidic or basic conditions are not well-documented in the searched literature.
Photochemical Stability Known to provide UV shielding properties, suggesting it can absorb UV radiation.[2]Specific photodegradation products are not detailed in the available literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the stability of this compound and other stabilizers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small, representative sample of the powdered compound (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).

  • Instrument Setup: The crucible is placed on a high-precision microbalance within the TGA furnace.

  • Atmosphere: A controlled atmosphere is established by purging the furnace with a specific gas. For oxidative stability, air or oxygen is used. For pyrolysis or inert decomposition, nitrogen or argon is used. A typical flow rate is 20-50 mL/min.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • Data Acquisition: The instrument continuously records the sample's mass and temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of decomposition (often defined as the temperature at 5% mass loss) is a key indicator of thermal stability. The derivative of the TGA curve (DTG) can be used to identify temperatures of maximum decomposition rates.

Static Heat Stability Test (Oven Aging)

Objective: To evaluate the ability of a stabilizer in a polymer matrix to resist discoloration over time at a constant high temperature.

Methodology:

  • Sample Preparation: PVC samples containing the stabilizer are prepared, typically as thin sheets or plaques.

  • Exposure: The samples are placed in a circulating air oven at a constant temperature, for example, 185°C.

  • Observation: Samples are periodically removed from the oven (e.g., every 15-30 minutes) and their color is observed and recorded.

  • Data Analysis: The time until a noticeable color change (e.g., yellowing or darkening) occurs is recorded. A longer time to discoloration indicates better static heat stability. The Yellowness Index (YI) can be quantitatively measured using a colorimeter for a more objective comparison.

Congo Red Test

Objective: To determine the thermal stability of a PVC compound by measuring the time it takes for the polymer to degrade and release hydrogen chloride (HCl).

Methodology:

  • Sample Preparation: A small, standardized amount of the PVC compound is placed in a test tube.

  • Indicator Paper: A strip of Congo Red indicator paper is placed at the mouth of the test tube. Congo Red paper turns blue in the presence of acidic gases like HCl.

  • Heating: The test tube is placed in a constant temperature oil bath, typically at 200°C.

  • Observation: The time is recorded from the moment the test tube is immersed until the Congo Red paper begins to turn blue.

  • Data Analysis: A longer time indicates a more effective stabilizer, as it delays the dehydrochlorination of the PVC.

Visualizing Pathways and Workflows

Degradation and Stabilization Mechanisms

The following diagrams illustrate the proposed thermal degradation pathway of dibasic this compound and its mechanism of action as a PVC stabilizer.

G Proposed Thermal Degradation of Dibasic this compound cluster_conditions Decomposition Conditions cluster_products Decomposition Products DBLP Dibasic this compound (2PbO·PbHPO₃·½H₂O) Heat_Inert Heat (Inert Atmosphere) DBLP->Heat_Inert Pyrolysis Heat_Air Heat (Air) DBLP->Heat_Air Combustion Phosphine Phosphine (PH₃) Heat_Inert->Phosphine Lead_Phosphate Lead Phosphate Heat_Inert->Lead_Phosphate Water Water (H₂O) Heat_Inert->Water Heat_Air->Water Acetic_Acid Acetic Acid (traces) Heat_Air->Acetic_Acid

Caption: Proposed thermal degradation pathways for dibasic this compound.

G Mechanism of PVC Stabilization by Dibasic this compound PVC_Heat PVC + Heat Degradation Dehydrochlorination PVC_Heat->Degradation HCl HCl Released Degradation->HCl Neutralization Acid Scavenging HCl->Neutralization DBLP Dibasic this compound DBLP->Neutralization Basic Lead Component Antioxidant Antioxidant Action DBLP->Antioxidant Phosphite Group PbCl2 Lead Chloride (Stable) Neutralization->PbCl2 Oxidized_P Oxidized Phosphite Antioxidant->Oxidized_P Stabilized_PVC Stabilized PVC PbCl2->Stabilized_PVC Oxidized_P->Stabilized_PVC

Caption: Dual-action stabilization mechanism of dibasic this compound in PVC.

Experimental Workflow

The following diagram outlines a general workflow for comparing the thermal stability of different polymer stabilizers.

G Workflow for Comparative Thermal Stability Analysis Start Start: Select Stabilizers (e.g., this compound, Ca/Zn, Organotin) Formulation Prepare PVC Formulations (with each stabilizer) Start->Formulation Processing Process Samples (e.g., Milling, Pressing) Formulation->Processing TGA Thermogravimetric Analysis (TGA) Processing->TGA Oven_Aging Static Oven Aging Test Processing->Oven_Aging Congo_Red Congo Red Test Processing->Congo_Red Data_Analysis Analyze Data: - Decomposition Temps - Color Stability Time - HCl Release Time TGA->Data_Analysis Oven_Aging->Data_Analysis Congo_Red->Data_Analysis Comparison Compare Performance and Create Report Data_Analysis->Comparison

Caption: General experimental workflow for stabilizer performance evaluation.

References

A Comparative Guide to the Characterization of Lead Phosphite and its Alternatives as PVC Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of dibasic lead phosphite with its common alternatives, primarily calcium-zinc and organotin-based stabilizers, used in the thermal stabilization of polyvinyl chloride (PVC). The information presented is intended to assist researchers and professionals in making informed decisions regarding material selection and characterization.

Comparative Performance Data

The following table summarizes the key performance indicators for PVC formulations stabilized with lead-based, calcium-zinc-based, and organic-based stabilizers. The data is compiled from a comparative study to ensure consistency in experimental conditions.

Performance MetricUnstabilized PVCLead-Based StabilizerCalcium-Zinc StabilizerOrganic-Based Stabilizer (OBS)
Thermal Stability (TGA)
Onset Decomposition Temp. (5% weight loss)276 °C295 °C293 °C297 °C[1]
Char Residue at 800 °C7.9%16.9%19.1%14.3%[1]
Processing Characteristics (Torque Rheometry)
Fusion Time-ShorterIntermediateLonger[2]
Degradation Time-590 s892 s895 s[1]
Mechanical Properties
Impact Strength (Notched Izod)-LowerIntermediateHigher[1][2]
Degree of Gelation (1st cycle)-64.0%70.2%59.0%[3]

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below to facilitate the replication and validation of these findings.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the PVC compounds by measuring weight loss as a function of temperature.

Protocol:

  • A sample of the PVC compound (5-10 mg) is placed in an alumina crucible.

  • The sample is heated from room temperature to 800°C at a constant heating rate of 20 °C/min.

  • The analysis is conducted under a nitrogen atmosphere with a flow rate of 50 mL/min to prevent thermo-oxidative degradation.

  • The onset decomposition temperature is determined at 5% weight loss.

  • The char residue is the remaining weight percentage at 800°C.

Processing Characteristics: Torque Rheometry

Objective: To evaluate the fusion characteristics and dynamic thermal stability of the PVC compounds during processing.

Protocol:

  • A Brabender torque rheometer is preheated to 180°C.

  • A 60g sample of the PVC dry blend is introduced into the mixing chamber.

  • The rotor speed is set to 60 rpm.

  • Torque and temperature are recorded as a function of time.

  • Key parameters such as fusion time (time to reach maximum torque) and degradation time are determined from the resulting rheogram.

Mechanical Properties: Notched Izod Impact Strength

Objective: To assess the toughness and impact resistance of the stabilized PVC materials.

Protocol:

  • Test specimens are prepared by injection molding of the PVC compounds.

  • The specimens are notched according to ASTM D256 standards.

  • The impact strength is measured using an Izod impact tester.

  • The energy absorbed to break the notched specimen is recorded and expressed in J/m.

Weathering Resistance: Xenon-Arc Exposure

Objective: To simulate the effects of outdoor weathering on the PVC compounds and evaluate their resistance to degradation from sunlight, heat, and moisture.

Protocol (based on ASTM D2565 and ISO 4892-2): [1][3][4][5][6][7][8][9][10][11]

  • PVC plaques are mounted in a xenon-arc weathering chamber.

  • The chamber is equipped with daylight filters to simulate natural sunlight.[9][10]

  • The exposure cycle consists of alternating periods of light and dark, with controlled temperature and humidity. A common cycle is 102 minutes of light followed by 18 minutes of light with water spray.[6]

  • The irradiance level is controlled at a specified wavelength (e.g., 0.55 W/m² at 340 nm).

  • The black panel temperature is maintained at a set point (e.g., 63°C).

  • The color change (e.g., yellowness index) and any physical degradation of the samples are periodically evaluated.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization and comparison of PVC stabilizers.

PVC_Stabilizer_Characterization cluster_formulation 1. Material Formulation cluster_processing 2. Sample Processing cluster_characterization 3. Performance Characterization cluster_analysis 4. Data Analysis & Comparison PVC_Resin PVC Resin Dry_Blending Dry Blending PVC_Resin->Dry_Blending Stabilizers This compound Ca-Zn Stabilizer Organotin Stabilizer Stabilizers->Dry_Blending Additives Other Additives (e.g., Lubricants, Plasticizers) Additives->Dry_Blending Compounding Melt Compounding (e.g., Two-Roll Mill) Dry_Blending->Compounding Specimen_Preparation Specimen Preparation (e.g., Injection Molding, Compression Molding) Compounding->Specimen_Preparation Processing_Behavior Processing Behavior (Torque Rheometry) Compounding->Processing_Behavior Thermal_Stability Thermal Stability (TGA, DTA) Specimen_Preparation->Thermal_Stability Mechanical_Properties Mechanical Properties (Impact Strength, Tensile) Specimen_Preparation->Mechanical_Properties Weathering_Resistance Weathering Resistance (Xenon-Arc Exposure) Specimen_Preparation->Weathering_Resistance Data_Comparison Comparative Data Analysis Thermal_Stability->Data_Comparison Processing_Behavior->Data_Comparison Mechanical_Properties->Data_Comparison Weathering_Resistance->Data_Comparison Conclusion Conclusion on Stabilizer Performance Data_Comparison->Conclusion

Caption: Experimental workflow for the evaluation of PVC stabilizers.

References

Safety Operating Guide

Proper Disposal of Lead Phosphite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring safety and compliance in the disposal of lead phosphite is critical for protecting both laboratory personnel and the environment. this compound, like all lead compounds, is classified as a hazardous material due to its toxicity.[1] Improper disposal can lead to severe environmental contamination and health risks.[1] This guide provides essential safety and logistical information for the proper management of this compound waste in a research and development setting.

All waste containing this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.[2][3] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of heavy metals like lead under the Resource Conservation and Recovery Act (RCRA).[4][5]

Key Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to minimize exposure.

  • Engineering Controls : All manipulations of this compound that could generate dust, vapors, or aerosols must be conducted in a certified chemical fume hood, glove box, or other suitable containment device.[2]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes safety glasses with side shields, a flame-resistant lab coat, disposable coveralls, and chemical-resistant gloves (nitrile or chloroprene are generally sufficient).[2][6] Always inspect PPE for integrity before and after use.[2]

  • Designated Area : Establish a designated area within the laboratory specifically for handling lead compounds. This area should be clearly labeled with appropriate hazard warnings.[2]

  • Hygiene Practices : Always wash hands thoroughly after handling this compound, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[2]

Quantitative Data for Lead Waste Disposal

Waste containing lead is classified as hazardous if it fails the Toxicity Characteristic Leaching Procedure (TCLP) test. This test determines the concentration of lead that can leach from the waste.

ParameterRegulatory LimitWaste CodeDescription
Lead Concentration in TCLP Extract ≥ 5.0 mg/LD008This is the EPA's maximum concentration for lead in the leachate. Waste exceeding this limit is considered hazardous.[1][4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste from the laboratory.

1. Waste Collection:

  • Use a dedicated, sealable, and compatible container for all this compound waste.[2] The container should be clearly labeled as "Hazardous Waste: this compound".
  • This includes solid this compound, contaminated consumables (e.g., gloves, wipes, weigh boats), and solutions.
  • Never mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Container Management:

  • Keep the hazardous waste container tightly closed when not in use.[6]
  • Store the container in a designated and properly labeled secondary containment bin within the designated lead work area.[2][7]

3. Decontamination:

  • All non-disposable equipment used for handling this compound must be thoroughly decontaminated.
  • The rinse water from decontamination must be collected and disposed of as hazardous waste.[2] Do not discharge any rinse water down the drain.[2]

4. Spills and Emergencies:

  • In the event of a spill, immediately evacuate the area and notify your laboratory supervisor and EHS department.[8]
  • Only trained personnel with appropriate PPE should clean up spills.[8]
  • For small spills of solid this compound, carefully sweep up the material to avoid creating dust and place it in the hazardous waste container.[6]
  • All materials used for spill cleanup must also be disposed of as hazardous waste.[2]

5. Final Disposal:

  • Contact your institution's EHS department or a licensed professional hazardous waste disposal service to arrange for the pickup and final disposal of the this compound waste.[9]
  • Ensure all required paperwork, including a hazardous waste manifest, is completed accurately.

This compound Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

Lead_Phosphite_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management start Start: Handling this compound generate_waste Generate this compound Waste (Solid, Liquid, Contaminated PPE) start->generate_waste collect_waste Collect Waste in Labeled, Sealable Container generate_waste->collect_waste spill Spill Occurs generate_waste->spill store_waste Store Container in Secondary Containment in Designated Area collect_waste->store_waste request_pickup Request Hazardous Waste Pickup from EHS store_waste->request_pickup decontaminate Decontaminate Non-Disposable Equipment collect_rinse Collect Rinse Water as Hazardous Waste decontaminate->collect_rinse collect_rinse->collect_waste spill->store_waste No cleanup_spill Execute Spill Cleanup Procedure spill->cleanup_spill Yes collect_spill_waste Collect Spill Debris as Hazardous Waste cleanup_spill->collect_spill_waste collect_spill_waste->collect_waste transport Licensed Transporter Picks Up Waste request_pickup->transport final_disposal Final Disposal at a Certified Facility transport->final_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling Lead Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential guidance on the safe handling and disposal of lead phosphite, a substance with significant health risks. Adherence to these procedures is mandatory to ensure the safety of all personnel and to maintain a compliant laboratory environment. This compound is a toxic substance that can cause damage to organs through prolonged or repeated exposure, may damage fertility or the unborn child, and is suspected of causing cancer.[1][2]

Hazard Summary & Exposure Limits

This compound presents a significant health hazard. It is crucial to minimize all forms of exposure, including inhalation of dust, skin contact, and ingestion. The Occupational Safety and Health Administration (OSHA) has established strict limits for lead exposure in the workplace.

ParameterValueRegulatory Body
Permissible Exposure Limit (PEL) 50 µg/m³ (8-hour time-weighted average)OSHA[3][4][5]
Action Level 30 µg/m³ (8-hour time-weighted average)OSHA[4][5][6]
Blood Lead Level for Medical Removal ≥ 40 µg/dLOSHA[3]

Note: If air monitoring indicates that lead exposure exceeds the action level, a medical surveillance program must be initiated.[5]

Operational Plan: Handling this compound

All work with this compound must be conducted within a designated area, inside a certified chemical fume hood to minimize inhalation exposure.[7][8][9]

Personal Protective Equipment (PPE) Protocol

A risk assessment is crucial to determine the appropriate level of PPE.[10] However, the following provides a general guideline for handling this compound in a laboratory setting.

1. Donning PPE: A Step-by-Step Guide

Before entering the designated work area, personnel must correctly don the following PPE in the sequence outlined below.[11]

  • Dedicated Lab Coat/Coveralls: Put on a clean, flame-resistant lab coat or disposable coveralls.[7][11] This protective clothing should not be worn outside of the laboratory.[3]

  • Gloves: Wear two pairs of nitrile or chloroprene gloves.[7] Check gloves for any signs of damage before use.

  • Eye and Face Protection: At a minimum, wear safety glasses with side shields.[7][12] If there is a splash hazard, a face shield should be worn in addition to safety glasses or goggles.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a respirator may be necessary.[10] The type of respirator will depend on the exposure level and requires a formal respiratory protection program, including fit testing.[10][11]

2. Doffing PPE: A Step-by-Step Guide

To prevent cross-contamination, PPE must be removed carefully in the following order before leaving the designated work area.[11]

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff to the fingertips, turning them inside out.

  • Face and Eye Protection: Remove the face shield and/or safety glasses.

  • Lab Coat/Coveralls: Remove the lab coat or coveralls by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[12][13]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Gather Materials & SDS Review B Don PPE A->B Proceed to C Weigh/Handle this compound B->C Enter designated area D Perform Experiment C->D Use in experiment E Decontaminate Work Area D->E After experiment F Segregate & Label Waste E->F After decontamination G Doff PPE E->G Proceed to I Hazardous Waste Disposal F->I Store for pickup H Wash Hands G->H Immediately after

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[7][9]

  • Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and disposable lab coats, in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Liquid Waste: Collect all contaminated liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of lead-containing waste down the drain.[9]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed (if appropriate for the container type), with the rinsate collected as hazardous waste.[1] The empty container should then be disposed of as hazardous waste.[9]

By adhering to these safety protocols, you contribute to a secure research environment for yourself and your colleagues. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and clarification.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.